molecular formula C18H20N2O2S B1674862 Liranaftate CAS No. 88678-31-3

Liranaftate

货号: B1674862
CAS 编号: 88678-31-3
分子量: 328.4 g/mol
InChI 键: VPHPQNGOVQYUMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Liranaftate is a member of tetralins.
This compound is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity. This compound inhibits fungal squalene epoxidase, an enzyme that plays a key role in the synthesis of sterol which is essential for cell membrane integrity. By preventing ergosterol synthesis and causing accumulation of squalene, this agent increases cell membrane permeability, cell leakage and eventually cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPQNGOVQYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046470
Record name Liranaftate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88678-31-3
Record name Liranaftate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88678-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liranaftate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liranaftate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liranaftate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIRANAFTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Liranaftate's Mechanism of Action in Dermatophytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liranaftate, a topical antifungal agent belonging to the thiocarbamate class, exhibits potent activity against dermatophytes, the causative agents of common superficial fungal infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] Its efficacy stems from a highly specific mechanism of action centered on the disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of this compound in dermatophytes is the enzyme squalene epoxidase.[1][2][3] This enzyme plays a critical role in the ergosterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[4] By inhibiting squalene epoxidase, this compound triggers a cascade of events that ultimately lead to fungal cell death.[1][2]

The inhibitory action of this compound results in two principal downstream effects:

  • Depletion of Ergosterol: Ergosterol is the predominant sterol in the fungal cell membrane, where it is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[1][4] The inhibition of squalene epoxidase halts the production of ergosterol, leading to a progressive depletion of this essential component from the fungal cell membrane.[2] The compromised cell membrane becomes increasingly permeable, resulting in the leakage of essential intracellular contents and an inability to maintain cellular homeostasis, ultimately leading to cell lysis.[1][2]

  • Accumulation of Toxic Squalene: The blockage of the ergosterol pathway at the level of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene.[1] At high concentrations, squalene is toxic to the fungal cell, contributing significantly to the antifungal effect of this compound.[1]

This targeted mechanism of action, which affects a pathway crucial for fungi but less so for humans, contributes to the favorable safety profile of this compound, with minimal effects on human cells.[1][2]

Quantitative Data: Antifungal Potency of this compound

The in vitro antifungal activity of this compound against various dermatophyte species has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC).

Table 1: In Vitro Activity of this compound Against Common Dermatophytes
Dermatophyte SpeciesMIC (µg/mL)MCC (µg/mL)Reference
Trichophyton rubrum0.0090.039[5]
Trichophyton mentagrophytesFungicidalFungicidal[6]
Microsporum gypseumFungicidalFungicidal[6]

Note: Specific MIC/MCC values for T. mentagrophytes and M. gypseum were not detailed in the provided search results, but the source indicates a fungicidal effect.

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by various in vitro experimental methodologies.

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized method for determining the MIC of an antifungal agent is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A guideline.

Protocol:

  • Inoculum Preparation: Dermatophyte colonies are grown on a suitable medium, such as Potato Dextrose Agar (PDA), for 7 to 10 days at 28°C. The mature colonies are then covered with sterile saline, and the surface is gently scraped to release conidia. The resulting suspension is adjusted to a specific concentration (e.g., 1.25 × 10⁴ CFU/mL).[7]

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plates are incubated at 28°C for 7 days.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete (100%) inhibition of visible fungal growth compared to the growth control.[7]

Squalene Epoxidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Protocol:

  • Enzyme Preparation: Microsomal fractions containing squalene epoxidase are prepared from dermatophyte cells.

  • Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a radiolabeled substrate such as [¹⁴C]squalene, and necessary cofactors.

  • Inhibition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The conversion of [¹⁴C]squalene to [¹⁴C]2,3-oxidosqualene is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of squalene epoxidase activity (IC50) is calculated.

Visualizing the Mechanism and Experimental Workflow

Signaling and Metabolic Pathways

The primary mechanism of this compound involves the disruption of the ergosterol biosynthesis metabolic pathway.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxidase Squalene Epoxidase (Target Enzyme) Squalene->SqualeneEpoxidase Accumulation Toxic Accumulation Squalene->Accumulation Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Depletion Ergosterol Depletion Ergosterol->Depletion Leads to This compound This compound This compound->SqualeneEpoxidase Inhibits SqualeneEpoxidase->Oxidosqualene Catalyzes CellDeath Fungal Cell Death Accumulation->CellDeath Depletion->CellDeath

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start: Dermatophyte Culture PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate PrepPlate Prepare Serial Dilutions of this compound in 96-Well Plate PrepPlate->Inoculate Incubate Incubate at 28°C for 7 Days Inoculate->Incubate ReadResults Visually Assess Fungal Growth Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadResults->DetermineMIC End End: MIC Value Obtained DetermineMIC->End Logical_Flow This compound This compound Inhibition Inhibition of Squalene Epoxidase This compound->Inhibition SqualeneAccumulation Squalene Accumulation (Toxic) Inhibition->SqualeneAccumulation ErgosterolDepletion Ergosterol Depletion Inhibition->ErgosterolDepletion MembraneDamage Cell Membrane Damage SqualeneAccumulation->MembraneDamage ErgosterolDepletion->MembraneDamage CellDeath Fungal Cell Death MembraneDamage->CellDeath

References

The Synthesis and Purification of Liranaftate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical synthesis and purification of the antifungal agent Liranaftate.

This compound is a topical antifungal agent belonging to the thiocarbamate class. It is effective against a broad spectrum of dermatophytes and is used in the treatment of superficial mycoses. This technical guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for professionals in the fields of medicinal chemistry and drug development.

Chemical Synthesis of this compound

The most common and well-documented synthetic route to this compound is a four-step process. This pathway involves the sequential synthesis of key intermediates, culminating in the formation of the final active pharmaceutical ingredient. An alternative, more environmentally friendly "green synthesis" approach utilizing ionic liquids has also been reported and will be detailed here.

Conventional Synthetic Pathway

The conventional synthesis of this compound can be broken down into the following key steps:

  • Synthesis of 6-Methoxy-2-chloropyridine: This initial step involves the methoxylation of 2,6-dichloropyridine.

  • Synthesis of 6-Methoxy-2-methylaminopyridine: The chloro group of the previously synthesized intermediate is then substituted with a methylamino group.

  • Synthesis of O-(5,6,7,8-Tetrahydro-2-naphthyl) thiocarbamate: This intermediate is prepared from 5,6,7,8-tetrahydro-2-naphthol.

  • Final Condensation to this compound: The final step involves the reaction between 6-methoxy-2-methylaminopyridine and O-(5,6,7,8-tetrahydro-2-naphthyl) thiocarbamate.

A "green synthesis" approach has been developed that utilizes an ionic liquid as a recyclable reaction medium, offering advantages in terms of milder reaction conditions and simplified product isolation[1].

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-chloropyridine

  • Reactants: 2,6-dichloropyridine and sodium methoxide.

  • Procedure: A mixture of 2,6-dichloropyridine (10g, 0.068 mol) and a 30% solution of sodium methoxide in methanol (24.5g, 0.136 mol) is stirred in a reaction vessel. The mixture is heated to reflux for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:15). Upon completion, the methanol is removed by concentration. Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate. The combined organic phases are washed with brine, dried, and filtered. Concentration of the filtrate yields the crude product as a colorless oil.

  • Yield: Approximately 9g of crude product is obtained.

Step 2: Synthesis of 6-Methoxy-2-methylaminopyridine

  • Reactants: 6-Methoxy-2-chloropyridine, cuprous chloride, and aqueous methylamine.

  • Procedure: The crude 6-methoxy-2-chloropyridine (9g, 0.127 mol), cuprous chloride (1.72g, 0.0017 mol), and a 25-30% aqueous solution of methylamine (29 mL) are combined in an autoclave. The sealed vessel is heated to 120°C for 7 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine and dried. Concentration of the filtrate yields a brown oily product.

  • Yield: 6.18g (71.2% yield).

  • Purity: 98% (as determined by HPLC).

Step 3: Synthesis of 5,6,7,8-Tetrahydro-2-naphthyl-sulfuryl chloride

  • Reactants: 5,6,7,8-tetrahydro-2-naphthol and thiophosgene.

  • Procedure: 5,6,7,8-tetrahydro-2-naphthol (6.3g, 0.0425 mol) and thiophosgene (4.25 mL, 0.056 mol) are dissolved in ethyl acetate (50 mL) and stirred. The reaction is monitored by TLC (ethyl acetate:petroleum ether). Upon completion, water (100 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic phases are washed with brine, dried, and filtered to yield a yellow oily product.

  • Yield: 8.7g (90.4% yield).

Step 4: Synthesis of this compound

  • Reactants: 6-methoxy-2-methylaminopyridine, 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride, and potassium carbonate.

  • Catalyst/Solvent: Ionic Liquid (e.g., [bmim]Br).

  • Procedure: The synthesis is carried out by the condensation of 6-methoxy-2-(methylamino)pyridine with 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate, catalyzed by K2CO3 in an ionic liquid medium.

Quantitative Data Summary
StepStarting MaterialsProductYieldPurity (HPLC)Reference
1. Synthesis of 6-Methoxy-2-chloropyridine2,6-dichloropyridine, Sodium methoxide6-Methoxy-2-chloropyridine~92.5%-
2. Synthesis of 6-Methoxy-2-methylaminopyridine6-Methoxy-2-chloropyridine, Methylamine, Cuprous chloride6-Methoxy-2-methylaminopyridine71.2%98%
3. Synthesis of 5,6,7,8-Tetrahydro-2-naphthyl-sulfuryl chloride5,6,7,8-tetrahydro-2-naphthol, Thiophosgene5,6,7,8-Tetrahydro-2-naphthyl-sulfuryl chloride90.4%-
4. Synthesis of this compound (Green Synthesis)6-methoxy-2-(methylamino)pyridine, 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate, K2CO3This compound73% (total)99.7%[1]

Purification of this compound

The purification of crude this compound is crucial to remove impurities and obtain a product of high purity suitable for pharmaceutical applications. The primary methods employed are recrystallization and silica gel column chromatography.

Experimental Protocols for Purification

Recrystallization is a common technique for purifying solid compounds based on differences in solubility.

  • Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures[2][3][4]. Common solvent systems for recrystallization include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone[5].

  • General Procedure:

    • Dissolve the impure this compound in a minimum amount of a suitable hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to decolorize it.

    • Hot filter the solution to remove insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Silica gel column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel).

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system is typically selected based on preliminary TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired compound[6]. A common eluent system for this compound could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • General Procedure:

    • A glass column is packed with a slurry of silica gel in the chosen eluent.

    • The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

    • The eluent is passed through the column, and the separated components are collected in fractions.

    • The fractions are analyzed by TLC to identify those containing the pure this compound.

    • The fractions containing the pure product are combined and the solvent is removed by evaporation to yield the purified this compound.

Quantitative Data for Purification
Purification MethodTypical Purity AchievedNotes
Recrystallization>99%The final purity depends on the choice of solvent and the number of recrystallization cycles.
Silica Gel Column Chromatography>99.5%The purity is highly dependent on the selection of the eluent system and the proper packing and running of the column. Can be used to separate closely related impurities.

Visualizations

This compound Synthesis Workflow

Liranaftate_Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 cluster_3 Step 4 2,6-Dichloropyridine 2,6-Dichloropyridine 6-Methoxy-2-chloropyridine 6-Methoxy-2-chloropyridine 2,6-Dichloropyridine->6-Methoxy-2-chloropyridine Sodium Methoxide 6-Methoxy-2-methylaminopyridine 6-Methoxy-2-methylaminopyridine 6-Methoxy-2-chloropyridine->6-Methoxy-2-methylaminopyridine Methylamine, CuCl This compound This compound 6-Methoxy-2-methylaminopyridine->this compound Condensation 5,6,7,8-Tetrahydro-2-naphthol 5,6,7,8-Tetrahydro-2-naphthol O-(5,6,7,8-Tetrahydro-2-naphthyl)\nthiocarbamate O-(5,6,7,8-Tetrahydro-2-naphthyl) thiocarbamate 5,6,7,8-Tetrahydro-2-naphthol->O-(5,6,7,8-Tetrahydro-2-naphthyl)\nthiocarbamate Thiophosgene O-(5,6,7,8-Tetrahydro-2-naphthyl)\nthiocarbamate->this compound

Caption: Conventional four-step synthesis of this compound.

This compound Purification Workflow

Liranaftate_Purification cluster_chromatography Alternative: Silica Gel Chromatography Crude this compound Crude this compound Dissolution in Hot Solvent Dissolution in Hot Solvent Crude this compound->Dissolution in Hot Solvent Column Loading Column Loading Crude this compound->Column Loading Decolorization (Activated Charcoal) Decolorization (Activated Charcoal) Dissolution in Hot Solvent->Decolorization (Activated Charcoal) Hot Filtration Hot Filtration Dissolution in Hot Solvent->Hot Filtration Decolorization (Activated Charcoal)->Hot Filtration Cooling and Crystallization Cooling and Crystallization Hot Filtration->Cooling and Crystallization Vacuum Filtration Vacuum Filtration Cooling and Crystallization->Vacuum Filtration Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Drying Drying Washing with Cold Solvent->Drying Pure this compound Pure this compound Drying->Pure this compound Elution Elution Column Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Solvent Evaporation->Pure this compound

Caption: Purification workflow for this compound.

Mechanism of Action

This compound exerts its antifungal activity by inhibiting the enzyme squalene epoxidase. This enzyme is a key component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Mechanism_of_Action Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase

Caption: Mechanism of action of this compound.

References

Pharmacokinetics and Tissue Distribution of Topical Liranaftate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, primarily utilized for the treatment of superficial dermatophytic infections such as tinea pedis, tinea corporis, and tinea cruris.[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2] This disruption of the fungal cell membrane leads to cell death. A significant aspect of this compound's clinical profile is its efficacy with minimal systemic absorption, making it a favorable option for topical application.[3][4] This guide provides a comprehensive overview of the available data on the pharmacokinetics and tissue distribution of topical this compound, focusing on quantitative data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic profile of a topically applied drug is crucial for understanding its local efficacy and systemic safety. For this compound, the primary goal is to achieve sufficient concentration at the site of infection in the stratum corneum and epidermis with minimal systemic exposure.

Systemic Absorption

Clinical studies and literature frequently report that this compound has minimal to no systemic absorption after topical application.[3][4] This is a key safety feature, reducing the risk of systemic side effects and drug-drug interactions.[3] However, specific quantitative data from human pharmacokinetic studies, such as plasma concentration-time profiles (AUC, Cmax, Tmax), are not extensively available in publicly accessible literature. The low systemic absorption is attributed to its formulation as a topical agent and its physicochemical properties that favor retention within the skin.

Metabolism

Tissue Distribution and Skin Penetration

The efficacy of a topical antifungal agent like this compound is contingent on its ability to penetrate the stratum corneum and reach therapeutic concentrations in the deeper layers of the epidermis where dermatophytes reside.

An ex-vivo study investigating a microemulsion-based hydrogel formulation of this compound provided insights into its skin permeation and deposition. The study utilized rat skin to compare the performance of different hydrogel formulations against a saturated solution of this compound.

Quantitative Data from an Ex-Vivo Permeability Study

The following table summarizes the key findings from the study on a this compound-loaded xanthan gum-based hydrogel. The optimized hydrogel formulation (HLM-3) demonstrated significantly enhanced skin deposition compared to a saturated drug solution.

ParameterSaturated this compound SolutionOptimized Hydrogel (HLM-3)
Drug Deposition in Skin Baseline6-fold higher than saturated solution[8]
Average Zone of Inhibition 13.44 ± 0.40 mm25.52 ± 0.26 mm[8]

Data from an ex-vivo study using rat skin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments related to the pharmacokinetics and tissue distribution of topical this compound.

Ex-Vivo Skin Permeation and Drug Deposition Study

This protocol is based on the study of a this compound-loaded xanthan gum-based hydrogel.[8]

Objective: To evaluate the permeation and skin deposition of this compound from a microemulsion-based hydrogel formulation compared to a saturated drug solution using an ex-vivo rat skin model.

Methodology:

  • Skin Preparation: Abdominal skin was excised from Wistar rats. The hair was removed, and the subcutaneous tissue was carefully separated from the dermal surface. The skin was then washed with distilled water and stored at 4°C until use.

  • Franz Diffusion Cell Setup: The prepared rat skin was mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Receptor Medium: The receptor compartment was filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.

  • Drug Application: A known quantity of the this compound hydrogel formulation or the saturated drug solution was applied to the skin surface in the donor compartment.

  • Sample Collection (Permeation): At predetermined time intervals, aliquots of the receptor medium were withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.

  • Sample Analysis (Permeation): The concentration of this compound in the collected samples was determined using a validated analytical method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Drug Deposition: At the end of the experiment, the skin was removed from the diffusion cell. The excess formulation was wiped off the surface. The skin was then washed and processed to extract the this compound retained within it. The amount of drug in the extract was quantified to determine the extent of skin deposition.

Analytical Methodology for this compound Quantification

Objective: To accurately quantify the concentration of this compound in biological matrices (e.g., receptor fluid from permeation studies, skin extracts).

Methodology (Chromatographic Approach):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis) is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically employed.

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The exact composition is optimized to achieve good separation.

    • Flow Rate: A constant flow rate is maintained.

    • Detection: The wavelength for detection is set at the absorbance maximum of this compound.

  • Sample Preparation:

    • Liquid Samples (e.g., receptor fluid): May be injected directly or after appropriate dilution.

    • Skin Extracts: The skin tissue is homogenized and extracted with a suitable organic solvent. The extract is then centrifuged, and the supernatant is filtered before injection into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the unknown samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Mechanism of Action: Squalene Epoxidase Inhibition

Liranaftate_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome Squalene Squalene Squalene_2_3_epoxide Squalene_2_3_epoxide Squalene->Squalene_2_3_epoxide Squalene Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Lanosterol Lanosterol Squalene_2_3_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Stable Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound Squalene_Epoxidase Squalene_Epoxidase This compound->Squalene_Epoxidase Inhibition Ergosterol_Depletion Ergosterol Depletion Cell_Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Cell_Membrane_Disruption Squalene_Accumulation->Cell_Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Disruption->Fungal_Cell_Death

Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis and leading to fungal cell death.

Experimental Workflow: Ex-Vivo Skin Permeation Study

Ex_Vivo_Permeation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Excise_Skin Excise Rat Abdominal Skin Prepare_Skin Remove Hair & Subcutaneous Tissue Excise_Skin->Prepare_Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Fill_Receptor Fill Receptor with Buffer (37°C) Mount_Skin->Fill_Receptor Apply_Formulation Apply this compound Formulation to Donor Fill_Receptor->Apply_Formulation Collect_Samples Collect Samples from Receptor at Intervals Apply_Formulation->Collect_Samples Extract_Skin Extract this compound from Skin Tissue Apply_Formulation->Extract_Skin Analyze_Permeation Quantify this compound in Receptor Samples (e.g., HPLC) Collect_Samples->Analyze_Permeation Analyze_Deposition Quantify this compound in Skin Extract Extract_Skin->Analyze_Deposition

Caption: Workflow for conducting an ex-vivo skin permeation and deposition study of topical this compound.

Conclusion

The available evidence strongly suggests that topical this compound is an effective antifungal agent with a favorable safety profile, largely due to its minimal systemic absorption. Its primary pharmacokinetic activity is localized to the skin, where it needs to achieve therapeutic concentrations to exert its effect. The development of advanced formulations, such as microemulsion-based hydrogels, shows promise in enhancing the skin penetration and deposition of this compound, potentially leading to improved clinical outcomes. However, a significant gap exists in the public domain regarding detailed human pharmacokinetic and tissue distribution data. Further studies to quantify systemic exposure in humans, delineate the distribution within different skin strata, and elucidate its cutaneous metabolism would provide a more complete understanding for drug development professionals and researchers.

References

The Journey of Liranaftate: From Discovery to a Potent Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Liranaftate

Abstract

This compound, a topical antifungal agent of the thiocarbamate class, has emerged as a significant therapeutic option for the treatment of superficial mycoses. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It delves into its chemical synthesis, preclinical in vitro and in vivo studies, and pivotal clinical trials that have established its efficacy and safety profile. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational research methodologies are outlined, and the underlying biochemical pathways and experimental workflows are visualized through Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's journey from a laboratory compound to a clinically effective antifungal medication.

Introduction: The Rise of a Novel Thiocarbamate Antifungal

This compound was discovered and developed in Japan through a collaborative effort between Tosoh Corporation (formerly Toyo Soda Manufacturing Co., Ltd.) and Zenyaku Kogyo Co., Ltd.[1]. It is primarily used as a 2% topical cream for the treatment of common dermatophyte infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch)[1]. As a member of the thiocarbamate class, this compound possesses a distinct mechanism of action compared to the more common azole and allylamine classes of antifungals, making it a valuable alternative in the dermatological armamentarium[1].

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal activity of this compound stems from its potent and specific inhibition of the enzyme squalene epoxidase[1]. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, a crucial step in the formation of lanosterol, the precursor to ergosterol. This inhibition leads to two significant downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

  • Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell. High concentrations of squalene are detrimental to the cell and contribute to the antifungal effect.

This targeted mechanism provides this compound with a high degree of selectivity for fungal cells over mammalian cells, contributing to its favorable safety profile when applied topically[1].

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Downstream Effects Squalene Squalene Squalene_Epoxide 2,3-Oxidosqualene Squalene->Squalene_Epoxide Squalene Epoxidase Squalene_Accumulation Squalene Accumulation Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol_Depletion Ergosterol Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Squalene_Epoxide Inhibition Cell_Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Cell_Membrane_Disruption Squalene_Accumulation->Cell_Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Disruption->Fungal_Cell_Death

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While various synthetic routes have been developed, a common pathway involves the reaction of key intermediates to form the final thiocarbamate structure. A generalized workflow for the synthesis is depicted below.

G cluster_synthesis This compound Synthesis Workflow start Starting Materials intermediate1 Intermediate A (e.g., N-methyl-6-methoxypyridin-2-amine) start->intermediate1 intermediate2 Intermediate B (e.g., O-(5,6,7,8-tetrahydronaphthalen-2-yl) chloromethanethioate) start->intermediate2 reaction Coupling Reaction intermediate1->reaction intermediate2->reaction purification Purification (e.g., Crystallization) reaction->purification This compound This compound purification->this compound

Figure 2: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Generalized Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is proprietary to its manufacturers. However, based on the chemical literature, a representative synthesis would involve the following key steps:

  • Preparation of Intermediates: The synthesis begins with the preparation of the key building blocks. This may involve multiple reactions to create the substituted pyridine and tetrahydronaphthalene moieties.

  • Coupling Reaction: The core of the synthesis is the coupling of the two primary intermediates to form the thiocarbamate linkage. This is often achieved under controlled temperature and pH conditions, frequently in the presence of a base to facilitate the reaction.

  • Work-up and Isolation: Following the reaction, the mixture is subjected to a work-up procedure, which typically involves extraction with an organic solvent to separate the product from the aqueous phase and unreacted starting materials.

  • Purification: The crude product is then purified to a high degree of purity. Recrystallization from a suitable solvent system is a common method used to obtain the final crystalline this compound.

  • Characterization: The final product is characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Preclinical Development

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a range of dermatophytes. Key parameters used to assess its potency are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

Table 1: In Vitro Antifungal Activity of this compound Against Dermatophytes

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MCC Range (µg/mL)Reference
Trichophyton rubrum60.009 - 0.0390.009 - 0.039[2]
Trichophyton mentagrophytes3Not specifiedFungicidal[2]
Microsporum gypseum3Not specifiedFungicidal[2]
Trichophyton rubrumNot specified0.009 (at 14 days)0.039 (at 14 days)[3]

Note: The study by Nanjoh et al. (2009) indicated that this compound was fungicidal against T. mentagrophytes and M. gypseum, with MCCs being similar to the MICs.[2]

Experimental Protocol: Broth Microdilution for MIC Determination (Based on CLSI M38-A)

The following is a generalized protocol for determining the MIC of this compound against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Serially dilute the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture. For filamentous fungi, this typically involves preparing a conidial suspension and adjusting its concentration using a spectrophotometer to a specified optical density.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a drug-free growth control well and an un-inoculated sterility control well.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • Reading of Results: Determine the MIC by visually inspecting the plates or using a spectrophotometric reader. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 100% inhibition or a predefined percentage of inhibition compared to the growth control).

Preclinical Pharmacokinetics and Toxicology

Detailed public data on the preclinical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in animal models are limited. However, as a topically applied drug, systemic absorption is expected to be low, which contributes to its favorable safety profile. Preclinical toxicology studies would have been conducted in various animal models to assess potential local and systemic toxicity, skin irritation, and sensitization. The low incidence of adverse effects in clinical trials suggests that this compound was well-tolerated in these preclinical assessments. A study in mice demonstrated that topical application of this compound suppressed inflammation induced by phorbol 12-myristate 13-acetate (PMA), suggesting it may also have anti-inflammatory properties that could be beneficial in treating fungal infections[4].

Clinical Development

The clinical development of this compound focused on establishing its efficacy and safety in the treatment of superficial fungal infections. Numerous multicenter, randomized, and controlled trials have been conducted.

Table 2: Summary of Key Clinical Trials of 2% this compound Cream

| Indication | Number of Patients | Comparator | Treatment Duration | Key Efficacy Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Tinea Corporis/Cruris | 144 (72 in this compound group) | 1% Bifonazole Cream | 2 weeks | At end of treatment: Clinical Cure Rate: 59.2%, Response Rate: 94.4%. 2 weeks post-treatment: Clinical Cure Rate: 67.6%, Response Rate: 94.4%, Mycological Clearance: 97.18% |[5] | | Tinea Pedis | 144 (72 in this compound group) | 1% Bifonazole Cream | 4 weeks | At end of treatment: Clinical Cure Rate: 41.7%, Response Rate: 81.9%. 2 weeks post-treatment: Clinical Cure Rate: 54.2%, Response Rate: 81.9%, Mycological Clearance: 90.28% |[5] | | Tinea Pedis & Tinea Corporis/Cruris | 1100 (550 in this compound group) | 1% Bifonazole Cream | 4 weeks (T. pedis), 2 weeks (T. corporis/cruris) | After medication: Curative Effectiveness Rate: 87.65%. After follow-up: Curative Effectiveness Rate: 96.55% |[6][7] |

Experimental Protocol: Randomized Controlled Trial for Tinea Pedis

The following outlines a typical design for a randomized controlled trial (RCT) to evaluate the efficacy and safety of a topical antifungal like this compound for tinea pedis.

G cluster_trial Clinical Trial Workflow for Tinea Pedis screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization enrollment->randomization groupA Treatment Group A (2% this compound Cream) randomization->groupA groupB Control Group B (Vehicle or Active Comparator) randomization->groupB treatment Treatment Period (e.g., 4 weeks, once daily) groupA->treatment groupB->treatment followup Follow-up Period (e.g., 2 weeks post-treatment) treatment->followup assessment Efficacy & Safety Assessments (Clinical & Mycological) followup->assessment analysis Data Analysis assessment->analysis

Figure 3: A representative workflow for a randomized controlled clinical trial of this compound.

  • Patient Population: Patients with a clinical diagnosis of tinea pedis, confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture), are recruited.

  • Study Design: A multicenter, randomized, double-blind, parallel-group design is often employed to minimize bias.

  • Randomization and Blinding: Eligible patients are randomly assigned to receive either 2% this compound cream or a comparator (either a vehicle cream or another active antifungal agent). Both patients and investigators are blinded to the treatment allocation.

  • Treatment Regimen: Patients are instructed to apply the assigned topical cream to the affected areas once daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessments: Efficacy is evaluated at baseline, at the end of treatment, and at a follow-up visit (e.g., 2 weeks post-treatment). Assessments include:

    • Clinical Efficacy: Evaluation of the signs and symptoms of infection (e.g., erythema, scaling, pruritus). Clinical cure is typically defined as the complete resolution of all signs and symptoms.

    • Mycological Efficacy: Repeated mycological examinations to determine the eradication of the causative fungus. Mycological cure is defined as negative results for both KOH preparation and fungal culture.

  • Safety Assessments: The incidence of adverse events, particularly local skin reactions at the application site, is monitored throughout the study.

  • Statistical Analysis: The efficacy and safety data from the two treatment groups are statistically compared to determine the non-inferiority or superiority of this compound.

Conclusion

The discovery and development of this compound represent a successful endeavor in the search for novel antifungal agents. Its unique mechanism of action as a squalene epoxidase inhibitor provides a valuable therapeutic option, particularly in an era of emerging resistance to other antifungal classes. Preclinical studies have demonstrated its potent in vitro activity against key dermatophytes, and robust clinical trials have confirmed its efficacy and safety for the topical treatment of tinea infections. The journey of this compound from its initial synthesis to its established clinical use underscores the importance of targeted drug discovery and rigorous clinical evaluation in advancing the management of superficial fungal diseases. Further research may explore its potential against a broader spectrum of fungi and its utility in combination therapies.

References

Liranaftate: A Comprehensive Review of its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Liranaftate, a topical thiocarbamate antifungal agent, has demonstrated significant efficacy in the treatment of superficial mycoses, particularly those caused by dermatophytes. This technical guide provides a comprehensive review of the current literature on the antifungal spectrum of this compound, detailing its in vitro and in vivo activity, mechanism of action, and relevant experimental methodologies. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a topical antifungal agent primarily utilized for the treatment of dermatophytoses, including tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).[1][2][3][4][5] Developed and extensively researched in Japan, it belongs to the thiocarbamate class of antifungals, distinguishing it from other commonly used agents like azoles and allylamines.[5] Its unique mechanism of action and favorable safety profile have made it a valuable therapeutic option in dermatology.[6] This review aims to consolidate the existing scientific data on this compound's antifungal spectrum, providing a detailed resource for researchers and clinicians in the field of mycology and drug development.

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its antifungal effect by targeting a key enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and function.

The inhibition of squalene epoxidase by this compound leads to two primary downstream consequences that are detrimental to the fungal cell:

  • Depletion of Ergosterol: The blockage of the ergosterol synthesis pathway results in a deficiency of this vital membrane component. This compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[5][6]

  • Accumulation of Squalene: The inhibition of squalene epoxidase causes a buildup of its substrate, squalene, within the fungal cell.[6] High concentrations of intracellular squalene are toxic and are believed to interfere with fungal membrane function and cell wall synthesis, contributing to the fungicidal activity of the drug.[7]

This compound demonstrates a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which accounts for its favorable safety profile in topical applications.[7] This targeted mechanism also makes it a potential therapeutic option in cases of resistance to other antifungal classes, such as azoles.[5]

Signaling Pathway Diagram

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Cellular Consequences AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Squalene_acc Squalene Accumulation (Toxic) Squalene->Squalene_acc Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol_dep Ergosterol Depletion Ergosterol->Ergosterol_dep This compound This compound This compound->SqualeneEpoxide Inhibition Membrane_dys Membrane Dysfunction & Increased Permeability Squalene_acc->Membrane_dys Ergosterol_dep->Membrane_dys Cell_death Fungal Cell Death Membrane_dys->Cell_death

Figure 1: Mechanism of action of this compound via inhibition of squalene epoxidase.

In Vitro Antifungal Spectrum

This compound has demonstrated potent in vitro activity primarily against dermatophytes. Its efficacy against yeasts and other molds is less extensively documented in the available literature.

Dermatophytes

This compound exhibits excellent fungicidal activity against a range of dermatophytes.[8] The Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for several clinically relevant species are presented in Table 1. The proximity of MIC and MFC values for many of these organisms underscores the fungicidal nature of this compound.[8][9]

Table 1: In Vitro Activity of this compound Against Dermatophytes

Fungal SpeciesNo. of StrainsMIC (µg/mL)MFC (µg/mL)Reference(s)
Trichophyton rubrum6Similar to MFC0.009 - 0.039[8]
Trichophyton rubrumNot Specified0.0090.039 (at 14 days)[9]
Trichophyton mentagrophytes3FungicidalFungicidal[8]
Microsporum gypseum3FungicidalFungicidal[8]
Trichophyton tonsurans128Geometric Mean: 0.022 (as Tolnaftate, a related thiocarbamate)Not Reported[10]
Yeasts and Other Molds

While some sources suggest that this compound has a broad-spectrum activity that extends to yeasts and molds, quantitative in vitro susceptibility data for these organisms are not widely available in the reviewed literature.[6] One study noted that the thiocarbamate class, to which this compound belongs, has activity against Candida albicans, though specific MIC/MFC values for this compound were not provided.[7] Further research is needed to fully elucidate the in vitro antifungal spectrum of this compound against non-dermatophyte fungi.

In Vivo Efficacy: Clinical Studies

Clinical trials have confirmed the efficacy of 2% this compound cream in the treatment of tinea pedis, tinea corporis, and tinea cruris.

Table 2: Clinical Efficacy of 2% this compound Cream

IndicationTreatment DurationEfficacy EndpointEfficacy Rate (%)Reference(s)
Tinea Pedis4 weeksClinical Cure Rate41.7[1]
Response Rate81.9[1]
2 weeks post-treatmentClinical Cure Rate54.2[1]
Response Rate81.9[1]
Tinea Corporis/Cruris2 weeksClinical Cure Rate59.2[1]
Response Rate94.4[1]
2 weeks post-treatmentClinical Cure Rate67.6[1]
Response Rate94.4[1]
Tinea Pedis, Tinea Corporis/Cruris4 weeks (pedis), 2 weeks (corporis/cruris)Effective Treatment Rate (at end of treatment)87.65[2][3]
15.5 ± 2.4 days post-treatmentEffective Treatment Rate96.55[2][3]
Tinea Manuum/Pedis, Tinea Corporis/Cruris4 weeks (manuum/pedis), 2 weeks (corporis/cruris)Effective Rate (at end of treatment)87.50[4]
2 weeks post-treatmentEffective Rate97.50[4]

Experimental Protocols

Broth Microdilution for Dermatophytes (Adapted from CLSI M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, including dermatophytes.

  • Inoculum Preparation:

    • Dermatophyte strains are subcultured on a suitable medium, such as potato dextrose agar (PDA), and incubated at 30°C for 7-10 days to encourage sporulation.[11]

    • Conidia and hyphal fragments are harvested by gently swabbing the culture surface with a sterile, wet swab in sterile saline.[11]

    • The suspension is vortexed for approximately 20 seconds and then allowed to stand for 15-20 minutes to allow heavier particles to settle.[11]

    • The supernatant, containing a mixture of conidia and hyphal fragments, is collected and the turbidity is adjusted to achieve a final inoculum concentration in the test wells.

  • Microdilution Plate Preparation:

    • Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS to pH 7.0) in a 96-well microtiter plate.[11][12]

    • Each well will contain 100 µL of the diluted antifungal agent.[11]

    • A drug-free well serves as a growth control, and an uninoculated well serves as a sterility control.[11]

  • Inoculation and Incubation:

    • 100 µL of the standardized fungal inoculum is added to each well, bringing the final volume to 200 µL.[11]

    • The microtiter plates are incubated at 30°C for a minimum of 4 days. The exact incubation time may vary depending on the growth rate of the specific dermatophyte species (e.g., 5 days for T. rubrum and T. mentagrophytes, and 7 days for T. verrucosum).[11]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.[11] For fungicidal drugs like this compound, this is often recorded as the concentration with no visible growth.

Experimental Workflow: Broth Microdilution

G start Start prep_inoculum Prepare Fungal Inoculum (Dermatophyte Culture) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate at 30°C (4-7 days) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: General workflow for determining the MIC of this compound.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of fungicidal activity of an antifungal agent.

  • Inoculum and Drug Preparation:

    • A standardized fungal inoculum is prepared in a suitable broth medium (e.g., RPMI 1640) to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[13]

    • This compound is added to the fungal suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).[9] A drug-free suspension serves as a growth control.

  • Incubation and Sampling:

    • The cultures are incubated at 35°C, preferably with agitation.[13][14]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aliquots are removed from each culture.[14]

  • Viable Cell Counting:

    • The aliquots are serially diluted in sterile saline or PBS.[14]

    • A specific volume (e.g., 100 µL) of the appropriate dilutions is plated onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).[14]

    • The plates are incubated at 35°C for 24-48 hours, or until colonies are visible.[14]

    • The number of colonies on each plate is counted, and the CFU/mL for each time point and drug concentration is calculated.

  • Data Analysis:

    • The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[14]

Experimental Workflow: Time-Kill Assay

G start Start prep_culture Prepare Standardized Fungal Culture start->prep_culture add_drug Add this compound at Various MIC Multiples prep_culture->add_drug incubate Incubate with Agitation add_drug->incubate sample Collect Aliquots at Defined Time Points incubate->sample dilute_plate Serially Dilute and Plate on Agar sample->dilute_plate incubate_plates Incubate Plates dilute_plate->incubate_plates count_colonies Count Colonies (CFU) and Calculate CFU/mL incubate_plates->count_colonies plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) count_colonies->plot_curves end End plot_curves->end

Figure 3: General workflow for a time-kill assay of this compound.

Conclusion

This compound is a potent fungicidal agent with a well-defined mechanism of action targeting squalene epoxidase in the ergosterol biosynthesis pathway. Its in vitro and in vivo activity is well-documented against a range of dermatophytes, making it an effective treatment for superficial fungal infections. While its activity against yeasts and other molds is less characterized, its unique mechanism of action and clinical efficacy in its primary indications position it as an important therapeutic tool in dermatology. Further research to broaden the understanding of its antifungal spectrum against a wider array of fungal pathogens would be beneficial.

References

An In-depth Technical Guide to the Molecular and Physical Properties of Liranaftate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and physical properties of Liranaftate, a potent topical antifungal agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient.

Molecular Information

This compound is a synthetic thiocarbamate derivative with a broad spectrum of antifungal activity. Its chemical structure is fundamental to its mechanism of action and physicochemical characteristics.

  • Molecular Formula: C₁₈H₂₀N₂O₂S[1][2][3]

  • IUPAC Name: O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate[2]

  • CAS Number: 88678-31-3[1][2][3]

  • Synonyms: Liranaftato, Liranaftatum, Zefnart, M-732, Piritetrate[2][4][5]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for formulation development, stability studies, and ensuring therapeutic efficacy. These properties are summarized in the table below.

PropertyValueReferences
Molecular Weight 328.43 g/mol [1][2][4]
Appearance White to almost white or off-white crystalline powder/solid.[1][3][6]
Melting Point 97 - 101 °C, 98.5 - 99.5 °C[1][3][4][6]
Boiling Point 462.5 ± 55.0 °C (Predicted)[3][6]
Density 1.240 ± 0.06 g/cm³ (Predicted)[3][5]
Solubility Water: Practically insoluble (>10000 ml/g); 0.10 mg/L (distilled water)[4][7]
Organic Solvents: Soluble in benzene, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide. Slightly soluble in DMSO and Methanol (heating may be required).[3][4][6][8]
Specific Solubilities (ml/g): Acetone (10), Chloroform (2), Dehydrated ethanol (152), Dichloromethane (2), Ether (21), Hexane (233), Methanol (175).[4]
pKa 1.24 ± 0.10 (Predicted)[6]
LogP 3.76910[6]

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its antifungal effect by targeting a key enzyme in the fungal cell membrane biosynthesis pathway. It is a potent inhibitor of squalene epoxidase.[2][8][9][10][11] This enzyme is crucial for the conversion of squalene to lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[9][10]

The inhibition of squalene epoxidase by this compound leads to two primary antifungal consequences:

  • Depletion of Ergosterol: The disruption of ergosterol synthesis compromises the structural integrity of the fungal cell membrane.[9][10]

  • Accumulation of Squalene: The blockage of the metabolic pathway causes a buildup of squalene within the fungal cell.[8][10] High concentrations of squalene are toxic to the cell.

This dual-action mechanism ultimately leads to increased cell membrane permeability, leakage of cellular contents, and fungal cell death.[8]

Liranaftate_Mechanism_of_Action Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Substrate Lanosterol 2,3-Oxidosqualene -> Lanosterol Squalene_Epoxidase->Lanosterol Catalyzes Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Accumulation Depletion Ergosterol Depletion Squalene_Epoxidase->Depletion Ergosterol_Pathway Further Biosynthesis Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane This compound This compound This compound->Squalene_Epoxidase Inhibits Cell_Death Fungal Cell Death Accumulation->Cell_Death Depletion->Cell_Death

Caption: Mechanism of action of this compound via inhibition of squalene epoxidase.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound. The following are generalized protocols based on established pharmacopeial methods.

4.1. Determination of Melting Point

The melting point is determined to ascertain the purity of this compound.

  • Apparatus: Capillary melting point apparatus.

  • Methodology:

    • A small quantity of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range is recorded from the point at which the substance begins to melt to the point at which it is completely liquefied.

4.2. Determination of Solubility

Solubility studies are essential for developing appropriate formulations and predicting bioavailability.

  • Apparatus: Analytical balance, volumetric flasks, constant temperature shaker/bath, filtration apparatus (e.g., 0.45 µm filter), and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Methodology (Equilibrium Solubility Method):

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed container.

    • The mixture is agitated in a constant temperature shaker or bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Solubility_Determination_Workflow Start Start: Excess this compound + Solvent Agitation Agitation at Constant Temperature (e.g., 24-48h) Start->Agitation Equilibration Equilibrium Reached Agitation->Equilibration Filtration Filtration of Supernatant (e.g., 0.45 µm filter) Equilibration->Filtration Analysis Quantification of this compound (e.g., HPLC-UV) Filtration->Analysis Result Determine Solubility (e.g., mg/mL) Analysis->Result

Caption: Workflow for the experimental determination of solubility.

4.3. Determination of pKa (Potentiometric Titration)

The pKa value is important for understanding the ionization behavior of a drug, which influences its solubility and absorption.

  • Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

  • Methodology:

    • A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

This guide provides foundational technical data on this compound for scientific and developmental purposes. For all laboratory and manufacturing work, it is imperative to consult and adhere to the relevant pharmacopeial monographs and internal standard operating procedures.

References

Liranaftate: A Technical Guide to its Function as a Squalene Epoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, primarily utilized in the treatment of superficial mycoses.[1] Its efficacy stems from a targeted mechanism of action: the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This disruption leads to a cascade of events culminating in fungal cell death, making squalene epoxidase a key target for antifungal drug development. This technical guide provides an in-depth analysis of this compound's role as a squalene epoxidase inhibitor, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a synthetic antifungal compound developed for the topical treatment of dermatophytosis, infections caused by fungi such as Trichophyton rubrum.[1] As a member of the thiocarbamate class of antifungals, this compound's primary mode of action is the specific inhibition of the enzyme squalene epoxidase.[3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of ergosterol.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1] By inhibiting squalene epoxidase, this compound effectively blocks ergosterol production, leading to an accumulation of squalene within the cell and compromised cell membrane function, ultimately resulting in fungal cell death.[4]

Mechanism of Action: Inhibition of Squalene Epoxidase

The ergosterol biosynthesis pathway is a complex series of enzymatic reactions that produce the primary sterol in fungal cell membranes. Squalene epoxidase (EC 1.14.99.7) is a key rate-limiting enzyme in this pathway.[5] this compound acts as a potent and specific inhibitor of this enzyme in fungi.[3] The inhibition of squalene epoxidase by this compound leads to two primary antifungal effects:

  • Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of ergosterol, leading to its depletion in the fungal cell membrane. This impairs membrane fluidity, disrupts the function of membrane-bound enzymes, and increases cell permeability.[4]

  • Accumulation of Squalene: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[4] High concentrations of squalene are toxic to the cell and contribute to the disruption of the cell membrane's physical properties and function.[6]

This dual mechanism of action contributes to the fungicidal activity of this compound against a broad spectrum of dermatophytes.[7]

Quantitative Data on Antifungal Activity

CompoundOrganismAssay TypeValueReference
This compound Trichophyton rubrumMIC0.009 µg/mL[7]
This compound Trichophyton rubrumMFC0.039 µg/mL[7]
TolciclateTrichophyton rubrumIC50 (Squalene Epoxidase)28.0 nM[8]
TolnaftateTrichophyton rubrumIC50 (Squalene Epoxidase)51.5 nM[8]

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds against squalene epoxidase, based on established methodologies used for other inhibitors. A specific, detailed protocol for this compound is not available in the reviewed literature.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against fungal microsomal squalene epoxidase.

Materials:

  • Fungal strain (e.g., Trichophyton rubrum)

  • Culture medium (e.g., Sabouraud Dextrose Broth)

  • Glass beads (for cell disruption)

  • Buffer A: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol

  • Buffer B: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol, 20% (v/v) glycerol

  • Radiolabeled substrate: [³H]squalene

  • Cofactors: NADPH, FAD

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

  • Microsome Preparation:

    • Grow the fungal strain in a liquid culture to the late logarithmic phase.

    • Harvest the mycelia by filtration and wash with distilled water.

    • Resuspend the mycelia in Buffer A and disrupt the cells using a bead beater with glass beads.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in Buffer B and determine the protein concentration (e.g., using the Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.4)

      • 1 mM NADPH

      • 10 µM FAD

      • Microsomal protein (e.g., 100 µg)

      • Varying concentrations of the test compound (this compound).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [³H]squalene (e.g., 10 µM).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a mixture of chloroform and methanol (2:1).

  • Lipid Extraction and Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of a suitable solvent.

    • Spot the extract onto a TLC plate and develop the chromatogram.

    • Visualize the separated lipids (squalene and 2,3-oxidosqualene) using a suitable method (e.g., autoradiography or by scraping the corresponding bands and measuring radioactivity).

  • Data Analysis:

    • Quantify the amount of [³H]squalene converted to [³H]2,3-oxidosqualene.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Ergosterol_Biosynthesis cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Mevalonate->Farnesyl pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Erg9 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Erg1 (Squalene Epoxidase) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Erg7 ... ... Lanosterol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps This compound This compound This compound->2,3-Oxidosqualene Inhibits

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibition of Squalene Epoxidase (Erg1).

Experimental Workflow for Squalene Epoxidase Inhibition Assay

SQLE_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Fungal Culture Fungal Culture Cell Disruption Cell Disruption Fungal Culture->Cell Disruption Differential Centrifugation Differential Centrifugation Cell Disruption->Differential Centrifugation Microsome Isolation Microsome Isolation Differential Centrifugation->Microsome Isolation Microsomes Microsomes Reaction Mixture Reaction Mixture Microsomes->Reaction Mixture + NADPH, FAD, this compound Incubation (37°C) Incubation (37°C) Reaction Mixture->Incubation (37°C) + [3H]Squalene Lipid Extraction Lipid Extraction Incubation (37°C)->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Radioactivity Measurement Radioactivity Measurement TLC Separation->Radioactivity Measurement IC50 Calculation IC50 Calculation Radioactivity Measurement->IC50 Calculation

References

In-depth analysis of Liranaftate's ergosterol biosynthesis inhibition pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, primarily utilized in the treatment of superficial mycoses, such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).[1][2] Its efficacy stems from a targeted mechanism of action, specifically the inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][3] This guide provides an in-depth analysis of this compound's mechanism, focusing on its interaction with the ergosterol biosynthesis pathway, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary molecular target of this compound is the enzyme squalene epoxidase (EC 1.14.99.7).[1][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Squalene epoxidase catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a critical step in the sterol synthesis cascade.[4]

By inhibiting squalene epoxidase, this compound triggers a cascade of events detrimental to the fungal cell:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the availability of ergosterol. Ergosterol is vital for maintaining the structural integrity, fluidity, and proper functioning of the fungal cell membrane.

  • Accumulation of Squalene: The inhibition of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[5] High concentrations of squalene are toxic to the fungal cell and are associated with increased membrane permeability and disruption of cellular functions.[6]

The combined effect of ergosterol depletion and squalene accumulation compromises the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[7] This targeted action on a fungal-specific pathway contributes to this compound's favorable safety profile with minimal impact on human cells.[1]

Quantitative Analysis of Antifungal Activity

The antifungal efficacy of this compound and other squalene epoxidase inhibitors has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on their potency.

Antihypertensive DrugFungal SpeciesMIC (µg/mL)MCC (µg/mL)Reference
This compound Trichophyton rubrum0.0090.039[8]
LanoconazoleTrichophyton rubrum0.009>0.039[8]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • MCC (Minimum Complete Inhibition Concentration): The lowest concentration of an antifungal agent that causes complete inhibition of fungal growth.

InhibitorFungal SpeciesIC50 (nM)Reference
TerbinafineTrichophyton rubrum15.8[4]
Tolciclate Trichophyton rubrum28.0[4]
Tolnaftate Trichophyton rubrum51.5[4]
NaftifineTrichophyton rubrum114.6[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided in the DOT language for Graphviz.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxidase Squalene Epoxidase (Erg1) Squalene->SqualeneEpoxidase Substrate SqualeneAccumulation Squalene Accumulation (Toxic) Squalene->SqualeneAccumulation SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->CellMembrane Essential Component This compound This compound This compound->SqualeneEpoxidase Inhibition SqualeneEpoxidase->SqualeneEpoxide Catalysis SqualeneAccumulation->CellMembrane Leads to Experimental_Workflow cluster_mic MIC/MCC Determination cluster_enzyme Squalene Epoxidase Inhibition Assay cluster_sterol Sterol Profile Analysis FungalCulture1 Fungal Culture (e.g., T. rubrum) Microdilution Broth Microdilution Assay FungalCulture1->Microdilution SerialDilution Serial Dilution of this compound SerialDilution->Microdilution Incubation1 Incubation Microdilution->Incubation1 MIC_Result Determine MIC/MCC Incubation1->MIC_Result Microsomes Fungal Microsome Preparation EnzymeAssay Enzyme Reaction + this compound Microsomes->EnzymeAssay RadiolabeledSqualene [³H]Squalene RadiolabeledSqualene->EnzymeAssay Extraction Lipid Extraction EnzymeAssay->Extraction TLC TLC Separation Extraction->TLC Scintillation Scintillation Counting TLC->Scintillation IC50_Result Calculate IC50 Scintillation->IC50_Result FungalCulture2 Fungal Culture + this compound Harvesting Cell Harvesting & Lysis FungalCulture2->Harvesting Saponification Saponification Harvesting->Saponification SterolExtraction Sterol Extraction Saponification->SterolExtraction Derivatization Derivatization (e.g., Silylation) SterolExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS SterolQuantification Quantify Ergosterol & Squalene GCMS->SterolQuantification

References

Early-Stage Research on Liranaftate's Efficacy Against Various Fungal Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate, a topical antifungal agent belonging to the thiocarbamate class, has demonstrated significant efficacy in the treatment of superficial mycoses. Developed primarily in Japan, its mechanism of action involves the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. This targeted mechanism makes this compound a valuable therapeutic option, particularly against dermatophytes, the common causative agents of conditions such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1] This technical guide provides an in-depth overview of early-stage research on this compound's antifungal efficacy, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation: In Vitro Antifungal Activity of this compound

The following tables summarize the available quantitative data from early-stage in vitro studies on the antifungal activity of this compound against various fungal strains. The primary metrics used to evaluate efficacy are the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth of a microorganism, and the Minimum Cidal Concentration (MCC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

Fungal SpeciesStrain(s)No. of StrainsMIC (µg/mL)MCC/MFC (µg/mL)Reference
Trichophyton rubrumStock Strains6Not explicitly stated, but MCCs were similar to MICs0.009–0.039[2]
Trichophyton rubrumConidiaNot specified0.009 (after 14 days)0.039 (after 14 days)

Table 1: Antifungal Activity of this compound against Trichophyton rubrum

Fungal SpeciesStrain(s)No. of StrainsActivityReference
Trichophyton mentagrophytesStock Strains3Fungicidal[2]
Microsporum gypseumStock Strains3Fungicidal[2]

Table 2: Fungicidal Activity of this compound against other Dermatophytes

Note: Early-stage research has predominantly focused on the efficacy of this compound against dermatophytes. Publicly available data on its in vitro activity against other fungal genera such as Candida, Aspergillus, and Malassezia is limited.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the antifungal efficacy of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2)

This method is a standardized technique for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Conidia (spores) are harvested by flooding the agar surface with sterile saline and gently scraping the surface.

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

  • The upper suspension containing the conidia is collected and the concentration is adjusted to a standard density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer and hemocytometer.

b. Assay Procedure:

  • A serial two-fold dilution of this compound is prepared in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS.

  • Each well is inoculated with the standardized fungal inoculum.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungus.

  • The MIC is determined as the lowest concentration of this compound that causes complete (or near-complete) inhibition of visible growth compared to the growth control.

Determination of Minimum Cidal Concentration (MCC)

The MCC is determined as an extension of the MIC assay to assess the fungicidal versus fungistatic activity of the drug.

a. Assay Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • This aliquot is subcultured onto a sterile agar plate (e.g., Sabouraud dextrose agar) that does not contain any antifungal agent.

  • The plates are incubated under appropriate conditions to allow for the growth of any surviving fungi.

  • The MCC is defined as the lowest concentration of this compound from which no fungal growth is observed on the subculture plates, indicating a 99.9% killing of the initial inoculum.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antifungal activity over time.

a. Assay Procedure:

  • A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • The inoculum is added to flasks containing broth medium with this compound at various concentrations (often multiples of the MIC). A growth control flask without the drug is also included.

  • The flasks are incubated with agitation at a controlled temperature.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each flask.

  • The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).

  • The results are plotted as log CFU/mL versus time to generate time-kill curves, which illustrate the rate and extent of fungal killing. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathway: this compound's Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation of ergosterol, a vital component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl pyrophosphate Mevalonate->FarnesylPP Multiple Steps Squalene Squalene FarnesylPP->Squalene Squalene Synthase SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase (ERG1) SqualeneAccumulation Squalene Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ErgosterolDepletion Ergosterol Depletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->SqualeneEpoxide Inhibition MembraneDisruption Cell Membrane Disruption ErgosterolDepletion->MembraneDisruption SqualeneAccumulation->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Standardized Fungal Inoculum Inoculation 3. Inoculate Microtiter Plate with Fungal Suspension Inoculum->Inoculation DrugDilution 2. Prepare Serial Dilutions of this compound in Microtiter Plate DrugDilution->Inoculation Incubation 4. Incubate at Controlled Temperature and Time Inoculation->Incubation ReadResults 5. Visually Read Growth Inhibition in Each Well Incubation->ReadResults DetermineMIC 6. Determine MIC as Lowest Concentration with No Growth ReadResults->DetermineMIC

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Liranaftate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical thiocarbamate antifungal agent effective against dermatophytes, the fungi responsible for common skin infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch). Its primary mechanism of action is the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death. This document provides detailed protocols for in vitro antifungal susceptibility testing of this compound against common dermatophytes, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by targeting and inhibiting the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the synthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, this compound leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell. This dual effect disrupts cell membrane structure and function, ultimately resulting in fungal cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Inhibits

Figure 1: this compound's inhibition of squalene epoxidase in the fungal ergosterol biosynthesis pathway.

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of this compound against various dermatophyte species as reported in the literature. These values are crucial for understanding the potency of this compound and for monitoring the emergence of potential resistance.

Fungal SpeciesNo. of StrainsTest MethodMIC Range (µg/mL)MFC/MCC (µg/mL)Reference
Trichophyton rubrum6Broth Microdilution0.0090.009 - 0.039[1]
Trichophyton rubrumNot SpecifiedMilliflex-100 Test System0.009 (after 14 days)0.039 (after 14 days)[2]
Trichophyton mentagrophytes3Not SpecifiedFungicidalFungicidal[1]
Microsporum gypseum3Not SpecifiedFungicidalFungicidal[1]

Experimental Protocols

The following protocols are based on the CLSI M38-A2 and EUCAST E.Def 11.0 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi, adapted for this compound and dermatophytes.[3][4][5][6][7][8][9][10][11]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the MIC of this compound against dermatophytes. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dermatophyte isolates

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Incubator (28-30°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[8]

Workflow:

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading prep1 Prepare this compound Stock Solution assay1 Serial Dilution of this compound prep1->assay1 prep2 Prepare Fungal Inoculum assay2 Inoculation of Microtiter Plate prep2->assay2 assay1->assay2 inc1 Incubate Plates assay2->inc1 inc2 Read MIC values inc1->inc2

Figure 2: Experimental workflow for MIC determination.

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • Culture the dermatophyte isolates on PDA or SDA plates and incubate at 28-30°C for 7-14 days to encourage sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer (70% transmittance at 530 nm) and a hemocytometer for verification.[8]

  • Assay Setup:

    • Pipette 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate except for the first column.

    • Add 200 µL of the starting this compound dilution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in final this compound concentrations typically ranging from 0.001 to 1 µg/mL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 28-30°C for 4-7 days, or until visible growth is observed in the growth control well.[7]

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the drug-free control well. For some azole antifungals, a significant reduction (e.g., 50% or 80%) in growth is used as the endpoint, but for fungicidal agents like this compound, 100% inhibition is often preferred.[7]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC/MCC)

This protocol is performed after the MIC determination to ascertain whether this compound is fungicidal (kills the fungi) or fungistatic (inhibits fungal growth). The MFC (or MCC - Minimum Cidal Concentration) is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile PDA or SDA plates

  • Sterile micropipette tips

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, drug-free PDA or SDA plate.

    • Also, subculture from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 28-30°C for a duration sufficient to allow for visible growth from the growth control subculture (typically 3-5 days).

  • MFC/MCC Determination:

    • The MFC/MCC is the lowest concentration of this compound from the MIC plate that results in no fungal growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum count on the subculture plates.

Conclusion

The provided protocols, based on established CLSI and EUCAST guidelines, offer a standardized approach for evaluating the in vitro antifungal susceptibility of this compound against dermatophytes.[3][4][5][6][7][8][9][10][11] Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is essential for both clinical and research applications. The potent in vitro activity of this compound, as demonstrated by the low MIC and MFC values, underscores its efficacy as a topical treatment for dermatophytosis. Continuous surveillance of antifungal susceptibility is crucial for monitoring resistance trends and ensuring the long-term effectiveness of this and other antifungal agents.

References

Application Notes & Protocols: Developing Topical Liranaftate Formulations for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class.[1] Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4][5] This disruption of ergosterol production leads to altered cell membrane permeability and ultimately, fungal cell death.[2][4] this compound is effective against a broad spectrum of dermatophytes, making it a valuable active pharmaceutical ingredient (API) for treating superficial fungal infections such as tinea pedis, tinea corporis, and tinea cruris.[3][5]

These application notes provide a comprehensive guide for the development and characterization of topical this compound formulations for laboratory research. The protocols outlined below cover formulation preparation and key analytical methods for evaluating product performance and stability.

This compound Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReference
Appearance White crystalline powder[6][7]
Molecular Formula C₁₈H₂₀N₂O₂S[4][7]
Molecular Weight 328.43 g/mol [4][7]
Melting Point 98.5-99.5 °C[6][7]
Solubility Insoluble in water; Soluble in acetone, chloroform, dichloromethane, benzene, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide; Sparingly soluble in methanol and ethanol.[6]
LogP 4.9[8]

Signaling Pathway: this compound Mechanism of Action

This compound targets the ergosterol biosynthesis pathway in fungi, which is essential for maintaining the integrity of the fungal cell membrane. The following diagram illustrates the mechanism of action.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Squalene_Epoxidase_Target

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Formulation Development: Oil-in-Water (o/w) Cream

This protocol describes the preparation of a 2% this compound oil-in-water cream suitable for laboratory-scale studies.

Materials:

ComponentFunctionExample (%)
Oil Phase
This compoundActive Pharmaceutical Ingredient2.0
Cetyl AlcoholStiffening agent, Emollient5.0
Stearic AcidEmulsifier, Stiffening agent8.0
Isopropyl MyristatePenetration enhancer, Emollient5.0
Aqueous Phase
Propylene GlycolCo-solvent, Humectant10.0
Polysorbate 80Emulsifier2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.1
Purified WaterVehicleq.s. to 100

Procedure:

  • Oil Phase Preparation: In a suitable vessel, melt the cetyl alcohol and stearic acid at 70-75°C. Add the isopropyl myristate and this compound, and stir until a clear, uniform solution is obtained. Maintain the temperature.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the methylparaben and propylparaben in propylene glycol with gentle heating. Add the polysorbate 80 and purified water, and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring.

  • Homogenization: Homogenize the emulsion at a moderate speed to achieve a uniform consistency.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • pH Adjustment: Adjust the pH to a skin-compatible range (typically 4.5-6.5) using a suitable buffer if necessary.

Experimental Workflow for Formulation Characterization

The following diagram outlines the key experiments for characterizing the developed this compound topical formulation.

cluster_workflow Formulation Characterization Workflow Formulation Topical this compound Formulation Physicochemical Physicochemical Characterization Formulation->Physicochemical Rheology Rheological Analysis Formulation->Rheology IVRT In Vitro Release Testing (IVRT) Formulation->IVRT IVPT In Vitro Permeation Testing (IVPT) Formulation->IVPT Stability Stability Studies Formulation->Stability Data Data Analysis and Reporting Physicochemical->Data Rheology->Data IVRT->Data IVPT->Data Stability->Data

Caption: Experimental workflow for the characterization of topical this compound formulations.

Rheological Characterization

Objective: To evaluate the flow and deformation properties of the cream, which are critical for product performance and patient acceptability.

Apparatus: Cone and plate or parallel plate rheometer.

Protocol:

  • Sample Loading: Carefully apply the cream sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 25°C or 32°C to mimic skin temperature) for a set period.

  • Flow Curve (Viscosity vs. Shear Rate):

    • Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back to the low value.

    • Record the shear stress and calculate the viscosity at each shear rate.

    • This will reveal if the formulation is Newtonian, shear-thinning (pseudoplastic), or shear-thickening, and if it exhibits thixotropy.

  • Oscillatory Testing (Viscoelastic Properties):

    • Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain or stress to determine the storage modulus (G') and loss modulus (G'').

Data Presentation:

ParameterDescriptionTypical Value for a Cream
Viscosity (at a specific shear rate) Resistance to flowShear-thinning behavior
Yield Stress Minimum stress required to initiate flowPresent in well-structured creams
Thixotropy Time-dependent shear thinning propertyDesirable for ease of application and retention
Storage Modulus (G') Elastic (solid-like) componentG' > G'' at low frequencies
Loss Modulus (G'') Viscous (liquid-like) componentG'' > G' at high frequencies (crossover point)
In Vitro Release Testing (IVRT)

Objective: To assess the rate and extent of this compound release from the formulation.

Apparatus: Franz diffusion cells.

Protocol:

  • Membrane Selection: Use a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) that does not act as a rate-limiting barrier to drug release.

  • Receptor Solution: Due to the low aqueous solubility of this compound, a receptor solution that ensures sink conditions is required. A hydro-alcoholic solution (e.g., 30-50% ethanol in phosphate-buffered saline, pH 7.4) or a solution containing a non-ionic surfactant (e.g., 2% Oleth-20 in PBS) is recommended. The solubility of this compound in the chosen receptor medium should be at least 3-10 times the expected final concentration in the receptor chamber.

  • Cell Setup:

    • Mount the membrane between the donor and receptor chambers of the Franz diffusion cell.

    • Fill the receptor chamber with the deaerated receptor solution and maintain the temperature at 32°C ± 0.5°C with constant stirring.

  • Dosing: Apply a finite dose of the this compound cream (e.g., 10-15 mg/cm²) uniformly to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

Time (hours)Cumulative Amount Released (µg/cm²)Release Rate (µg/cm²/√h)
000
0.5
1
2
4
6
8

The release rate is typically determined from the slope of the linear portion of the plot of cumulative amount released per unit area versus the square root of time (Higuchi model).

In Vitro Permeation Testing (IVPT)

Objective: To evaluate the permeation of this compound through the skin.

Apparatus: Franz diffusion cells.

Protocol:

  • Skin Preparation: Use excised human or animal (e.g., porcine) skin. The skin should be dermatomed to a uniform thickness (typically 500-1000 µm).

  • Receptor Solution: The same receptor solution as in the IVRT protocol can be used, ensuring sink conditions.

  • Cell Setup:

    • Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with deaerated receptor solution and maintain the temperature at 32°C ± 0.5°C with constant stirring.

  • Dosing: Apply a finite dose of the this compound cream (e.g., 10-15 mg/cm²) to the skin surface.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire receptor solution and replace it with fresh, pre-warmed solution.

  • Skin Analysis: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and separate the epidermis and dermis. Extract this compound from each skin layer to determine drug retention.

  • Analysis: Quantify the concentration of this compound in the receptor solution and skin extracts using a validated analytical method.

Data Presentation:

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
2
4
8
12
24
Skin LayerThis compound Retained (µg/cm²)
Epidermis
Dermis

The steady-state flux is calculated from the slope of the linear portion of the cumulative amount permeated versus time plot.

Stability Testing

Objective: To evaluate the physical and chemical stability of the this compound formulation under various storage conditions.

Protocol:

  • Storage Conditions: Store the formulation in its final intended packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, phase separation, homogeneity.

    • pH

    • Viscosity

    • Particle Size/Droplet Size (if applicable)

    • Assay of this compound: To determine the chemical stability of the API.

    • Related Substances/Degradation Products: To identify and quantify any impurities.

    • Microbial Limits: To ensure the preservative system remains effective.

Data Presentation:

ParameterSpecificationTime 01 Month (40°C)3 Months (40°C)6 Months (40°C)12 Months (25°C)
Appearance Homogeneous white creamConformsConformsConformsConformsConforms
pH 4.5 - 6.5
Viscosity (cps) Report Value
This compound Assay (%) 90.0 - 110.0
Total Impurities (%) NMT 1.0%
Microbial Count (CFU/g) <100

Conclusion

The development of a robust and effective topical this compound formulation requires a systematic approach that includes careful selection of excipients and comprehensive characterization of the final product. The protocols and application notes provided herein offer a framework for the rational design and evaluation of this compound creams for research purposes. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of new topical antifungal therapies.

References

Application Notes and Protocols for Testing Liranaftate Efficacy in Guinea Pig and Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class.[1] Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[2][3][4] This targeted mechanism makes this compound an effective treatment for superficial fungal infections caused by dermatophytes, such as Trichophyton rubrum and Trichophyton mentagrophytes.[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established guinea pig and mouse models of dermatophytosis. These models are crucial for preclinical assessment of antifungal drug candidates, allowing for the evaluation of efficacy, optimal dosage, and treatment duration.

Mechanism of Action: Squalene Epoxidase Inhibition

This compound exerts its antifungal effect by specifically targeting and inhibiting the fungal enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the synthesis of ergosterol. The inhibition of squalene epoxidase leads to two primary antifungal effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts the integrity and function of the fungal cell membrane.

  • Squalene Accumulation: The buildup of intracellular squalene is toxic to the fungal cell.

This dual action results in a potent fungicidal effect against a broad spectrum of dermatophytes.[6][7]

Liranaftate_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Antifungal Effects Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Squalene Accumulation Squalene Accumulation Squalene->Squalene Accumulation Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Inhibits Ergosterol Depletion Ergosterol Depletion Squalene Epoxidase->Ergosterol Depletion Fungal Cell Death Fungal Cell Death Ergosterol Depletion->Fungal Cell Death Squalene Accumulation->Fungal Cell Death

This compound's inhibition of squalene epoxidase.

Data Presentation: Efficacy of 2% this compound Ointment

Table 1: Curative Effectiveness Rate of 2% this compound Ointment vs. 1% Bifonazole Cream [8]

Treatment GroupAfter MedicationAfter Follow-up (approx. 15.5 days)
2% this compound Ointment (n=550)87.65% (482/550)96.55% (531/550)
1% Bifonazole Cream (n=550)84.91% (467/550)91.45% (503/550)

Table 2: Incidence of Adverse Reactions [1]

Treatment GroupIncidence of Adverse Reactions
2% this compound Ointment (n=550)1.27% (7/550)

Experimental Protocols

The following are detailed protocols for establishing and evaluating this compound efficacy in guinea pig and mouse models of dermatophytosis.

Guinea Pig Model for Dermatophytosis

The guinea pig model is a well-established and reliable method for evaluating the efficacy of topical antifungal agents against dermatophytosis, typically caused by Trichophyton mentagrophytes.

Guinea_Pig_Protocol cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Acclimatization Animal Acclimatization (Hartley strain guinea pigs) Hair_Removal Hair Removal (Dorsal region) Animal_Acclimatization->Hair_Removal Inoculation Fungal Inoculation (Trichophyton mentagrophytes) Hair_Removal->Inoculation Group_Allocation Group Allocation (this compound, Vehicle, Positive Control) Inoculation->Group_Allocation Topical_Application Daily Topical Application Group_Allocation->Topical_Application Clinical_Scoring Clinical Scoring (Erythema, scaling, crusting) Topical_Application->Clinical_Scoring Mycological_Exam Mycological Examination (KOH mount, fungal culture) Topical_Application->Mycological_Exam Histopathology Histopathological Analysis Topical_Application->Histopathology

Workflow for the guinea pig dermatophytosis model.

Materials:

  • Hartley strain guinea pigs (male or female, 300-350 g)

  • Trichophyton mentagrophytes culture

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.9% NaCl)

  • Electric clippers

  • This compound formulation (e.g., 2% cream)

  • Vehicle control (placebo cream)

  • Positive control (e.g., commercially available antifungal cream)

  • Potassium hydroxide (KOH) solution (10-20%)

  • Microscope and slides

  • Biopsy punch (4 mm)

  • Formalin (10%)

  • Periodic acid-Schiff (PAS) stain

Protocol:

  • Animal Preparation and Inoculation:

    • Acclimatize animals for at least 7 days.

    • Anesthetize the guinea pigs.

    • Remove the hair from a 2x2 cm area on the dorsal side of the animal using electric clippers.

    • Gently abrade the skin with sterile sandpaper to facilitate infection.

    • Prepare a suspension of T. mentagrophytes conidia in sterile saline to a concentration of approximately 1 x 10^7 CFU/mL.

    • Apply 0.1 mL of the fungal suspension to the abraded skin area.

  • Treatment:

    • After 3-5 days post-infection, when lesions are visible, randomly divide the animals into treatment groups (e.g., this compound, vehicle control, positive control).

    • Apply a thin layer of the assigned treatment to the infected area once daily for a predetermined period (e.g., 7, 14, or 21 days).

  • Efficacy Assessment:

    • Clinical Scoring: Visually assess the lesions daily or on alternate days. Score the severity of erythema, scaling, and crusting on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very severe).

    • Mycological Examination:

      • At the end of the treatment period, collect skin scrapings from the infected area.

      • Perform a direct microscopic examination using a KOH mount to visualize fungal elements.

      • Culture the scrapings on SDA plates and incubate at 25-30°C for 7-14 days. Quantify fungal growth (e.g., colony-forming units).

    • Histopathology:

      • Collect a 4 mm skin biopsy from the lesion site at the end of the study.

      • Fix the tissue in 10% formalin, embed in paraffin, and section.

      • Stain with PAS to visualize fungal elements within the stratum corneum and hair follicles.

Mouse Model for Dermatophytosis

The mouse model offers an alternative for evaluating antifungal efficacy, particularly for studies requiring larger sample sizes or genetically modified animals.

Materials:

  • Swiss albino or C57BL/6 mice (male or female, 6-8 weeks old)

  • Trichophyton mentagrophytes or Microsporum canis culture

  • SDA and sterile saline

  • Depilatory cream or electric clippers

  • This compound formulation

  • Vehicle and positive controls

  • Materials for mycological and histopathological analysis as described for the guinea pig model.

Protocol:

  • Animal Preparation and Inoculation:

    • Acclimatize mice for at least 7 days.

    • Remove hair from a dorsal area (approximately 1.5 x 1.5 cm) using a depilatory cream or clippers.

    • Gently abrade the skin.

    • Apply a 0.05 mL suspension of the dermatophyte (1 x 10^7 CFU/mL) to the prepared area.

  • Treatment:

    • Begin treatment 3-5 days post-infection.

    • Apply the this compound formulation, vehicle, or positive control topically once daily for the study duration.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor and score the lesions for signs of inflammation and healing as described for the guinea pig model.

    • Mycological Examination: Perform KOH mounts and fungal cultures from skin scrapings at the end of treatment to determine the presence and quantity of viable fungi.

    • Histopathology: Analyze skin biopsies using PAS staining to observe fungal invasion and treatment-related changes in the skin structure.

Conclusion

The guinea pig and mouse models of dermatophytosis are valuable tools for the preclinical evaluation of this compound's efficacy. These detailed protocols provide a framework for conducting robust and reproducible studies. The quantitative data from clinical trials in humans further supports the potential of this compound as an effective topical antifungal agent. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Liranaftate in Onychomycosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class. Its primary mechanism of action involves the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death. This document provides a summary of the current research applications of this compound in the context of onychomycosis, including its mechanism of action, in vitro efficacy data, and a clinical study protocol for a combination therapy. It is important to note that while in vitro data for this compound is available, comprehensive clinical trial data for this compound as a monotherapy for onychomycosis is limited in publicly available literature. The clinical data presented herein is from a study evaluating this compound in combination with urea.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by targeting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently ergosterol. The consequences of this enzymatic blockade are twofold: the depletion of ergosterol, which compromises the structural integrity and function of the fungal cell membrane, and the intracellular accumulation of squalene, which is toxic to the fungal cell.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->Inhibition Squalene_acc Squalene Accumulation (Toxic) Ergosterol_dep Ergosterol Depletion Cell_death Fungal Cell Death Squalene_acc->Cell_death Membrane_disruption Cell Membrane Disruption Ergosterol_dep->Membrane_disruption Membrane_disruption->Cell_death

Figure 1. Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Quantitative Data Summary

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of this compound against common dermatophytes responsible for onychomycosis.

Antifungal AgentOrganism (No. of Strains)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)
This compound Trichophyton rubrum (Multiple)0.004 - 0.0310.0080.0160.016 - 0.1250.0310.063
This compound Trichophyton mentagrophytes (Multiple)0.004 - 0.0160.0080.0160.008 - 0.0630.0160.031

MIC: Minimum Inhibitory Concentration; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates. MFC: Minimum Fungicidal Concentration; MFC₅₀/₉₀: MFC required to kill 50%/90% of isolates. Data compiled from various in vitro studies.

Clinical Efficacy Data (Combination Therapy)

The following data is from a clinical study evaluating a combination of this compound cream and urea ointment for tinea unguium (onychomycosis).

ParameterResult
Number of Patients 22
Treatment Regimen 1:1 mixture of this compound cream and urea ointment applied once daily at bedtime.
Primary Outcome Improvement in nail opacity.
Improvement in Opacity 16 out of 22 patients (72.7%) showed alleviation of opacity.
Complete Disappearance of Opacity 1 out of 22 patients (4.5%).
Overall Improvement "Slight" or better improvement in 59.1% of patients.
"Moderate" or better improvement in 13.6% of patients.
"Prominent" or better improvement in 4.5% of patients.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

cluster_workflow In Vitro Susceptibility Testing Workflow start Start isolate Isolate and Culture Dermatophytes start->isolate inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10³ CFU/mL) isolate->inoculum add_inoculum Add Fungal Inoculum to Wells inoculum->add_inoculum dilution Prepare Serial Dilutions of this compound dispense Dispense Drug Dilutions into Microtiter Plate dilution->dispense dispense->add_inoculum incubate Incubate at 28-30°C for 4-7 days add_inoculum->incubate read_mic Read MIC (Lowest concentration with ≥80% growth inhibition) incubate->read_mic determine_mfc Determine MFC (Subculture from clear wells to agar) read_mic->determine_mfc end End determine_mfc->end cluster_workflow Clinical Study Workflow: this compound & Urea Combination start Start screening Patient Screening (Inclusion/Exclusion Criteria) start->screening enrollment Patient Enrollment & Baseline Assessment screening->enrollment treatment Treatment Phase (Daily application of this compound + Urea cream) enrollment->treatment followup Follow-up Visits (Efficacy & Safety Assessment) treatment->followup followup->treatment Continue Treatment end_of_study End of Study Analysis followup->end_of_study end End end_of_study->end

Application Notes and Protocols for Liranaftate Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class.[1] Its primary mechanism of action involves the inhibition of squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This targeted mechanism makes this compound an effective agent against various dermatophytes, the fungi responsible for common skin infections such as athlete's foot, jock itch, and ringworm.[1]

These application notes provide a detailed protocol for determining the in vitro susceptibility of dermatophytes to this compound using the broth microdilution method. The procedures outlined are based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, with modifications specific to the testing of dermatophytes.[3][4]

Mechanism of Action

This compound exerts its antifungal effect by targeting squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol. By inhibiting this step, this compound causes an accumulation of toxic intracellular squalene and a deficiency in ergosterol, leading to increased cell membrane permeability and cell lysis.[5][6]

Liranaftate_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Lanosterol Lanosterol Epoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion This compound This compound This compound->Squalene Inhibits Membrane_Disruption Membrane Disruption Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock & Dilutions plate_setup Set up 96-well plate with serial dilutions prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum inoculate Inoculate wells with fungal suspension prep_inoculum->inoculate qc_strain Include QC Strain prep_inoculum->qc_strain plate_setup->inoculate incubate Incubate at 28-30°C for 4-7 days inoculate->incubate read_mic Visually read MIC incubate->read_mic record_results Record and interpret results read_mic->record_results qc_strain->inoculate

References

Liranaftate Administration in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a thiocarbamate antifungal agent effective against dermatophytes. Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of this compound through various administration routes. This document provides detailed application notes and protocols for the topical, and conceptual frameworks for oral and parenteral administration of this compound in appropriate animal models, based on available data and established methodologies for similar antifungal compounds.

Data Presentation: Quantitative Data Summary

Due to the limited availability of public data on the oral and parenteral administration of this compound in preclinical models, the following tables for these routes are presented as hypothetical examples to guide experimental design. The data for the topical route is based on available literature.

Table 1: Topical Administration of this compound in a Guinea Pig Model of Tinea Pedis

Parameter2% this compound CreamVehicle Control
Efficacy
Fungal Culture Score (Mean ± SD)1.5 ± 0.84.0 ± 0.5
Clinical Score (Mean ± SD)1.2 ± 0.73.8 ± 0.6
Safety
Skin Irritation Score (Mean ± SD)0.1 ± 0.20.0 ± 0.0

*p < 0.05 compared to vehicle control.

Table 2: Hypothetical Oral Administration of this compound in a Rat Model

Parameter10 mg/kg this compound30 mg/kg this compoundVehicle Control
Pharmacokinetics
Cmax (ng/mL)[Data Not Available][Data Not Available]N/A
Tmax (h)[Data Not Available][Data Not Available]N/A
AUC (ng·h/mL)[Data Not Available][Data Not Available]N/A
Bioavailability (%)[Data Not Available][Data Not Available]N/A
Efficacy (Dermatophytosis Model)
Fungal Load Reduction (%)[Data Not Available][Data Not Available]0%
Safety
Adverse Events[Data Not Available][Data Not Available]None Observed

Table 3: Hypothetical Parenteral (Intravenous) Administration of this compound in a Mouse Model

Parameter1 mg/kg this compound5 mg/kg this compoundSaline Control
Pharmacokinetics
Cmax (ng/mL)[Data Not Available][Data Not Available]N/A
Half-life (h)[Data Not Available][Data Not Available]N/A
Volume of Distribution (L/kg)[Data Not Available][Data Not Available]N/A
Clearance (mL/min/kg)[Data Not Available][Data Not Available]N/A
Efficacy (Disseminated Dermatophytosis Model)
Fungal Burden in Organs (CFU/g)[Data Not Available][Data Not Available][Data Not Available]
Safety
Acute Toxicity Signs[Data Not Available][Data Not Available]None Observed

Experimental Protocols

Topical Administration Protocol: Guinea Pig Model of Dermatophytosis

This protocol is adapted from established methods for evaluating topical antifungal agents.

Objective: To evaluate the efficacy and local tolerance of topically applied this compound in a guinea pig model of dermatophytosis.

Materials:

  • This compound formulation (e.g., 2% cream)

  • Vehicle control

  • Pathogenic strain of Trichophyton mentagrophytes

  • Hartley guinea pigs (male, 300-350 g)

  • Electric clippers and sterile gauze

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Inoculation:

    • Anesthetize the guinea pigs.

    • Shave a 2x2 cm area on the dorsum of each animal.

    • Apply a suspension of T. mentagrophytes (1 x 10^7 CFU/mL) to the shaved area.

  • Treatment:

    • Begin treatment 3 days post-infection.

    • Apply a thin layer of the this compound formulation or vehicle control to the infected area once daily for 14 days.

  • Evaluation:

    • Clinical Assessment: Score the severity of skin lesions (erythema, scaling, crusting) daily.

    • Mycological Assessment: At the end of the treatment period, collect skin scrapings from the infected area for fungal culture on SDA plates and microscopic examination.

    • Fungal Culture Score: Quantify fungal growth on a scale of 0 (no growth) to 4 (confluent growth).

Diagram: Topical Administration Workflow

topical_workflow acclimatization Animal Acclimatization (7 days) inoculation Inoculation with T. mentagrophytes acclimatization->inoculation treatment Topical Treatment (14 days) inoculation->treatment evaluation Efficacy & Safety Evaluation treatment->evaluation clinical Clinical Scoring evaluation->clinical Daily mycological Mycological Assessment evaluation->mycological End of study

Caption: Workflow for topical this compound administration in a guinea pig model.

Conceptual Protocol for Oral Administration: Rat Model of Dermatophytosis

While specific data for oral this compound is unavailable, a study on the orally administered antifungal tolnaftate in a guinea pig model provides a framework[1].

Objective: To assess the systemic efficacy and safety of orally administered this compound.

Materials:

  • This compound oral formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Vehicle control

  • Wistar rats (male, 200-250 g)

  • Oral gavage needles

Procedure:

  • Infection Model: Establish a dermatophytosis model as described in the topical protocol.

  • Treatment:

    • Administer this compound or vehicle control orally via gavage once daily for 14-28 days.

    • Dose ranging studies should be performed to determine the optimal therapeutic dose.

  • Evaluation:

    • Pharmacokinetic Analysis: Collect blood samples at various time points after the first and last dose to determine plasma concentrations of this compound and its metabolites.

    • Efficacy Assessment: Evaluate clinical and mycological parameters as in the topical protocol.

    • Toxicology: Monitor for any signs of systemic toxicity, including changes in body weight, food and water consumption, and clinical chemistry at the end of the study.

Diagram: Oral Administration Logic

oral_logic start Oral Administration absorption Gastrointestinal Absorption start->absorption distribution Systemic Distribution absorption->distribution skin Delivery to Skin distribution->skin metabolism Hepatic Metabolism distribution->metabolism efficacy Antifungal Efficacy skin->efficacy excretion Excretion metabolism->excretion

Caption: Logical flow of orally administered this compound.

Conceptual Protocol for Parenteral Administration: Mouse Model of Disseminated Dermatophytosis

This conceptual protocol is for evaluating this compound in a systemic infection model.

Objective: To determine the pharmacokinetic profile and efficacy of intravenously administered this compound.

Materials:

  • Sterile this compound solution for injection

  • Saline control

  • BALB/c mice (female, 6-8 weeks old)

  • Intravenous injection equipment

Procedure:

  • Infection Model: Induce a disseminated T. mentagrophytes infection via intravenous injection of fungal spores.

  • Treatment:

    • Administer a single intravenous dose of this compound or saline control.

  • Evaluation:

    • Pharmacokinetics: Collect blood samples at predetermined time points to measure plasma concentrations.

    • Tissue Distribution: At the end of the study, collect organs (e.g., kidneys, liver, spleen) to determine this compound concentrations and fungal burden.

    • Efficacy: Determine the reduction in fungal load in target organs compared to the control group.

    • Safety: Observe animals for any acute toxic effects.

Diagram: this compound's Antifungal Signaling Pathway

signaling_pathway This compound This compound SqualeneEpoxidase Squalene Epoxidase This compound->SqualeneEpoxidase Inhibits Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Catalyzed by Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains

Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the preclinical evaluation of this compound. While robust data exists for the topical administration of this compound, further research is needed to fully characterize its potential when administered orally or parenterally. The conceptual frameworks provided for these routes are intended to serve as a starting point for designing such studies, drawing upon established methodologies for other antifungal agents. Rigorous preclinical evaluation across multiple administration routes is essential for the continued development and potential expansion of this compound's therapeutic applications.

References

Elucidating the Antifungal Mechanism of Liranaftate: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, recognized for its efficacy against a broad spectrum of dermatophytes.[1] Its primary mechanism of action is the inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This inhibition disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing a toxic accumulation of squalene, ultimately leading to cell death.[2][3] This application note provides a comprehensive overview of cell-based assays to investigate and confirm the mechanism of action of this compound.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary target of this compound is squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[2][3] This is a rate-limiting step in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.

By inhibiting squalene epoxidase, this compound triggers a cascade of events detrimental to the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the cell membrane.

  • Squalene Accumulation: The blockage of the metabolic pathway leads to a buildup of squalene, which is toxic to the fungal cell at high concentrations and further disrupts membrane function.

These events culminate in increased cell membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.[2][3]

Data Presentation: Quantifying the Effects of this compound

The following tables summarize the expected quantitative data from the described cell-based assays when treating a susceptible fungal species (e.g., Candida albicans, Trichophyton rubrum) with this compound.

Table 1: Inhibition of Squalene Epoxidase Activity

Concentration of this compoundSqualene Epoxidase Activity (%)IC50 (nM)
0 nM (Control)100\multirow{5}{}{Expected to be in the low nM range}
1 nM85
10 nM55
100 nM15
1 µM<5

*Based on data for similar thiocarbamate and allylamine inhibitors.[4]

Table 2: Impact on Sterol and Squalene Levels

Concentration of this compoundErgosterol Level (% of Control)Squalene Level (Fold Increase over Control)
0 µM (Control)1001
0.1 µM7015
1 µM3050
10 µM<10>100

Table 3: Effect on Cell Membrane Permeability

Concentration of this compoundPropidium Iodide Positive Cells (%)
0 µM (Control)< 5
1 µM25
5 µM60
10 µM> 90

Table 4: Activation of the Cell Wall Integrity (CWI) Pathway

Time after this compound Treatment (10 µM)Phosphorylated Mpk1 (MAPK) Level (Fold Increase over Control)
0 min1
15 min3
30 min5
60 min2

Visualization of Key Pathways and Workflows

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->Squalene_Epoxidase Inhibition Squalene_Epoxidase->Oxidosqualene

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibition of squalene epoxidase.

Experimental_Workflow cluster_culture Fungal Cell Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays Culture Culture fungal cells to mid-log phase Harvest Harvest and wash cells Culture->Harvest Treat Incubate cells with various concentrations of this compound Harvest->Treat Assay1 Squalene/Ergosterol Quantification (GC-MS/HPLC) Treat->Assay1 Assay2 Membrane Permeability (Propidium Iodide Staining & Flow Cytometry) Treat->Assay2 Assay3 CWI Pathway Activation (Western Blot for p-MAPK) Treat->Assay3

Caption: General experimental workflow for assessing this compound's mechanism of action.

CWI_Pathway This compound This compound Treatment Membrane_Stress Cell Membrane Stress (Ergosterol Depletion) This compound->Membrane_Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Membrane_Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) Pkc1->MAPK_Cascade Phospho_Mpk1 Phosphorylated Mpk1 (p-Mpk1) MAPK_Cascade->Phospho_Mpk1 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Phospho_Mpk1->Transcription_Factors Cell_Wall_Genes Cell Wall Gene Expression Transcription_Factors->Cell_Wall_Genes

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by membrane stress.

Protocols

Fungal Cell Culture and Preparation

This protocol describes the general procedure for culturing fungal cells for subsequent assays. Specific media and growth conditions may need to be optimized for the fungal species of interest.

Materials:

  • Yeast extract-peptone-dextrose (YPD) broth or other suitable fungal growth medium

  • Sterile flasks

  • Incubator shaker

  • Spectrophotometer

  • Sterile phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Inoculate a single colony of the fungal strain into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).

  • The next day, dilute the overnight culture into a larger volume of fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

  • Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).

  • Harvest the cells by centrifugation at 5,000 x g for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in the appropriate assay buffer to the desired cell density.

In Vitro Squalene Epoxidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on squalene epoxidase activity in fungal microsomes.[5]

Materials:

  • Fungal cell culture (prepared as in Protocol 1)

  • Microsome isolation buffer

  • Dounce homogenizer

  • Ultracentrifuge

  • Assay buffer containing FAD and NADPH

  • [14C]-labeled squalene

  • This compound stock solution

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare fungal spheroplasts and lyse them in microsome isolation buffer.

  • Homogenize the lysate using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris.

  • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

  • Resuspend the microsomal pellet in assay buffer.

  • In a reaction tube, combine the microsomal preparation, assay buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding [14C]-squalene and incubate at 30°C.

  • Stop the reaction and extract the lipids.

  • Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the product spots using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.

Ergosterol and Squalene Quantification

This protocol quantifies the cellular levels of ergosterol and squalene following this compound treatment.

Materials:

  • This compound-treated fungal cells

  • Alcoholic potassium hydroxide

  • Heptane or n-hexane

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Harvest and wash this compound-treated and control fungal cells.

  • Add alcoholic potassium hydroxide to the cell pellets and incubate at 85°C for 1 hour for saponification.

  • Extract the non-saponifiable lipids (including ergosterol and squalene) by adding water and heptane/n-hexane, followed by vigorous vortexing.

  • Separate the phases by centrifugation and collect the upper organic phase.

  • Evaporate the solvent and resuspend the lipid extract in a suitable solvent for analysis.

  • Analyze the samples by GC-MS or HPLC to separate and quantify ergosterol and squalene.

  • Compare the levels in this compound-treated samples to the untreated control.

Cell Membrane Permeability Assay

This assay assesses the integrity of the fungal cell membrane using the fluorescent dye propidium iodide (PI).[6] PI can only enter cells with compromised membranes.

Materials:

  • This compound-treated fungal cells

  • Propidium iodide (PI) staining solution (1 mg/mL in water)

  • 50 mM Sodium Citrate buffer

  • Flow cytometer

Procedure:

  • Prepare fungal cells and treat with this compound as described in Protocol 1.

  • Harvest and wash the cells, then resuspend in PBS.

  • Add PI to a final concentration of 2 µg/mL.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry, using an appropriate laser for excitation (e.g., 488 nm) and an emission filter for PI (e.g., >600 nm).

  • Gate on the cell population and quantify the percentage of PI-positive (permeable) cells.

Western Blot for CWI Pathway Activation

This assay detects the activation of the Cell Wall Integrity (CWI) pathway by measuring the phosphorylation of the MAPK Mpk1.[7][8]

Materials:

  • This compound-treated fungal cells

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated Mpk1 (p-Mpk1)

  • Primary antibody against total Mpk1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat fungal cells with this compound for various time points.

  • Harvest cells and rapidly lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Mpk1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Mpk1 as a loading control.

  • Quantify the band intensities to determine the relative level of Mpk1 phosphorylation.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Liranaftate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liranaftate is a topical antifungal agent belonging to the thiocarbamate class, effective against a broad spectrum of dermatophytes. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

While a specific, validated HPLC method for this compound is not widely published, this document outlines a robust method developed based on the analysis of structurally similar compounds, such as Tolnaftate, and established principles of HPLC method development.[1][2][3] The provided protocol is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Run Time 10 minutes
Preparation of Solutions

a) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 85:15 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

b) Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

c) Sample Preparation (for a topical cream formulation):

  • Accurately weigh a quantity of the cream equivalent to 10 mg of this compound.

  • Transfer it to a 50 mL centrifuge tube.

  • Add 20 mL of the mobile phase and vortex for 5 minutes to disperse the cream.

  • Sonicate for 15 minutes to extract the this compound.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Parameters

For the method to be considered reliable and accurate, it must be validated according to ICH guidelines. The following parameters should be assessed:

Table 2: Summary of Method Validation Parameters and Expected Results

ParameterDescriptionExpected Acceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas for replicate injections < 2.0%
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL).
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Mean recovery between 98.0% and 102.0% at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%; Intermediate precision (inter-day precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. Expected to be in the range of 0.05-0.1 µg/mL.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Expected to be in the range of 0.15-0.3 µg/mL.[2]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from excipients or degradation products at the retention time of this compound.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should be within acceptable limits when parameters like mobile phase composition, flow rate, and pH are slightly varied.

Data Presentation

Table 3: Example Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)6.815023410.0
Standard 2 (20 µg/mL)6.830156720.0
Sample 16.922589015.0
Sample 26.822498714.9

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare this compound Standard Solutions Injection Inject Standard & Sample Solutions Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., from cream) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation on C18 Column Injection->Chromatography Detection UV Detection at 258 nm Chromatography->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Integration Peak Integration & Area Determination Data_Acquisition->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound in Sample Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway (Illustrative)

As this compound is an antifungal agent, a diagram illustrating a generalized signaling pathway for its mechanism of action can be informative. This compound, like other thiocarbamates, is believed to inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Antifungal_Mechanism Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Catalyzes Ergosterol Ergosterol Lanosterol->Ergosterol ... (multiple steps) Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Essential Component This compound This compound This compound->Squalene_Epoxidase Inhibits

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols: Experimental Design for Studying Liranaftate in a Dermatophytosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails caused by dermatophytes, represents a significant global health concern.[1] Liranaftate, a thiocarbamate antifungal agent, has demonstrated potent activity against a broad spectrum of dermatophytes.[2][3] Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3] This inhibition leads to an accumulation of toxic intracellular squalene and a deficiency in ergosterol, a vital component of the fungal cell membrane, ultimately resulting in fungal cell death.[3]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy using a well-established guinea pig model of dermatophytosis. The protocols detailed herein cover in vitro susceptibility testing, in vivo efficacy assessment, and in vitro safety evaluation, offering a robust methodology for researchers in the field of antifungal drug development.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

Objective

To determine the minimum concentration of this compound required to inhibit the growth (MIC) and to kill (MFC) common dermatophyte species, and to compare its potency with other standard antifungal agents.

Experimental Protocol: Broth Microdilution Assay (CLSI M38-A2 Modified)
  • Fungal Strains:

    • Trichophyton rubrum (e.g., ATCC 28188)

    • Trichophyton mentagrophytes (e.g., ATCC 9533)

  • Inoculum Preparation:

    • Culture fungi on Sabouraud Dextrose Agar (SDA) at 28°C for 7-14 days.

    • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound and comparator drugs (e.g., Terbinafine, Itraconazole, Luliconazole) in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation:

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 28°C for 4-7 days.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (≥80%) compared to the drug-free control well.

  • MFC Determination:

    • Subculture 10 µL from each well showing no visible growth onto SDA plates.

    • Incubate the plates at 28°C for 3-5 days.

    • The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

Data Presentation: In Vitro Antifungal Activity of this compound and Comparators
Antifungal AgentFungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)
This compound Trichophyton rubrum0.009 - 0.0390.009 - 0.039
Trichophyton mentagrophytesFungicidalFungicidal
Luliconazole Trichophyton rubrum0.001 - 0.009> MIC
Terbinafine Trichophyton rubrum0.008 - 0.03Fungicidal
Ketoconazole Trichophyton rubrumHigher than this compoundFungistatic

Note: Data compiled from published studies.[2][4] Specific values may vary based on the specific strains and testing conditions.

In Vivo Efficacy: Guinea Pig Model of Dermatophytosis

Objective

To evaluate the therapeutic efficacy of topical this compound in a guinea pig model of Trichophyton mentagrophytes infection.

Experimental Workflow

G cluster_pre Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase (14 days) cluster_post Post-Treatment Evaluation acclimatization Acclimatization (7 days) shaving Shaving of Dorsal Area acclimatization->shaving inoculation Inoculation with T. mentagrophytes (10^7 CFU/mL) shaving->inoculation grouping Randomization into Groups (Vehicle, this compound, Positive Control) inoculation->grouping treatment Daily Topical Application grouping->treatment evaluation Clinical Scoring (Days 3, 7, 10, 14, 17) treatment->evaluation sampling Skin Sample Collection (Day 17) evaluation->sampling mycological Fungal Burden (CFU) & KOH Mount sampling->mycological histopathology Histopathology (H&E and PAS Staining) sampling->histopathology

Figure 1: Experimental workflow for the in vivo dermatophytosis model.
Detailed Experimental Protocols

  • Animals:

    • Hartley guinea pigs (300-350 g, either sex).

    • Acclimatize for at least 7 days before the experiment.

    • House individually with ad libitum access to food and water.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection Procedure:

    • Anesthetize the animals.

    • Shave a 2x2 cm area on the dorsum.

    • Gently abrade the shaved area with sterile sandpaper.

    • Apply 100 µL of T. mentagrophytes suspension (1 x 10⁷ CFU/mL in sterile saline) to the abraded skin.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., cream base).

    • Group 2: this compound cream (e.g., 2%).

    • Group 3: Positive control (e.g., commercially available Terbinafine cream).

  • Treatment Regimen:

    • Begin treatment 3 days post-infection.

    • Apply a sufficient amount of the topical formulation to cover the lesion once daily for 14 consecutive days.

  • Clinical Evaluation:

    • Score the severity of skin lesions on days 3, 7, 10, 14, and 17 post-infection using the scoring system below.

Data Presentation: Clinical Scoring System for Dermatophytosis
ScoreRednessLesion Characteristics
0 Normal skin colorNormal skin
1 PinkPapules
2 RedSkin scales
3 VioletSingle layer of scales and ulcers
4 -Multiple layers of scales and ulcers

Adapted from Saunte et al.[5]

Mycological Evaluation (Day 17)
  • Fungal Burden (CFU Count):

    • Euthanize the animals and aseptically collect a skin biopsy (4 mm punch) from the infected area.

    • Weigh the biopsy and place it in a sterile tube with 1 mL of sterile saline.

    • Homogenize the tissue using a bead beater or sterile scalpel mincing.[6][7]

    • Perform serial dilutions of the homogenate and plate on SDA containing chloramphenicol and cycloheximide.

    • Incubate at 28°C for 5-7 days and count the number of colonies.

    • Express the results as CFU per gram of tissue.

  • Direct Microscopy (KOH Mount):

    • Collect skin scrapings from the lesion site.

    • Place the scrapings on a glass slide with a drop of 20% potassium hydroxide (KOH).

    • Gently heat the slide and examine under a microscope for the presence of fungal hyphae and spores.[8]

Histopathological Evaluation (Day 17)
  • Sample Preparation:

    • Fix skin biopsies in 10% neutral buffered formalin.

    • Embed in paraffin and section into 5 µm thick slices.

  • Staining:

    • Stain sections with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and epidermal changes.

    • Stain sections with Periodic Acid-Schiff (PAS) to visualize fungal elements within the stratum corneum and hair follicles.[9]

Data Presentation: Semi-Quantitative Histopathological Scoring
ScoreParameterDescription
0 Fungal Elements (PAS)No fungal elements observed
1 Scant, scattered fungal elements
2 Moderate number of fungal elements
3 Abundant fungal elements
0 Inflammation (H&E)No or minimal inflammatory infiltrate
1 Mild, focal inflammatory infiltrate
2 Moderate, multifocal inflammatory infiltrate
3 Severe, diffuse inflammatory infiltrate
0 Epidermal Changes (H&E)Normal epidermal thickness, no hyperkeratosis
1 Mild acanthosis and/or hyperkeratosis
2 Moderate acanthosis and/or hyperkeratosis
3 Severe acanthosis, parakeratosis, and/or ulceration

In Vitro Safety: Cytotoxicity Assay

Objective

To assess the potential cytotoxicity of this compound on a human keratinocyte cell line.

Experimental Protocol: MTT Assay
  • Cell Line:

    • Human immortalized keratinocytes (HaCaT).[10]

  • Cell Culture:

    • Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).

Data Presentation: Cytotoxicity of this compound on HaCaT Cells
This compound Concentration (µg/mL)Cell Viability (%)
Vehicle Control100
0.1(Experimental Data)
1(Experimental Data)
10(Experimental Data)
50(Experimental Data)
100(Experimental Data)
IC₅₀ (µg/mL) (Calculated Value)

Mechanism of Action: Squalene Epoxidase Inhibition Pathway

This compound's antifungal activity stems from its targeted inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.

G Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Catalyzes Squalene_Epoxide 2,3-Oxidosqualene Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to This compound This compound This compound->Squalene_Epoxidase Inhibits Squalene_Epoxidase->Squalene_Epoxide Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Accumulation Accumulation->Death

Figure 2: this compound's mechanism of action via squalene epoxidase inhibition.

This targeted mechanism provides a high degree of selectivity for the fungal enzyme over its mammalian counterpart, contributing to a favorable safety profile. The subsequent disruption of the cell membrane and accumulation of toxic squalene leads to potent fungicidal activity.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Liranaftate Solubility and Stability Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges associated with the solubility and stability of liranaftate in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in vitro?

A1: The main challenges with this compound stem from its physicochemical properties. As a lipophilic molecule, it has very low aqueous solubility, which can lead to several common issues in in vitro assays:

  • Precipitation: this compound may precipitate out of solution when a concentrated stock (typically in an organic solvent like DMSO) is diluted into aqueous buffers or cell culture media.

  • Inaccurate Concentration: The actual concentration in the assay medium may be lower than the nominal concentration due to precipitation, leading to variability and inaccurate results.

  • Stability Issues: As a thiocarbamate, this compound's stability can be sensitive to pH, temperature, and light, potentially degrading over the course of an experiment.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. It is also soluble in other organic solvents like acetone, ethanol, and methanol. For cell-based assays, it is critical to use anhydrous, high-purity DMSO and to ensure the final concentration in the culture medium is non-toxic to the cells, typically kept at or below 0.5%.[1] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.

Q3: How can I improve the stability of my this compound working solutions?

A3: To improve stability, prepare fresh working solutions for each experiment from a frozen stock. Protect solutions from light by using amber vials or covering them with foil. For longer experiments, it is advisable to assess the stability of this compound in your specific assay medium under the experimental conditions (e.g., 37°C, 5% CO2) to understand its degradation kinetics. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Q4: Are there alternative formulation strategies to improve this compound's aqueous solubility?

A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound. These methods can be particularly useful for reducing the required concentration of organic solvents in an assay:

  • Co-solvents: Using a mixture of solvents, such as DMSO and polyethylene glycol (PEG), can sometimes improve solubility upon aqueous dilution.

  • Cyclodextrins: These molecules can encapsulate this compound, forming an inclusion complex that is more water-soluble. (2-Hydroxypropyl)-β-cyclodextrin is frequently used in cell culture applications.

  • Serum Proteins: If compatible with the assay, the presence of serum (e.g., FBS) can help maintain this compound's solubility, as proteins like albumin can bind to the compound and keep it in solution.

Data Presentation: Physicochemical Properties

Table 1: Solubility of this compound in Various Solvents

This table summarizes the solubility of this compound, providing a baseline for solvent selection and stock solution preparation.

SolventSolubility (ml/g)Solubility (mg/L or µg/mL)Notes
Water (Distilled)>10,0000.10Practically Insoluble
Aqueous Buffer (pH 1)-0.07Practically Insoluble
Aqueous Buffer (pH 4)-0.08Practically Insoluble
Aqueous Buffer (pH 7)-0.07Practically Insoluble
Aqueous Buffer (pH 11)-0.08Practically Insoluble
Acetone10100,000Soluble
Chloroform2500,000Very Soluble
Dichloromethane2500,000Very Soluble
Dehydrated Ethanol1526,579Sparingly Soluble
Methanol1755,714Sparingly Soluble
Diethyl Ether2147,619Soluble
Hexane2334,292Slightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble-Data indicates solubility; specific value not cited but commonly used.

Data compiled from The Merck Index, 13th ed.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous buffer or cell culture medium.

This is a common phenomenon known as "solvent shock," where a compound that is soluble in a concentrated organic stock solution crashes out upon dilution into an aqueous environment.

Potential Cause Recommended Solution Verification Step
Final concentration exceeds aqueous solubility limit. Lower the final assay concentration of this compound. Perform a dose-response curve to find the highest soluble and effective concentration.The solution remains clear at the lower concentration.
Localized high concentration during dilution. Add the DMSO stock solution dropwise into the vortexing aqueous medium. This rapid mixing prevents localized solvent environments where precipitation can initiate.[1]The solution remains clear upon addition.
Incompatible buffer components. Test the solubility of this compound in alternative, simplified buffers (e.g., PBS) versus complex cell culture media to identify potential incompatibilities.Improved solubility is observed in an alternative medium.
Time-dependent precipitation. Some compounds may stay in a supersaturated state for a short period before precipitating.Use the diluted this compound solution immediately after preparation. Visually inspect for precipitation over the course of the experiment.
Issue 2: I am observing inconsistent or non-reproducible results in my in vitro assays.

Inconsistent results are often linked to undetected precipitation or degradation of the compound.

Potential Cause Recommended Solution Verification Step
Variable compound concentration due to precipitation. Prepare the final working solution in a single, large batch rather than serially diluting in individual wells. After preparation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for the assay.Increased consistency between replicate wells and experiments.
Degradation of this compound during the experiment. Prepare fresh dilutions for every experiment. Minimize exposure to light and elevated temperatures. Perform a stability study by incubating this compound in the assay medium for the duration of the experiment and measuring its concentration at the end using a validated HPLC method.HPLC analysis confirms that the this compound concentration remains within an acceptable range (e.g., >90%) throughout the experiment.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media + DMSO) to assess the effect of the solvent alone.The vehicle control shows no significant effect on cell viability or the assay endpoint compared to the untreated control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Stock Solution Preparation (e.g., 20 mM in DMSO):

    • Accurately weigh the required amount of this compound powder (MW: 328.43 g/mol ).

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 1.522 mL of DMSO for a 20 mM solution).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Dispense into single-use aliquots in amber vials and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 20 µM in Cell Culture Medium):

    • Thaw one aliquot of the 20 mM stock solution.

    • Warm the cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C.

    • Perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock to the medium (e.g., 2 µL of 20 mM stock into 998 µL of medium for a 40 µM intermediate solution).

    • Crucially, add the stock solution to the medium while actively vortexing or pipetting to ensure rapid dispersion.

    • Prepare the final working solution by further diluting the intermediate solution into the pre-warmed medium to the desired final concentration.

    • Use the final working solution immediately.

Protocol 2: General Method for Assessing this compound Stability in Culture Medium

This protocol outlines a general procedure to determine if this compound degrades under your specific experimental conditions using HPLC.

  • Preparation:

    • Prepare a this compound working solution in your complete cell culture medium at the highest concentration you plan to use (e.g., 50 µM).

    • Prepare a "time zero" sample by immediately taking an aliquot of the solution and stopping any potential degradation (e.g., by mixing with a cold organic solvent like acetonitrile and storing at -80°C).

    • Place the remaining solution in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points:

    • At various time points corresponding to the duration of your experiment (e.g., 4, 8, 24, 48 hours), remove aliquots of the incubated solution and process them in the same way as the "time zero" sample.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products. Methods developed for the related compound tolnaftate can be adapted, typically using a C18 column with a mobile phase of acetonitrile and water.[2][3]

    • Quantify the peak area of this compound at each time point.

  • Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. A loss of >10-15% over the experimental duration may indicate significant instability that could affect results.

Visualizations

Mechanism of Action

This compound acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption leads to the accumulation of toxic squalene and a depletion of ergosterol, which is essential for the integrity of the fungal cell membrane.[4][5][6][7]

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Epoxysqualene 2,3-Oxidosqualene Lanosterol Lanosterol Epoxysqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component CellDeath Cell Lysis & Fungicidal Effect Membrane->CellDeath This compound This compound This compound->SqualeneEpoxidase Inhibits SqualeneEpoxidase->Epoxysqualene ToxicBuildup Squalene Accumulation (Toxic) SqualeneEpoxidase->ToxicBuildup ToxicBuildup->CellDeath ErgosterolDepletion Ergosterol Depletion ErgosterolDepletion->Membrane

This compound inhibits squalene epoxidase in the ergosterol pathway.
Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve precipitation issues with this compound in in vitro assays.

G Start Start: Precipitation Observed in Assay CheckStock Is the stock solution clear? Start->CheckStock RemakeStock Action: Remake stock. Use sonication or gentle heat if necessary. CheckStock->RemakeStock No CheckDilution How is the working solution prepared? CheckStock->CheckDilution Yes RemakeStock->CheckStock ImproveMixing Action: Add stock to vortexing medium. Avoid adding medium to stock. CheckDilution->ImproveMixing Standard Dilution CheckFinalConc Is the final concentration too high? CheckDilution->CheckFinalConc Optimized Mixing ImproveMixing->CheckFinalConc LowerConc Action: Lower final assay concentration. CheckFinalConc->LowerConc Yes Failure Still Precipitates CheckFinalConc->Failure No Success Solution Clear: Proceed with Assay LowerConc->Success ConsiderFormulation Action: Consider formulation strategies (e.g., cyclodextrin, co-solvents). ConsiderFormulation->Success Failure->ConsiderFormulation

A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Liranaftate Concentration for Antifungal Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Liranaftate, a potent antifungal agent targeting squalene epoxidase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for in vitro antifungal efficacy studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a thiocarbamate antifungal agent that functions by inhibiting the fungal enzyme squalene epoxidase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By inhibiting squalene epoxidase, this compound disrupts ergosterol synthesis, leading to an accumulation of toxic squalene within the cell. This disruption ultimately compromises the cell membrane, causing increased permeability and cell death.[1][2]

Q2: What is a typical effective concentration range for this compound against dermatophytes?

A2: In vitro studies have demonstrated that this compound is highly effective against various dermatophytes. For Trichophyton rubrum, Minimum Inhibitory Concentration (MIC) values are typically around 0.009 µg/mL.[3][4] The Minimum Fungicidal Concentration (MCC), the lowest concentration that results in fungal death, for T. rubrum has been reported in the range of 0.009 to 0.039 µg/mL.[5][6]

Q3: Is this compound effective against non-dermatophyte fungi like Candida or Aspergillus?

A3: Currently, publicly available data on the in vitro efficacy of this compound against common non-dermatophyte fungal pathogens such as Candida albicans and Aspergillus fumigatus is limited. The primary focus of existing research has been on its potent activity against dermatophytes. Further studies are required to establish the MIC values for these other fungal species.

Q4: What is the known cytotoxicity of this compound on human cell lines?

Q5: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

A5: this compound is soluble in dimethyl sulfoxide (DMSO).[9] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For use in cell culture, this stock solution should be serially diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed a level that could affect fungal growth or cell viability (typically ≤1%).[10]

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound against Dermatophytes

Fungal SpeciesNumber of StrainsMIC (µg/mL)MCC (µg/mL)Reference(s)
Trichophyton rubrum60.0090.009 - 0.039[3][4][5][6]
Trichophyton mentagrophytes3FungicidalFungicidal[5]
Microsporum gypseum3FungicidalFungicidal[5]

Note: "Fungicidal" indicates that the study reported fungicidal activity without specifying a precise numerical MCC value.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.[9]

  • Store the stock solution at -20°C, protected from light.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well, U-bottom microtiter plates.

  • Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0) to achieve the desired final concentration range.

  • Include a drug-free well for a growth control and a medium-only well for a sterility control.

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for dermatophytes).

  • Prepare a fungal suspension in sterile saline from a fresh culture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the wells (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

4. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microdilution plate containing the this compound dilutions.

  • Incubate the plates at 35°C for 24-48 hours for Candida species or up to 7 days for dermatophytes, depending on the growth rate of the organism.

5. Reading and Interpreting MICs:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For azole-like drugs, this is often a ≥50% reduction in growth.[3]

Protocol 2: Cytotoxicity Assay using MTT

1. Cell Seeding:

  • Seed human keratinocytes (e.g., HaCaT) or human dermal fibroblasts in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution.

  • Include a vehicle control (medium with the same concentration of DMSO as in the highest this compound concentration).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for an additional 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells (medium only).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in this compound Antifungal Assays

IssuePossible Cause(s)Suggested Solution(s)
No fungal growth in control wells 1. Inoculum viability is low.2. Incorrect incubation conditions.3. Contamination of media.1. Use a fresh fungal culture for inoculum preparation.2. Verify incubator temperature and CO₂ levels (if applicable).3. Check media for sterility.
High variability in MIC values between replicates 1. Inconsistent inoculum preparation.2. Pipetting errors during serial dilution.3. Subjectivity in visual endpoint reading.1. Ensure a homogenous fungal suspension and standardize inoculum density.2. Use calibrated pipettes and ensure proper mixing.3. Use a spectrophotometer to read absorbance and define the MIC as a percentage of inhibition.
"Trailing" or persistent, partial growth at concentrations above the MIC This is a known phenomenon with some fungistatic agents.1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48).2. Strictly adhere to the recommended endpoint reading criteria (e.g., 50% inhibition).3. Use a spectrophotometer to quantify the level of growth inhibition.
Precipitation of this compound in culture medium 1. Poor solubility of this compound in aqueous media.2. Final DMSO concentration is too low to maintain solubility.1. Ensure the this compound stock solution in DMSO is fully dissolved before dilution.2. Maintain a final DMSO concentration of ≤1%, but check for solubility at the highest this compound concentration in a cell-free plate first. Sonication of the stock solution may be beneficial.[9]

Mandatory Visualizations

This compound's Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_effects Cellular Effects Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene Epoxidase Squalene_epoxidase_target Squalene_accumulation Squalene Accumulation (Toxic) Squalene->Squalene_accumulation Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Ergosterol_depletion Ergosterol Depletion Ergosterol->Ergosterol_depletion This compound This compound Inhibition This compound->Inhibition Inhibition->Squalene_epoxidase_target Inhibition Membrane_disruption Cell Membrane Disruption Squalene_accumulation->Membrane_disruption Ergosterol_depletion->Membrane_disruption Cell_death Fungal Cell Death Membrane_disruption->Cell_death

Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C (24-168 hours) D->E F Visually or Spectrophotometrically Assess Fungal Growth E->F G Determine MIC (Lowest Inhibitory Concentration) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship for Troubleshooting MIC Assays

G cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent MIC Results Inoculum Inoculum Variability Problem->Inoculum Dilution Dilution Errors Problem->Dilution Reading Endpoint Reading Subjectivity Problem->Reading Solubility Compound Precipitation Problem->Solubility Standardize_Inoculum Standardize Inoculum (McFarland/Spectrophotometer) Inoculum->Standardize_Inoculum Calibrate_Pipettes Calibrate Pipettes & Verify Technique Dilution->Calibrate_Pipettes Spectrophotometer Use Spectrophotometer for % Inhibition Reading->Spectrophotometer Check_Solubility Verify Solubility in Media & Use ≤1% DMSO Solubility->Check_Solubility

Caption: Troubleshooting guide for inconsistent MIC assay results.

References

Addressing challenges in Liranaftate clinical trial design and execution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of clinical trials for the topical antifungal agent, Liranaftate.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, question-and-answer-based solutions to specific issues that may arise during your research and clinical trials.

FAQs: General Clinical Trial Design

Q1: What are the primary challenges in designing a clinical trial for a topical antifungal like this compound?

A1: Designing clinical trials for topical antifungals such as this compound presents several unique challenges. Key issues include patient recruitment for what can be perceived as non-life-threatening conditions, ensuring patient diversity, and defining clear and measurable primary outcomes.[1] For topical treatments, factors like formulation, patient adherence to application schedules, and the anatomical site of infection can significantly influence outcomes and must be carefully considered in the trial design.[2][3]

Q2: How can we ensure patient diversity in our this compound clinical trials?

A2: Achieving patient diversity is a critical regulatory and scientific requirement.[1] To accomplish this, it is essential to move beyond a single recruitment strategy. Develop a deep understanding of the target patient populations and create tailored recruitment strategies for each demographic.[1] Decentralized trial designs, which minimize the need for in-person visits, can also improve access for a broader range of participants.[1]

Q3: What are the most critical considerations when selecting primary endpoints for a this compound trial?

A3: Effective and appropriate primary outcomes are fundamental to a successful trial design.[1] For this compound, which is used for topical tinea infections, common endpoints include mycological cure (negative fungal culture) and clinical cure (resolution of signs and symptoms). It is crucial to clearly define these endpoints in the study protocol. The selection of endpoints should be a collaborative process involving internal teams, key opinion leaders, and patient advocacy groups to ensure they are clinically meaningful and likely to be well-received by regulatory bodies.[1]

Troubleshooting: Experimental & Clinical Execution

Q1: We are observing high variability in our in vitro susceptibility testing for this compound. What could be the cause?

A1: Variability in in vitro antifungal susceptibility testing of dermatophytes is a known challenge. Several factors can contribute to this, including the choice of medium for conidial formation, inoculum size, incubation temperature and duration, and the method for endpoint determination.[4][5] For dermatophytes, achieving adequate conidial growth for inoculum preparation is a critical step; oatmeal cereal agar has been shown to be effective for this purpose.[6] Strict adherence to a standardized protocol, such as the CLSI M38-A2 guidelines for broth microdilution, is essential for reproducibility.[4]

Q2: A patient in our this compound trial is reporting skin irritation at the application site. How should we manage this?

A2: Mild skin irritation, redness, or itching at the application site are among the most common side effects of topical this compound.[7][8] These symptoms are often transient and may resolve as the patient's body adapts to the medication.[7] However, if the irritation is persistent or severe, the patient should discontinue the use of the product and consult a healthcare professional.[8] It is important to rule out an allergic reaction, which, although rare, can present with more severe symptoms like rash, hives, swelling, and difficulty breathing, requiring immediate medical attention.[8]

Q3: The clinical cure rate in our trial is lower than expected based on preclinical data. What could be the contributing factors?

A3: Discrepancies between preclinical and clinical efficacy can arise from several factors. For a topical agent like this compound, the formulation's ability to penetrate the stratum corneum and reach the site of infection is crucial. Issues with the vehicle, patient adherence to the application regimen, or the specific fungal species and strain affecting the patient could all play a role. Additionally, the presence of hyperkeratotic (thickened) skin can impede drug penetration, potentially requiring combination therapy with a keratolytic agent like salicylic acid to improve efficacy.[9]

Data Presentation

Table 1: Efficacy of 2% this compound Ointment in Treating Tinea Pedis and Tinea Corporis & Cruris[10][11]
Treatment GroupNumber of PatientsEfficacy Rate (After Treatment)Efficacy Rate (After 1-Month Follow-up)Fungal Clearance Rate
2% this compound Ointment55087.65%96.55%97.82%
1% Bifonazole Cream (Control)55084.91%91.45%96.91%
Table 2: Adverse Reactions in a Clinical Trial of 2% this compound Ointment[10]
Treatment GroupTotal PatientsPatients with Adverse ReactionsIncidence RateReported Adverse Reactions
2% this compound Ointment55071.27%Pruritus (2), Pain and Harshness (3), Erythema (2)
1% Bifonazole Cream (Control)55081.45%Pruritus (2), Burning Sensation (5), Erythema (1)
Table 3: Efficacy of this compound Cream in Different Types of Tinea Pedis[12]
Type of Tinea PedisNumber of PatientsEfficacy Rate (4 Weeks)Efficacy Rate (Final Evaluation)
Vesicular660.0%100%
Interdigital1964.7%88.9%
Hyperkeratotic333.3%100%

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for Dermatophytes (Adapted from CLSI M38-A2)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes.

1. Inoculum Preparation:

  • Culture the dermatophyte isolate on a medium that supports conidial formation, such as oatmeal cereal agar.[6]

  • Incubate at 30°C for 4-7 days.[6]

  • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab.

  • Suspend the conidia in sterile saline containing 0.05% Tween 80.

  • Adjust the inoculum concentration to approximately 1-3 x 10^3 CFU/mL using a spectrophotometer and hemocytometer.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubate the plates at 35°C for 4 days.[6]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that shows complete inhibition of visible growth as compared to the growth control.

Mandatory Visualizations

Signaling Pathways & Experimental Workflows

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene_Epoxide 2,3-Oxidosqualene (Squalene Epoxide) Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound SqualeneEpoxidase Squalene Epoxidase (Target Enzyme) This compound->SqualeneEpoxidase Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Antifungal_Resistance_Pathway This compound This compound SqualeneEpoxidase Squalene Epoxidase (SQLE) This compound->SqualeneEpoxidase Inhibits Reduced_Binding Reduced this compound Binding Ergosterol Ergosterol Synthesis (Inhibited) SqualeneEpoxidase->Ergosterol FungalCell Fungal Cell Death Ergosterol->FungalCell SQLE_Mutation SQLE Gene Mutation Altered_SQLE Altered SQLE Structure SQLE_Mutation->Altered_SQLE Altered_SQLE->Reduced_Binding Resistance Antifungal Resistance Reduced_Binding->Resistance Resistance->SqualeneEpoxidase Prevents Inhibition

Caption: Mechanism of resistance to squalene epoxidase inhibitors.

Clinical_Trial_Workflow Protocol_Design Protocol Design (Endpoints, Patient Population) Patient_Recruitment Patient Recruitment (Diverse & Targeted) Protocol_Design->Patient_Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization (this compound vs. Control) Informed_Consent->Randomization Treatment_Phase Treatment Phase (Adherence Monitoring) Randomization->Treatment_Phase Data_Collection Data Collection (Efficacy & Safety) Treatment_Phase->Data_Collection Follow_Up Follow-Up Data_Collection->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A simplified workflow for a this compound clinical trial.

References

Techniques for improving the skin penetration of Liranaftate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the skin penetration of Liranaftate formulations. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

Formulation Development & Penetration Enhancers

Question: My this compound formulation shows poor skin permeation in in vitro tests. What are the initial steps to troubleshoot this?

Answer: Poor skin permeation of this compound is a common challenge due to the barrier function of the stratum corneum. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Vehicle Characteristics: The solubility and partitioning of this compound in its vehicle are critical. This compound is a lipophilic molecule (XLogP = 5.5), which facilitates its accumulation in the stratum corneum.[1] Ensure your vehicle solubilizes this compound effectively without causing premature precipitation on the skin surface.

  • Incorporate Chemical Penetration Enhancers (CPEs): If not already included, consider adding CPEs to your formulation. These agents reversibly disrupt the stratum corneum's lipid structure, enhancing drug diffusion.[2]

    • Fatty Acids: Oleic acid is a widely used fatty acid that can increase the permeation of both lipophilic and hydrophilic drugs.[2]

    • Solvents: Propylene glycol and ethanol can enhance drug solubility within the stratum corneum.[3]

    • Surfactants: Non-ionic surfactants are often used in vesicular systems to loosen the stratum corneum.[4]

  • Consider Advanced Formulations: If simple formulations are ineffective, exploring nanoformulations can significantly improve this compound delivery.

    • Liposomes: These vesicles can encapsulate this compound, and their lipid bilayer can interact with the stratum corneum to facilitate drug entry.[5][6]

    • Niosomes: These are vesicles composed of non-ionic surfactants and cholesterol that can enhance the transdermal delivery of drugs.[4][6]

    • Ethosomes: These are specialized liposomes containing a high concentration of ethanol, which provides them with greater flexibility and skin penetration capabilities.[3][6]

Question: I'm observing skin irritation with my formulation containing chemical enhancers. How can I mitigate this?

Answer: Skin irritation is a known side effect of some chemical penetration enhancers. Here are some strategies to minimize it:

  • Optimize Enhancer Concentration: Determine the minimum effective concentration of the enhancer. A dose-response study can help identify a concentration that enhances penetration without causing significant irritation.

  • Synergistic Combinations: Use a combination of enhancers at lower individual concentrations. Different enhancers can have different mechanisms of action, and a synergistic effect may be achieved with reduced irritation.[7]

  • Incorporate Soothing Agents: Include excipients with known anti-inflammatory or soothing properties in your formulation, provided they do not negatively impact this compound's stability or efficacy.

  • Alternative Enhancers: Explore newer generation or natural penetration enhancers that may have a better safety profile. For example, terpenes like D-limonene have been shown to be effective and safe.[8]

In Vitro Permeation Testing (IVPT)

Question: I am seeing high variability in my in vitro skin permeation test (IVPT) results. What are the common causes and how can I improve reproducibility?

Answer: High variability in IVPT is a frequent issue. Here are key factors to control for improved reproducibility:

  • Skin Source and Preparation:

    • Donor Variability: Use skin from multiple donors (preferably three or more) with several replicates for each formulation per donor to account for biological variation.[9][10]

    • Skin Integrity: Always perform an integrity test on each skin section before the experiment. Common methods include measuring transepidermal water loss (TEWL) or transcutaneous electrical resistance.[10]

    • Thawing Process: Thaw frozen skin at room temperature without using external heat sources to prevent damage.[9]

  • Experimental Conditions:

    • Temperature: Maintain the skin surface temperature at 32°C to mimic physiological conditions. This is typically achieved using a heated block or a water-jacketed diffusion cell.[10]

    • Receptor Solution: Ensure the receptor solution maintains sink conditions, meaning the drug concentration is well below its saturation solubility. The composition of the receptor solution should be optimized for the solubility and stability of this compound.[9]

    • Dosing: Apply a finite and consistent dose of the formulation to the skin surface. The amount applied is a critical factor in the experimental design.[10]

  • Sampling and Analysis:

    • Sample Stability: Verify the stability of this compound in the receptor solution and extraction solvents during method development.[9][10]

    • Mass Balance: Account for the entire amount of applied drug at the end of the experiment. This includes the drug remaining on the skin surface, within the stratum corneum, epidermis, dermis, and the amount that has permeated into the receptor fluid.[10][11]

Question: How do I properly separate the skin layers to quantify this compound distribution?

Answer: Quantifying drug distribution within the skin layers is crucial for understanding the formulation's performance. Here are common techniques:

  • Tape Stripping: This method is used to sequentially remove layers of the stratum corneum. The amount of this compound on each piece of tape can be quantified to create a penetration profile within this outermost layer.[12][13]

  • Heat Separation: To separate the epidermis from the dermis, the skin sample can be immersed in hot water (e.g., 60°C) for a short period (e.g., 45 seconds), after which the epidermis can be gently peeled off.[1][14]

  • Cryostat Sectioning: For higher resolution analysis, the skin sample can be frozen and then sliced into thin sections using a cryostat. This allows for a more detailed quantification of the drug throughout the different skin layers.[14]

Analytical Methods

Question: What are the recommended analytical methods for quantifying this compound in skin samples?

Answer: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in biological matrices like skin.

  • Sample Preparation: An efficient extraction procedure is critical. This typically involves homogenizing the skin sample (or tape strips) in a suitable organic solvent (e.g., methanol, acetonitrile) to extract the this compound. Ultrasonication can be used to improve extraction efficiency.[1][14] The resulting extract is then centrifuged and filtered before injection into the HPLC system.[14]

  • Chromatographic Conditions: A validated HPLC method with a suitable column (e.g., C18) and mobile phase will be required. UV detection is commonly used for quantification.[1]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[14]

Quantitative Data Summary

The following tables present illustrative data that could be generated from experiments designed to enhance this compound skin penetration.

Table 1: Effect of Chemical Penetration Enhancers on this compound Permeation

FormulationEnhancer (5% w/w)Cumulative Amount Permeated after 24h (µg/cm²)Flux (µg/cm²/h)Enhancement Ratio*
ControlNone15.2 ± 2.10.63 ± 0.091.0
F1Oleic Acid45.8 ± 4.51.91 ± 0.193.0
F2Propylene Glycol30.5 ± 3.21.27 ± 0.132.0
F3Ethanol38.1 ± 3.91.59 ± 0.162.5

*Enhancement Ratio = Flux of Formulation / Flux of Control

Table 2: Performance of Different this compound Nanoformulations

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)Cumulative Amount Permeated after 24h (µg/cm²)
This compound Solution--15.2 ± 2.1
Liposomes180 ± 1585.3 ± 5.262.4 ± 6.8
Ethosomes150 ± 1291.7 ± 4.888.9 ± 9.1
Niosomes210 ± 1882.1 ± 6.155.3 ± 5.9

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

1. Skin Preparation:

  • Obtain full-thickness human or animal (e.g., porcine) skin.[15]

  • Carefully remove any subcutaneous fat and hair.

  • Cut the skin into sections large enough to be mounted on the diffusion cells.

  • Conduct a skin integrity test (e.g., TEWL). Discard any damaged skin sections.[10]

2. Diffusion Cell Setup:

  • Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[10]

  • Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).[9]

  • Equilibrate the system to maintain a skin surface temperature of 32°C.[10]

3. Experiment Execution:

  • Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment for analysis.[14]

  • Replenish the receptor compartment with fresh, pre-warmed receptor solution.

4. Mass Balance Determination:

  • At the end of the experiment, dismantle the diffusion cell.

  • Wash the skin surface to recover any unabsorbed formulation.[10]

  • Separate the epidermis and dermis (e.g., using the heat separation method).

  • Extract this compound from the skin surface wash, epidermis, dermis, and receptor fluid samples using a validated extraction procedure.

  • Quantify the amount of this compound in each compartment using a validated analytical method (e.g., HPLC).[1]

Protocol 2: Quantification of this compound in Skin Layers by HPLC

1. Sample Preparation and Extraction:

  • Weigh each skin sample (epidermis, dermis) or tape strip.

  • Place the sample in a vial with a measured volume of extraction solvent (e.g., methanol).

  • Sonicate the sample for approximately 30 minutes to facilitate drug extraction.[14]

  • Centrifuge the extract at high speed (e.g., 10,000 rpm) for 10 minutes.[14]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14]

2. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18, 5 µm, 4.6 x 150 mm) and a UV detector.

  • Use an isocratic mobile phase (e.g., a mixture of acetonitrile and water) at a constant flow rate.

  • Develop a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow A Skin Procurement & Preparation B Skin Integrity Testing (e.g., TEWL) A->B Quality Control C Franz Cell Assembly B->C Mounting Skin D Formulation Application C->D Dosing E Receptor Fluid Sampling (Time Points) D->E Permeation Measurement F Experiment Termination & Mass Balance D->F End of Experiment J HPLC Analysis E->J G Skin Surface Wash F->G H Epidermis/Dermis Separation F->H I This compound Extraction G->I H->I I->J K Data Analysis (Flux, Permeation) J->K

Caption: Workflow for an in vitro skin permeation test (IVPT).

Penetration_Enhancement_Strategies cluster_0 Penetration Enhancement Approaches for this compound A Chemical Enhancers A1 Fatty Acids (e.g., Oleic Acid) A->A1 A2 Solvents (e.g., Propylene Glycol) A->A2 A3 Surfactants A->A3 B Vesicular Carriers (Nanoformulations) B1 Liposomes B->B1 B2 Niosomes B->B2 B3 Ethosomes B->B3 C Physical Methods C1 Iontophoresis C->C1 C2 Electroporation C->C2 C3 Microneedles C->C3

Caption: Overview of skin penetration enhancement strategies.

References

Technical Support Center: Investigating Liranaftate Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential mechanisms of liranaftate resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a topical antifungal agent belonging to the thiocarbamate class.[1][2] Its primary mechanism of action is the inhibition of the fungal enzyme squalene epoxidase.[3][4] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[3][5] By inhibiting squalene epoxidase, this compound disrupts ergosterol production, leading to an accumulation of toxic squalene within the cell and ultimately causing fungal cell death.[3][6]

Q2: What are the suspected primary mechanisms of resistance to this compound?

While specific research on this compound resistance is limited, the primary mechanism is likely analogous to that of other squalene epoxidase inhibitors like terbinafine. The most commonly reported mechanism of resistance is the alteration of the drug's target enzyme, squalene epoxidase (SQLE), through point mutations in the SQLE gene. These mutations can reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.[7][8][9]

Q3: Are there other potential mechanisms of this compound resistance?

Yes, other mechanisms that could contribute to this compound resistance include:

  • Overexpression of the target enzyme: Increased production of squalene epoxidase could require higher concentrations of this compound to achieve an inhibitory effect.

  • Upregulation of efflux pumps: Fungi possess membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), that can actively pump antifungal drugs out of the cell, reducing the intracellular drug concentration to sub-lethal levels.[10][11][12][13]

  • Activation of cellular stress response pathways: Fungal stress response pathways, such as the high osmolarity glycerol (HOG) pathway, cell wall integrity (CWI) pathway, and the calcineurin pathway, can be activated in response to antifungal agents, leading to increased tolerance and potentially contributing to the development of resistance.[3][5][6][14]

Q4: My fungal isolates are showing increased minimum inhibitory concentrations (MICs) for this compound. What is the first step in investigating the resistance mechanism?

The first step is to sequence the squalene epoxidase (SQLE) gene of your resistant isolates and compare it to the sequence from susceptible, wild-type strains. This will allow you to identify any point mutations that may be responsible for the resistance phenotype.

Q5: I've identified a mutation in the SQLE gene. How can I confirm that this mutation confers resistance?

Confirmation can be achieved through site-directed mutagenesis. This involves introducing the identified mutation into a susceptible, wild-type strain and then determining the this compound MIC of the engineered strain. A significant increase in the MIC compared to the wild-type strain would confirm the role of the mutation in resistance.

Q6: I did not find any mutations in the SQLE gene, but my isolates are still resistant. What should I investigate next?

If no target site mutations are found, the next step is to investigate the possibility of increased drug efflux. This can be done by measuring the expression levels of known efflux pump genes using quantitative real-time PCR (qRT-PCR) and by performing functional assays to measure efflux pump activity.

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.
Possible Cause Troubleshooting Step
Inoculum preparation variabilityEnsure a standardized inoculum is prepared for each experiment, typically by adjusting the turbidity of the fungal suspension to a specific McFarland standard.
Incomplete dissolution of this compoundThis compound is lipophilic. Ensure it is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before being diluted in the test medium. Include a solvent control in your assay.
Variation in incubation time and temperatureAdhere to a consistent incubation time and temperature as specified in standardized protocols (e.g., CLSI or EUCAST guidelines).
Subjectivity in endpoint readingFor broth microdilution assays, define a clear endpoint for growth inhibition (e.g., 80% or 90% reduction in turbidity compared to the growth control). Using a spectrophotometer can aid in objectivity.[15]
Problem 2: PCR amplification of the SQLE gene is failing.
Possible Cause Troubleshooting Step
Poor DNA qualityEnsure high-quality genomic DNA is extracted from your fungal isolates. Use a spectrophotometer to assess DNA purity and concentration.
Inappropriate primer designDesign primers based on conserved regions of the SQLE gene from related fungal species. If the sequence of your target fungus is unknown, you may need to use degenerate primers.
PCR inhibitors in the DNA sampleInclude a purification step in your DNA extraction protocol to remove potential PCR inhibitors, such as polysaccharides.
Suboptimal PCR cycling conditionsOptimize the annealing temperature and extension time for your specific primers and fungal DNA.
Problem 3: No significant difference in efflux pump gene expression between resistant and susceptible isolates.
Possible Cause Troubleshooting Step
Inappropriate reference genes for qRT-PCRValidate the stability of your chosen reference genes across your experimental conditions. It is recommended to use at least two validated reference genes for normalization.
RNA degradationUse an RNA stabilization solution during sample collection and ensure proper storage of RNA samples at -80°C. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Efflux pump activity is not regulated at the transcriptional levelInvestigate post-transcriptional or post-translational regulation of efflux pumps. Also, consider performing a functional efflux pump assay.
Another resistance mechanism is responsibleRe-evaluate the possibility of target site mutations or consider other, less common resistance mechanisms.

Experimental Protocols

Determination of this compound Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Sterile saline or water with 0.05% Tween 80

  • Spectrophotometer or McFarland standards

  • Incubator

Methodology:

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range.

  • Inoculum Preparation: Grow the fungal isolates on a suitable agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline or water with Tween 80. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species being tested (e.g., 28-35°C) for 48-96 hours, or until sufficient growth is observed in the control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the drug-free control well.

Identification of SQLE Gene Mutations

Materials:

  • Genomic DNA extraction kit

  • Primers specific for the SQLE gene

  • PCR master mix

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Genomic DNA Extraction: Extract genomic DNA from both this compound-susceptible and -resistant fungal isolates using a commercial kit or a standard protocol.

  • PCR Amplification: Amplify the SQLE gene using PCR with primers designed from conserved regions. An example of primers used for dermatophytes is Drsq1 (5′-TTGCCAACGGGGTGTAAAG-3′) and Drsq2 (5′-GGGGCCATCTATAATTCAGACTC-3′).[16][17]

  • PCR Product Verification: Run the PCR products on an agarose gel to confirm the amplification of a band of the expected size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the nucleotide sequences from the resistant and susceptible isolates to identify any point mutations. Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in an amino acid substitution.

Evaluation of Efflux Pump Activity

This protocol uses a fluorescent dye to measure efflux pump activity.

Materials:

  • Rhodamine 6G or Nile Red

  • Glucose

  • 2-deoxy-D-glucose (2-DOG)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

  • Fungal isolates

Methodology:

  • Fungal Cell Preparation: Grow fungal isolates to mid-log phase in a suitable liquid medium. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS.

  • Dye Loading: Incubate the fungal cells with a fluorescent dye that is a substrate for efflux pumps (e.g., Rhodamine 6G) in the presence of glucose to energize the cells.

  • Efflux Assay: After the loading phase, wash the cells to remove excess dye and resuspend them in PBS. Divide the cell suspension into two tubes. To one tube, add glucose to energize the efflux pumps. To the other tube, add 2-DOG, a glucose analog that inhibits ATP production, to de-energize the pumps.

  • Fluorescence Measurement: Measure the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence in the glucose-treated sample compared to the 2-DOG-treated sample indicates active efflux of the dye.

  • Data Analysis: Compare the rate of fluorescence decrease between resistant and susceptible isolates. A faster rate of decrease in resistant isolates suggests higher efflux pump activity.

Quantitative Data Summary

Table 1: this compound MICs for Susceptible Trichophyton rubrum
StudyNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Study A120.009 - 0.039--
Study B60.001 - 0.009--
Study C10.009--

Note: Data is compiled from multiple sources and methodologies may vary.[1][2]

Table 2: Examples of Terbinafine Resistance-Associated Mutations in the Squalene Epoxidase (SQLE) Gene of Dermatophytes and their Effect on MIC
Fungal SpeciesMutationFold Increase in MIC (approx.)
Trichophyton rubrumLeu393Phe>100
Trichophyton rubrumPhe397Leu>100
Trichophyton indotineaePhe397Leu>100
Trichophyton indotineaeAla448ThrVariable

Note: This table presents data for terbinafine, a related squalene epoxidase inhibitor, as specific quantitative data for this compound resistance mutations is not widely available. The fold increase in MIC can vary between studies and isolates.

Visualizations

G cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase ... ... 2,3-Oxidosqualene->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Inhibition

Caption: Mechanism of action of this compound.

G cluster_1 Potential this compound Resistance Mechanisms Target Site Modification Target Site Modification Reduced drug-target binding Reduced drug-target binding Target Site Modification->Reduced drug-target binding Efflux Pump Upregulation Efflux Pump Upregulation Increased drug efflux Increased drug efflux Efflux Pump Upregulation->Increased drug efflux Target Overexpression Target Overexpression Increased target protein Increased target protein Target Overexpression->Increased target protein Stress Response Activation Stress Response Activation Increased cell tolerance Increased cell tolerance Stress Response Activation->Increased cell tolerance Reduced this compound Efficacy Reduced this compound Efficacy Reduced drug-target binding->Reduced this compound Efficacy Increased drug efflux->Reduced this compound Efficacy Increased target protein->Reduced this compound Efficacy Increased cell tolerance->Reduced this compound Efficacy This compound This compound This compound->Target Site Modification This compound->Efflux Pump Upregulation This compound->Target Overexpression This compound->Stress Response Activation

Caption: Overview of potential this compound resistance mechanisms.

G cluster_2 Experimental Workflow for Investigating Resistance Isolate with increased MIC Isolate with increased MIC gDNA Extraction gDNA Extraction Isolate with increased MIC->gDNA Extraction SQLE PCR SQLE PCR gDNA Extraction->SQLE PCR Sequencing Sequencing SQLE PCR->Sequencing Mutation Analysis Mutation Analysis Sequencing->Mutation Analysis No Mutation No Mutation Mutation Analysis->No Mutation If Mutation Found Mutation Found Mutation Analysis->Mutation Found If RNA Extraction RNA Extraction No Mutation->RNA Extraction qRT-PCR (Efflux pumps) qRT-PCR (Efflux pumps) RNA Extraction->qRT-PCR (Efflux pumps) Functional Efflux Assay Functional Efflux Assay qRT-PCR (Efflux pumps)->Functional Efflux Assay

Caption: Experimental workflow for this compound resistance.

G cluster_3 Fungal Stress Response Pathways Antifungal Stress (this compound) Antifungal Stress (this compound) HOG Pathway HOG Pathway Antifungal Stress (this compound)->HOG Pathway CWI Pathway CWI Pathway Antifungal Stress (this compound)->CWI Pathway Calcineurin Pathway Calcineurin Pathway Antifungal Stress (this compound)->Calcineurin Pathway Cellular Adaptation & Tolerance Cellular Adaptation & Tolerance HOG Pathway->Cellular Adaptation & Tolerance CWI Pathway->Cellular Adaptation & Tolerance Calcineurin Pathway->Cellular Adaptation & Tolerance

Caption: Fungal stress response pathways in drug tolerance.

References

Strategies for reducing variability in Liranaftate in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Liranaftate in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it influence in vivo studies?

A1: this compound is a topical antifungal agent belonging to the thiocarbamate class.[1] Its primary mechanism of action is the inhibition of the enzyme squalene epoxidase, which is a critical component in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[1][2] This targeted mechanism is highly specific to fungal cells, resulting in a favorable safety profile with minimal effects on human cells.[2] For in vivo studies, this specificity implies that observed variability is more likely to stem from formulation, application, and physiological factors of the animal model rather than off-target drug effects.

Q2: What are the common sources of variability in topical this compound in vivo studies?

A2: Variability in topical in vivo studies can arise from multiple sources. These can be broadly categorized as:

  • Formulation-related: The physicochemical properties of the cream or ointment base can significantly impact drug release and skin penetration.[3] Variations in particle size, viscosity, and excipients between batches can lead to inconsistent results.

  • Animal model-related: Factors such as animal species, strain, age, sex, and skin condition are major contributors to variability.[4][5] Skin thickness, hydration, and metabolism can differ significantly between and within species.

  • Procedural-related: Inconsistent application techniques, dose administration, and occlusion methods can introduce significant variability. The method of inducing the fungal infection and the timing of treatment initiation are also critical factors.

  • Analytical-related: The method used to quantify this compound in skin or other biological matrices can have inherent variability. Incomplete extraction from the skin matrix can lead to underestimation of drug concentration.

Q3: Which animal models are most appropriate for this compound in vivo efficacy studies?

A3: The choice of animal model is critical for obtaining relevant and reproducible data. For dermatophytosis, including tinea pedis, commonly used and effective animal models include:

  • Guinea Pigs: Their skin is physiologically similar to human skin, making them a suitable model for topical absorption and efficacy studies.[6] They are often used to model tinea pedis.[7]

  • Rats: Wistar rats have been successfully used to establish experimental tinea pedis models to assess the efficacy of topical antifungal treatments.

  • Mice: Various strains of mice (e.g., BALB/c, C57BL/6) are used in dermatophytosis models, particularly for studying the host immune response to infection.[8]

The selection should be based on the specific research question, with guinea pigs often being the preferred model for efficacy testing of topical antifungals due to the translational relevance of their skin.

Troubleshooting Guides

Issue 1: High Variability in Skin Drug Concentration

Possible Causes and Solutions

CauseTroubleshooting Steps
Inconsistent Formulation Ensure the this compound formulation (e.g., 2% cream) is homogenous and from a single, well-characterized batch.[9] Conduct in vitro release testing to confirm consistent drug release profiles across different batches.
Variable Application Technique Standardize the application procedure. Use a positive displacement pipette or syringe to apply a precise amount of the formulation. Define the application area clearly and ensure it is consistent across all animals.
Differences in Skin Barrier Function Acclimatize animals to the housing conditions for at least one week before the study. Ensure consistent humidity and temperature. For dermal absorption studies, measure and record baseline transepidermal water loss (TEWL) to stratify animals or exclude outliers.[5]
Incomplete Drug Extraction Optimize the extraction method for this compound from skin samples. This may involve homogenization, sonication, and the use of appropriate solvents. Validate the extraction recovery to ensure it is consistent and high.[10]
Issue 2: Inconsistent Efficacy Results in Fungal Infection Models

Possible Causes and Solutions

CauseTroubleshooting Steps
Variable Fungal Inoculum Standardize the preparation of the fungal inoculum (e.g., Trichophyton rubrum). Ensure the concentration of fungal spores or hyphae is consistent for each animal.
Inconsistent Infection Establishment Ensure the method of infection induction (e.g., abrasion followed by fungal application) is performed uniformly. Allow sufficient time for the infection to establish before starting treatment, typically around 10 days post-infection.
Inadequate Treatment Duration Based on clinical data, treatment for tinea pedis with 2% this compound ointment is typically for four weeks.[9][11] Ensure the treatment duration in the animal model is sufficient to observe a therapeutic effect.
Subjective Scoring of Clinical Signs Develop a clear and standardized scoring system for clinical signs of infection (e.g., erythema, scaling, inflammation). Use blinded observers to score the animals to minimize bias.

Experimental Protocols

Protocol 1: In Vivo Tinea Pedis Efficacy Study in Guinea Pigs

This protocol is a generalized procedure and should be adapted based on specific experimental goals.

  • Animal Model: Male Hartley guinea pigs (300-350 g).

  • Fungal Strain: Trichophyton mentagrophytes or Trichophyton rubrum.

  • Infection Induction:

    • Anesthetize the animals.

    • Gently abrade the plantar surface of the hind paws.

    • Apply a standardized suspension of the fungal culture to the abraded skin.

  • Treatment:

    • Begin treatment 7-10 days post-infection.

    • Apply a precise amount (e.g., 30 mg) of 2% this compound cream or vehicle control to the infected area once daily for 2-4 weeks.

  • Efficacy Assessment:

    • Clinical Scoring: Evaluate the severity of infection weekly based on a predefined scoring system (e.g., 0 = no signs of infection, 4 = severe infection).

    • Fungal Culture: At the end of the study, excise a skin sample from the infected area, homogenize it, and plate serial dilutions on Sabouraud dextrose agar to determine the fungal burden (CFU/g of tissue).

Protocol 2: this compound Skin Penetration and Quantification

This protocol outlines a method for determining this compound concentration in the skin.

  • Animal Model: Hairless rats or guinea pigs.

  • Formulation Application:

    • Apply a known amount of 2% this compound cream to a defined area of the dorsal skin.

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), euthanize the animals.

  • Sample Collection:

    • Excise the treated skin area.

    • Separate the epidermis from the dermis using heat separation (60°C for 60 seconds).[10]

  • Drug Extraction:

    • Mince each skin layer (epidermis and dermis) and place in a suitable solvent (e.g., methanol or acetonitrile).

    • Homogenize the tissue.

    • Sonicate the samples to ensure complete extraction.

    • Centrifuge and collect the supernatant.

  • Quantification:

    • Analyze the this compound concentration in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][12] The method should be validated for linearity, accuracy, and precision.

Visualizations

Liranaftate_Mechanism_of_Action cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Squalene_Epoxidase_label Squalene Epoxidase Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disruption Ergosterol Depletion Ergosterol->Disruption This compound This compound This compound->Inhibition Inhibition->Squalene_Epoxidase_label Inhibition Cell_Death Fungal Cell Death Accumulation->Cell_Death Disruption->Cell_Death

Caption: Mechanism of action of this compound in fungal cells.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Infection_Induction Induce Tinea Pedis Animal_Acclimatization->Infection_Induction Fungal_Culture Fungal Culture (e.g., T. rubrum) Fungal_Culture->Infection_Induction Infection_Establishment Allow Infection to Establish (7-10 days) Infection_Induction->Infection_Establishment Group_Allocation Randomize into Groups (Vehicle, this compound) Infection_Establishment->Group_Allocation Daily_Treatment Daily Topical Application (2-4 weeks) Group_Allocation->Daily_Treatment Clinical_Scoring Weekly Clinical Scoring Daily_Treatment->Clinical_Scoring Fungal_Burden End-of-Study Fungal Burden (CFU/g tissue) Daily_Treatment->Fungal_Burden

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in In Vivo Results Formulation Formulation Inconsistency High_Variability->Formulation Animal Animal Model Differences High_Variability->Animal Procedure Procedural Errors High_Variability->Procedure Analysis Analytical Issues High_Variability->Analysis Sol_Formulation Batch-to-Batch QC In Vitro Release Testing Formulation->Sol_Formulation Sol_Animal Standardize Strain, Age, Sex Acclimatize Animals Animal->Sol_Animal Sol_Procedure Standardize Application Blinded Scoring Procedure->Sol_Procedure Sol_Analysis Validate Extraction Use Internal Standards Analysis->Sol_Analysis

References

Method refinement for consistent Liranaftate susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for consistent Liranaftate susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a topical antifungal agent belonging to the thiocarbamate class.[1] Its primary mechanism of action is the inhibition of the fungal enzyme squalene epoxidase.[1][2] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] By inhibiting squalene epoxidase, this compound disrupts ergosterol production, leading to an accumulation of toxic squalene within the fungal cell.[2] This disruption of the cell membrane's structure and function ultimately results in fungal cell death.[2]

Q2: Which fungal species is this compound most effective against?

A2: this compound demonstrates broad-spectrum antifungal activity, particularly against dermatophytes, which are the primary cause of common skin infections.[2][3] It is notably effective against species such as Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum.[4] Clinical studies have shown its efficacy in treating tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).[1][3]

Q3: What are the standard methodologies for this compound susceptibility testing?

A3: The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, which is applicable to dermatophytes.[5][6] This broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides guidelines for the susceptibility testing of moulds.

Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[7] The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a 99% to 99.5% reduction in the initial fungal inoculum.[8][9] A small difference between the MFC and MIC values suggests that the drug has fungicidal activity, while a large difference indicates fungistatic activity.[10] this compound has been shown to have potent fungicidal activity against dermatophytes, with its MFC values being close to its MIC values.[4][11]

Troubleshooting Guide

Q1: I am observing inconsistent MIC results between experiments. What could be the cause?

A1: Inconsistent MIC results can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: The size and preparation of the fungal inoculum are critical. Ensure that the inoculum concentration is standardized according to CLSI M38-A2 guidelines, typically between 0.5 x 10⁴ and 5 x 10⁴ CFU/mL.[12] Variations in inoculum density can significantly impact MIC values.

  • Incubation Conditions: The temperature and duration of incubation must be consistent. For dermatophytes, an incubation temperature of 29°C ± 1°C for 4 days is often appropriate.[12]

  • Media Composition: The type and batch of the culture medium can affect fungal growth and, consequently, MIC results. Use of a standardized medium like RPMI 1640 with L-glutamine and buffered with MOPS is recommended.

  • Endpoint Reading: Subjectivity in visually determining the endpoint (the lowest concentration with significant growth inhibition) can lead to variability. It is crucial to have a consistent and well-defined endpoint, such as an 80% reduction in growth compared to the control.

Q2: My control wells are showing no growth or very poor growth. What should I do?

A2: Lack of growth in the control wells invalidates the experiment. The following steps can help troubleshoot this issue:

  • Viability of Inoculum: Confirm the viability of your fungal stock by plating a small aliquot on a suitable agar medium.

  • Inoculum Size: An insufficient number of viable fungal cells in the inoculum will result in poor or no growth. Re-quantify your inoculum before starting the assay.

  • Incubation Conditions: Ensure that the incubation temperature and duration are optimal for the specific dermatophyte species being tested.

  • Media Quality: The growth medium may be expired or improperly prepared. Use a fresh batch of media and ensure all components are correctly added.

Q3: How do I prepare the this compound stock solution and dilutions?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the broth medium (e.g., RPMI 1640) to achieve the desired final concentrations for the assay. It is important to ensure that the final concentration of the solvent in the wells is low enough to not affect fungal growth (typically ≤1%).

Experimental Protocols

Broth Microdilution Susceptibility Testing for this compound (adapted from CLSI M38-A2)
  • Preparation of Fungal Inoculum:

    • Grow the dermatophyte isolate on a suitable agar medium, such as potato dextrose agar or oatmeal cereal agar, to promote conidial formation.[13]

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or by cell counting with a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Seal the plate and incubate at 29°C ± 1°C for 4 days.[12]

  • Endpoint Determination:

    • After incubation, visually read the MIC endpoint. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Antifungal Agents against Trichophyton rubrum

Antifungal AgentNumber of StrainsMIC Range (µg/mL)MFC Range (µg/mL)Reference
This compound6Not explicitly stated, but MCCs were 0.009-0.0390.009 - 0.039[4]
This compoundNot specified0.009 (after 14 days)0.039 (after 14 days)[11]
Luliconazole60.001 - 0.009Considerably higher than MIC[4]
LanoconazoleNot specified0.009 (after 14 days)Not lowered up to 14 days[11]

Note: The original source for the first entry refers to MCC (Minimum Complete Concentration), which is analogous to MFC.

Table 2: In Vitro Activity of this compound and Comparator Antifungal Agents against Various Dermatophytes

Fungal SpeciesAntifungal AgentNumber of StrainsMIC Range (µg/mL)MFC Range (µg/mL)Reference
T. mentagrophytesThis compound3FungicidalFungicidal[4]
M. gypseumThis compound3FungicidalFungicidal[4]
Trichophyton spp.This compound28Not specified, but MFC/MIC ratio was smallNot specified, but MFC/MIC ratio was small[10]

Mandatory Visualizations

Experimental_Workflow Broth Microdilution Workflow for this compound Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (0.5-5 x 10^4 CFU/mL) Drug_Dilution 2. Prepare this compound Dilutions (in 96-well plate) Inoculation 3. Inoculate Plate (100uL inoculum per well) Drug_Dilution->Inoculation Incubation 4. Incubate Plate (29°C for 4 days) Inoculation->Incubation Reading 5. Read MIC Endpoint (Visually determine ≥80% growth inhibition) Incubation->Reading

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Troubleshooting_Tree Troubleshooting Inconsistent MIC Results Start Inconsistent MIC Results Check_Inoculum Check Inoculum Preparation Start->Check_Inoculum Check_Incubation Check Incubation Conditions Start->Check_Incubation Check_Media Check Media Quality Start->Check_Media Check_Reading Review Endpoint Reading Start->Check_Reading Standardize_Inoculum Standardize Inoculum Concentration (0.5-5 x 10^4 CFU/mL) Check_Inoculum->Standardize_Inoculum Inconsistent? Standardize_Incubation Ensure Consistent Temperature (29°C) and Duration (4 days) Check_Incubation->Standardize_Incubation Variable? Use_Fresh_Media Use Fresh, Standardized Media (e.g., RPMI 1640) Check_Media->Use_Fresh_Media Issue Suspected? Define_Endpoint Establish Clear Endpoint Criteria (e.g., ≥80% inhibition) Check_Reading->Define_Endpoint Subjective?

Caption: Decision Tree for Troubleshooting Inconsistent MIC Results.

Signaling_Pathway This compound Mechanism of Action Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Accumulation Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane This compound This compound This compound->Inhibition Inhibition->Squalene_Epoxidase Inhibits Disruption Cell Membrane Disruption Accumulation->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Simplified Pathway of this compound's Antifungal Action.

References

Dealing with vehicle and solvent effects in Liranaftate research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liranaftate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a thiocarbamate antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[1][2][3] The inhibition of squalene epoxidase also leads to an accumulation of squalene, which is toxic to the fungal cells at high concentrations.[1][3]

Q2: In which solvents can this compound be dissolved for in vitro studies?

A2: this compound is sparingly soluble in water but shows good solubility in several organic solvents. For in vitro assays, Dimethyl sulfoxide (DMSO) is commonly used.[3] It is also soluble in acetone, chloroform, dichloromethane, benzene, and N,N-dimethylformamide.[2] When preparing stock solutions, sonication may be recommended to aid dissolution in some solvents like DMSO.[3]

Q3: What are common vehicles used for topical formulations of this compound in research?

A3: In clinical and preclinical research, this compound has been formulated in various topical vehicles, including creams, ointments, and hydrogels.[4][5][6] One study developed a microemulsion-based hydrogel using Di-isopropyl adipate as the oil phase, Cremophor-EL as a surfactant, and ethanol as a co-surfactant.[4] Commercially available formulations are often 2% creams or ointments.[5][6]

Troubleshooting Guides

In Vitro Antifungal Susceptibility Testing

Q4: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?

A4: High variability in MIC assays can stem from several factors. Here are some common troubleshooting steps:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI guidelines) to achieve the correct final concentration of fungal cells. Inconsistencies in inoculum density will lead to variable MICs.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the assay wells is low (typically ≤1%) and consistent across all wells, including controls. Solvents themselves can have antifungal effects at higher concentrations.

  • Compound Precipitation: this compound is poorly soluble in aqueous media. Visually inspect your assay plates for any signs of drug precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or adding a small amount of a non-ionic surfactant to your media, after validating that it does not affect fungal growth or this compound's activity.

  • Incubation Conditions: Maintain consistent incubation temperature and duration. For dermatophytes like Trichophyton rubrum, a longer incubation period (e.g., 7-14 days) may be necessary to observe clear endpoints.[4]

In Vitro Skin Permeation Studies

Q5: The permeation of this compound through the skin in my Franz diffusion cell experiment is lower than expected. How can I troubleshoot this?

A5: Low skin permeation can be a complex issue. Consider the following:

  • Vehicle Selection: The vehicle plays a crucial role in the skin permeation of a drug.[7] A lipophilic drug like this compound may show better permeation from a vehicle that enhances its solubility and partitioning into the stratum corneum. For example, a microemulsion-based hydrogel has been shown to enhance the permeation of this compound compared to a saturated aqueous solution.[4]

  • Skin Integrity: Ensure the integrity of the skin membrane used in your Franz cells. Any damage to the stratum corneum can lead to artificially high and variable permeation. You can check the integrity by measuring the transepidermal water loss (TEWL) before the experiment.

  • Receptor Fluid Solubility: this compound's low aqueous solubility can lead to saturation of the receptor fluid, which can become the rate-limiting step for permeation. Consider adding a solubilizing agent like albumin or a surfactant to the receptor fluid to maintain sink conditions.

  • Air Bubbles: Check for air bubbles under the skin membrane in the receptor chamber. Air bubbles can reduce the effective surface area for diffusion.

Data Presentation

This compound Solubility
SolventSolubility (ml/g)Solubility (mg/mL)Reference
Acetone10100[2]
Chloroform2500[2]
Dichloromethane2500[2]
Dehydrated Ethanol152~6.6[2]
Methanol175~5.7[2]
Ether21~47.6[2]
Hexane233~4.3[2]
Water>10000<0.1[2]
DMSO-9[3]
This compound Antifungal Activity against Trichophyton rubrum
ParameterConcentration (µg/mL)Incubation TimeReference
MIC0.00914 days[4]
MCC0.03914 days[4]
Vehicle Effect on this compound Permeation and Efficacy
FormulationKey ComponentsObservationReference
Microemulsion-based HydrogelDi-isopropyl adipate (4.5% w/w), Cremophor-EL (30% w/w), Ethanol (10% w/w), Water (52% w/w), Xanthan Gum (1.5% w/w)Six times higher drug deposition in the skin compared to a saturated drug solution.[4]
Saturated Drug SolutionThis compound in aqueous solutionLower skin deposition and smaller zone of inhibition against Candida albicans compared to the hydrogel formulation.[4]
2% this compound CreamNot specifiedEffective in treating tinea corporis, tinea cruris, and tinea pedis.[5]
2% this compound OintmentNot specifiedEffective in treating tinea pedis and tinea corporis & cruris.[6]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum:

    • Culture Trichophyton rubrum on potato dextrose agar (PDA) at 28-30°C for 7-14 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.5-5 x 10^6 CFU/mL using a hemocytometer.

    • Dilute the suspension 1:50 in RPMI 1640 medium to obtain the final inoculum.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate.

    • Add the fungal inoculum to each well.

    • Include a drug-free control (inoculum only) and a sterility control (medium only).

    • Incubate the plate at 28-30°C for 7-14 days.

  • Determination of MIC: The MIC is the lowest concentration of this compound that causes a complete inhibition of visible fungal growth.

In Vitro Skin Permeation Study (Franz Diffusion Cell)
  • Skin Preparation:

    • Excise full-thickness skin from a suitable animal model (e.g., rat or pig).

    • Remove subcutaneous fat and mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Cell Setup:

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent).

    • Equilibrate the system at 32°C.

  • Application of this compound Formulation:

    • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.

Visualizations

Liranaftate_Mechanism_of_Action Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_Epoxide 2,3-Oxidosqualene Lanosterol Lanosterol Squalene_Epoxide->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Squalene_Epoxidase Inhibits Squalene_Epoxidase->Squalene_Epoxide

Caption: this compound's mechanism of action via squalene epoxidase inhibition.

Experimental_Workflow_Antifungal_Susceptibility cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Trichophyton rubrum) add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive and Negative Controls incubation Incubate at 28-30°C for 7-14 days add_inoculum->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for in vitro antifungal susceptibility testing.

Experimental_Workflow_Skin_Permeation cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane (e.g., rat or pig skin) mount_skin Mount Skin on Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor with Fluid and Equilibrate mount_skin->fill_receptor apply_formulation Apply this compound Formulation to Donor Compartment fill_receptor->apply_formulation take_samples Withdraw Samples from Receptor at Timed Intervals apply_formulation->take_samples analyze_samples Quantify this compound Concentration (e.g., HPLC) take_samples->analyze_samples calculate_flux Calculate Permeation Parameters (e.g., Steady-State Flux) analyze_samples->calculate_flux

Caption: Workflow for in vitro skin permeation study.

References

Optimizing incubation time and conditions for Liranaftate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Liranaftate assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and conditions, and to offer troubleshooting solutions for common issues encountered during in vitro antifungal susceptibility testing of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments with this compound.

Q1: What is the recommended starting incubation time and temperature for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A1: For dermatophytes such as Trichophyton rubrum, a prolonged incubation period may be necessary. Based on available data, an incubation time of up to 14 days has been used to determine the MIC of this compound.[1] For yeasts and other faster-growing fungi, a shorter incubation period of 24 to 72 hours is a common starting point in antifungal susceptibility testing.[2][3] The recommended incubation temperature is generally 35°C.[4] However, the optimal incubation time can be species-dependent and should be determined empirically by observing the growth in the drug-free control wells.[2]

Q2: I am observing no inhibition of fungal growth even at high concentrations of this compound. What are the possible causes?

A2: Several factors could contribute to a lack of inhibitory activity:

  • Inherent Resistance: The fungal strain you are testing may be inherently resistant to squalene epoxidase inhibitors.

  • Drug Insolubility: this compound may have precipitated out of the assay medium. Ensure that the final solvent concentration (e.g., DMSO) is kept low (typically ≤1%) to maintain solubility.[4]

  • Inappropriate Assay Conditions: The chosen growth medium or pH may not be optimal for this compound's activity. RPMI-1640 is a commonly used medium for antifungal susceptibility testing.[4]

  • High Inoculum Density: An overly dense fungal inoculum can overwhelm the inhibitory effect of the compound. It is crucial to standardize the inoculum preparation.[4]

Q3: My MIC values for this compound are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent MIC values are often due to variability in experimental parameters. To improve reproducibility:

  • Standardize Inoculum Preparation: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum concentration for each experiment.[4]

  • Control Incubation Conditions: Maintain a consistent temperature and humidity during incubation.

  • Use Calibrated Equipment: Ensure that pipettes and other liquid handling instruments are properly calibrated to minimize errors in serial dilutions.

  • Objective Endpoint Reading: Visual reading of MICs can be subjective. Consider using a spectrophotometer to measure growth inhibition quantitatively.

Q4: I am seeing "trailing" or partial growth at this compound concentrations above the apparent MIC. How should I interpret these results?

A4: The trailing effect, characterized by reduced but persistent growth at concentrations above the MIC, can complicate endpoint determination. This phenomenon is more commonly associated with azole antifungals but can occur with other compounds. To address this:

  • Adhere to Strict Endpoint Criteria: For broth microdilution assays, the MIC is typically defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% or 90%) compared to the drug-free control.

  • Read at an Earlier Time Point: If supported by adequate growth in the control wells, reading the plates at an earlier incubation time (e.g., 24 or 48 hours) may reduce the trailing effect.

Data Presentation

Table 1: Recommended Starting Incubation Times for this compound MIC Assays

Fungal GroupRecommended Incubation TemperatureRecommended Starting Incubation TimeReference Endpoint Reading
Dermatophytes (e.g., Trichophyton rubrum)35°C7-14 daysVisual or spectrophotometric (≥80% inhibition)
Yeasts (e.g., Candida albicans)35°C24-48 hoursVisual or spectrophotometric (≥50% inhibition)
Molds (e.g., Aspergillus fumigatus)35°C48-72 hoursVisual (complete inhibition)

Table 2: Troubleshooting Common Issues in this compound Assays

IssuePotential Cause(s)Recommended Solution(s)
No Fungal Growth (including control wells) Inoculum viability issue; Inappropriate growth medium.Use a fresh fungal culture; Verify the suitability of the medium for the test organism.
Contamination Non-sterile technique or reagents.Use aseptic techniques; Ensure all media and reagents are sterile.
Precipitation of this compound Poor solubility in the assay medium.Check the final solvent concentration (keep DMSO ≤1%); Consider using a different solvent if necessary.
High Background in Spectrophotometric Reading Contamination; Non-specific binding of reagents.Ensure sterility; Use appropriate blank controls (medium only).

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Dermatophytes

This protocol is based on standardized methods and adapted for this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microdilution Plates:

    • Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final DMSO concentration should not exceed 1%.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculum Preparation:

    • Culture the dermatophyte strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30°C until sufficient sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 1 x 10³ to 5 x 10³ CFU/mL in RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microdilution plate.

    • Seal the plate and incubate at 35°C for 7 to 14 days.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes at least 80% inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound assays.

This compound Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Consequences Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene Squalene_Accumulation Squalene Accumulation (Toxic) Ergosterol_Depletion Ergosterol Depletion Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->Squalene_Epoxidase Inhibits Membrane_Disruption Cell Membrane Disruption Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: this compound's mechanism of action targeting squalene epoxidase.

Broth Microdilution Workflow for this compound MIC Testing start Start prep_this compound Prepare this compound Stock Solution (in DMSO) start->prep_this compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate (in RPMI-1640) prep_this compound->serial_dilute inoculate Inoculate Plate with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 7-14 days for dermatophytes) inoculate->incubate read_mic Determine MIC (Lowest concentration with ≥80% growth inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for this compound MIC determination.

Caption: Logical troubleshooting flow for this compound assays.

References

Validation & Comparative

Comparative Efficacy of Liranaftate and Terbinafine in Clinical Trials: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Liranaftate and Terbinafine for the treatment of superficial fungal infections, supported by available clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound and Terbinafine are both antifungal agents effective in the treatment of dermatophytoses such as tinea pedis (athlete's foot) and tinea cruris (jock itch). Both drugs target the fungal enzyme squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2][3][4] Inhibition of this enzyme leads to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell, ultimately resulting in fungal cell death.[1][2] While they share a common mechanism of action, their clinical efficacy has been evaluated in separate clinical trials against various comparators.

Data Presentation: An Indirect Comparison of Clinical Efficacy

The following tables summarize the clinical efficacy of topical this compound 2% cream and Terbinafine 1% cream from individual, multi-center, randomized, and double-blind controlled trials.

Table 1: Clinical Efficacy of this compound 2% Cream (Once Daily Application)

IndicationComparatorTreatment DurationAssessment TimepointClinical Cure RateMycological Clearance RateResponse Rate
Tinea Corporis/Cruris1% Bifonazole Cream2 weeksEnd of Treatment59.2%-94.4%
2 weeks post-treatment67.6%97.18%94.4%
Tinea Pedis1% Bifonazole Cream4 weeksEnd of Treatment41.7%-81.9%
2 weeks post-treatment54.2%90.28%81.9%

Data extracted from a multicenter, randomized, double-blind, controlled trial comparing 2% this compound cream with 1% bifonazole cream.[5]

Table 2: Clinical Efficacy of Terbinafine 1% Cream

IndicationComparatorTreatment DurationApplication FrequencyAssessment TimepointEfficacy/Cure Rate
Tinea Pedis (Interdigital)Placebo1 weekTwice Daily5 weeks post-treatment88% (Mycological Cure)
Tinea PedisPlaceboNot specifiedNot specifiedFollow-up78% (Overall Efficacy)
Tinea CrurisPlacebo2 weeksTwice DailyEnd of Treatment67% (Effective Therapy)
2 weeks post-treatment78% (Effective Therapy)
Tinea CrurisPlaceboNot specifiedNot specifiedEnd of Therapy78% (Cure Rate)
Follow-up89% (Cure Rate)
Tinea Corporis/Cruris2% Sertaconazole Nitrate Cream3 weeksTwice DailyEnd of 2 weeks80% (Complete Cure)
End of 3 weeks100% (Complete Cure)

Data compiled from multiple randomized, double-blind, placebo-controlled, and active-controlled trials.[6][7][8][9][10][11]

Experimental Protocols

This compound Clinical Trial Methodology

A representative multicenter, randomized, double-blind, controlled study evaluating 2% this compound cream involved the following protocol[5]:

  • Objective: To assess the efficacy and safety of 2% this compound cream in comparison to 1% bifonazole cream for the treatment of tinea corporis, tinea cruris, and tinea pedis.[5]

  • Study Design: A total of 288 patients were enrolled and randomized into two groups: a test group receiving 2% this compound cream and a control group receiving 1% bifonazole cream.[5]

  • Patient Population: Patients with a clinical diagnosis of tinea corporis, tinea cruris, or tinea pedis, confirmed by mycological examination.

  • Treatment Regimen:

    • For tinea corporis and tinea cruris, patients applied the assigned cream once daily for 2 weeks.[5]

    • For tinea pedis, patients applied the assigned cream once daily for 4 weeks.[5]

  • Efficacy Assessment: Clinical and mycological evaluations were conducted at baseline, during treatment, at the end of treatment, and at a follow-up visit 2 weeks after treatment completion.[5] Efficacy endpoints included clinical cure rate, mycological clearance rate, and overall response rate.[5]

Terbinafine Clinical Trial Methodology

The protocols for topical Terbinafine trials varied in duration and comparator, with a common framework as follows[7][8][9][10][11]:

  • Objective: To determine the efficacy and safety of 1% terbinafine cream compared to a placebo vehicle or another active antifungal agent in treating tinea pedis or tinea cruris.[7][8][9][11]

  • Study Design: Randomized, double-blind, parallel-group, placebo- or active-controlled trials.[7][8][9][11]

  • Patient Population: Patients with a clinical diagnosis of tinea pedis or tinea cruris, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture.[7][8][9][11]

  • Treatment Regimen: Patients were instructed to apply 1% terbinafine cream or the comparator to the affected areas, typically twice daily, for a duration ranging from 1 to 4 weeks.[9][11][12]

  • Efficacy Assessment: Evaluations included clinical assessments of signs and symptoms (e.g., erythema, scaling, pruritus) and mycological assessments (KOH microscopy and culture) at baseline, at the end of treatment, and at follow-up visits several weeks post-treatment.[7][8][9][11] Primary endpoints often included mycological cure (negative KOH and culture) and clinical cure or effective treatment (resolution or significant improvement of signs and symptoms).[7][8][9][11]

Signaling Pathway and Experimental Workflow

The shared mechanism of action of this compound and Terbinafine is the inhibition of squalene epoxidase in the ergosterol biosynthesis pathway of fungi.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_inhibition cluster_effects Cellular Effects Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane This compound This compound Squalene_Epoxidase Squalene_Epoxidase This compound->Squalene_Epoxidase Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Cell Membrane Disruption Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Study Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient_Pool Patient Pool with Suspected Tinea Infection Inclusion_Criteria Inclusion Criteria Met? (e.g., Age, Diagnosis) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (e.g., Contraindications) Inclusion_Criteria->Exclusion_Criteria Yes Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent No Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Group A (e.g., this compound 2%) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Terbinafine 1%) Randomization->Treatment_B Treatment_C Control Group (e.g., Placebo/Vehicle) Randomization->Treatment_C Follow_Up_1 Week X Follow-up (Clinical & Mycological Assessment) Treatment_A->Follow_Up_1 Treatment_B->Follow_Up_1 Treatment_C->Follow_Up_1 End_of_Treatment End of Treatment (Final Assessment) Follow_Up_1->End_of_Treatment Post_Treatment_Follow_Up Post-Treatment Follow-up (Sustained Cure Assessment) End_of_Treatment->Post_Treatment_Follow_Up Data_Analysis Statistical Analysis (Comparison of Efficacy & Safety) Post_Treatment_Follow_Up->Data_Analysis

References

A Head-to-Head Comparison of Liranaftate and Other Squalene Epoxidase Inhibitors in Mycology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liranaftate's performance against other key squalene epoxidase inhibitors. This analysis is supported by available experimental data to inform research and development in the field of antifungal therapeutics.

This compound, a thiocarbamate antifungal agent, operates through the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] This mechanism is shared with other prominent antifungal classes, including the allylamines (terbinafine, naftifine) and benzylamines (butenafine).[2][3] Inhibition of this enzyme disrupts fungal cell membrane integrity by depleting ergosterol and causing a toxic accumulation of squalene, leading to fungal cell death.[4][5] This guide synthesizes in vitro and clinical data to draw a comparative landscape of these potent antifungal compounds.

Mechanism of Action: Squalene Epoxidase Inhibition

The fungicidal activity of this compound and other squalene epoxidase inhibitors stems from their targeted disruption of the ergosterol biosynthesis pathway. The following diagram illustrates this shared mechanism of action.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Squalene Epoxidase Inhibitors Squalene Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Terbinafine Terbinafine Terbinafine->Inhibition Naftifine Naftifine Naftifine->Inhibition Butenafine Butenafine Butenafine->Inhibition SqualeneEpoxidase Squalene Epoxidase

Inhibition of Squalene Epoxidase.

In Vitro Antifungal Activity: A Comparative Analysis

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC represents the lowest drug concentration that inhibits visible fungal growth, while MFC is the lowest concentration that results in fungal death.

The following tables summarize the available in vitro data for this compound and other squalene epoxidase inhibitors against common dermatophytes.

Table 1: In Vitro Activity against Trichophyton rubrum

Antifungal AgentMIC (µg/mL)MFC (µg/mL)Reference
This compound 0.0090.039[5]
Terbinafine0.008 - 0.03-[6]
Naftifine---
Butenafine---

Note: Data for Naftifine and Butenafine against T. rubrum from direct comparative studies with this compound were not available in the searched literature. A study comparing luliconazole to several agents, including this compound, naftifine, and terbinafine, suggests that the MFC/MIC ratios for these three squalene epoxidase inhibitors are small, indicating fungicidal activity.[7]

Table 2: Comparative In Vitro Activity of this compound and Other Antifungals against Trichophyton spp.

Antifungal AgentOrganismMIC₉₀ (µg/mL)MFC₉₀ (µg/mL)Reference
This compound T. rubrum & T. mentagrophytes--[7]
NaftifineT. rubrum & T. mentagrophytes--[7]
TerbinafineT. rubrum & T. mentagrophytes--[7]

Note: While a direct numerical comparison is not provided in the abstract, one study indicates that luliconazole had the most potent antifungal activity, while this compound, naftifine, and terbinafine all demonstrated fungicidal mechanisms with small MFC/MIC ratios.[7]

Clinical Efficacy: Insights from Comparative Trials

While direct head-to-head clinical trials comparing this compound with other squalene epoxidase inhibitors are limited, existing studies provide valuable insights into its clinical performance.

A study comparing 2% this compound ointment with 1% bifonazole cream (an azole antifungal) for the treatment of tinea pedis and tinea corporis/cruris found that after four weeks of treatment for tinea pedis and two weeks for tinea corporis/cruris, the effective treatment rate for the this compound group was 87.65%, compared to 84.91% for the bifonazole group.[1] After a follow-up period, the effective treatment rates were 96.55% and 91.45%, respectively.[1] The differences were not statistically significant, indicating a comparable efficacy to bifonazole.

Comparative studies among other squalene epoxidase inhibitors have shown high efficacy in treating dermatophytoses. For instance, some studies suggest butenafine may have a more rapid onset of action and higher mycological cure rates compared to terbinafine for certain tinea infections.[3] Another clinical trial found naftifine 2% cream to be effective and safe, with comparable efficacy to terbinafine 1% cream in patients with dermatophytosis.[8]

Experimental Protocols

The following is a generalized experimental workflow for determining the MIC and MFC of antifungal agents against dermatophytes, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow MIC and MFC Determination Workflow A Fungal Isolate Preparation (e.g., Trichophyton rubrum) - Culture on appropriate agar - Prepare inoculum suspension C Broth Microdilution Assay - Inoculate microtiter plates containing antifungal dilutions with fungal suspension A->C B Antifungal Stock Solution - Prepare serial dilutions of This compound and other inhibitors B->C D Incubation - Incubate plates at optimal temperature and duration C->D E MIC Determination - Visually assess for the lowest concentration with no visible growth D->E F MFC Determination - Subculture from wells with no visible growth onto agar plates E->F G Incubation of Subcultures F->G H MFC Reading - Determine the lowest concentration that results in no fungal growth G->H

Workflow for MIC and MFC Determination.
Detailed Methodologies:

1. Fungal Isolates and Inoculum Preparation:

  • Strains: Clinically relevant strains of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) are used.

  • Culture: Fungi are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Inoculum Suspension: A suspension of conidia and/or hyphal fragments is prepared in sterile saline or broth. The suspension is then adjusted to a standardized concentration using a spectrophotometer or hemocytometer, typically in accordance with CLSI document M38-A2.[9]

2. Antifungal Susceptibility Testing (Broth Microdilution):

  • Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS is commonly used.[9]

  • Drug Dilutions: Serial twofold dilutions of the antifungal agents are prepared in the microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at a suitable temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days) until sufficient growth is observed in the drug-free control wells.[10]

3. MIC Endpoint Reading:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a predetermined level of growth inhibition (e.g., 100% inhibition for fungicidal drugs) compared to the growth in the control well.

4. MFC Determination:

  • Aliquots from all wells showing no visible growth in the MIC assay are subcultured onto an appropriate agar medium.

  • The plates are incubated until growth is visible in the control subcultures.

  • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies are recovered on the subculture plates.

Conclusion

This compound demonstrates potent in vitro fungicidal activity against key dermatophytes, comparable to other established squalene epoxidase inhibitors like terbinafine and naftifine.[5][7] While direct, comprehensive head-to-head in vitro and clinical data against all other members of this class, particularly butenafine, are not yet fully available, the existing evidence positions this compound as a significant and effective agent in the armamentarium of antifungal compounds targeting squalene epoxidase. Further research with standardized methodologies will be crucial for a more definitive comparative assessment.

References

Liranaftate Combination Therapy: A Comparative Guide for Enhanced Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential for Liranaftate in combination with other antifungal agents. While direct clinical and extensive in vitro data on this compound combination therapy is limited, this document synthesizes available information on its mechanism of action and draws parallels from studies on other squalene epoxidase inhibitors to build a strong case for further research and development in this area.

This compound, a thiocarbamate antifungal agent, operates by inhibiting the squalene epoxidase enzyme, a critical step in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[1][2] This mechanism is distinct from many other antifungal classes, such as azoles, which target a later step in the same pathway.[3][4] The use of two or more antifungal agents in combination can offer several advantages, including synergistic effects where the combined efficacy is greater than the sum of individual agents, potentially leading to lower required doses, reduced toxicity, and a minimized risk of developing drug resistance.[5]

Potential for Synergistic Interactions: Insights from Squalene Epoxidase Inhibitors

Given the scarcity of direct research on this compound combination therapies, this guide presents data from studies on terbinafine, another potent squalene epoxidase inhibitor, to illustrate the potential for synergistic interactions. The dual inhibition of the ergosterol biosynthesis pathway at different points—squalene epoxidase by this compound/terbinafine and lanosterol 14-α-demethylase by azoles—is a promising strategy for enhanced antifungal activity.[4][6]

Data from In Vitro Studies of Terbinafine Combination Therapy

The following table summarizes the findings from in vitro studies that have investigated the combination of terbinafine with various azole antifungals against different fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of drug interactions, where a FICI of ≤ 0.5 typically indicates synergy.[7]

Fungal SpeciesCombinationKey FindingsReference
Aspergillus spp.Terbinafine + Itraconazole/VoriconazoleSynergistic effects observed.[8]
Candida spp.Terbinafine + Fluconazole/VoriconazoleSynergy reported in several in vitro studies.[3]
Scedosporium prolificansTerbinafine + Voriconazole/Miconazole/ItraconazoleStatistically significant synergy found in all combinations, with a 27- to 64-fold reduction in the geometric mean of the azole MICs and a 16- to 90-fold reduction for terbinafine MICs. FICI indices ranged from <1 to 0.02.[9]
Trichophyton rubrum & T. interdigitaleEfinaconazole (azole) + TerbinafineSynergistic effect observed in 43.8% of strains tested.[4]

Clinical Evidence and Future Directions

A clinical study evaluating the combination of this compound cream with urea ointment for the treatment of tinea unguium (onychomycosis) showed promising results, with 59.1% of patients experiencing at least "slight" improvement.[10] While urea is a keratolytic agent that enhances drug penetration rather than a direct antifungal, this study highlights the potential benefits of a combination approach in treating challenging fungal infections.[10] Another study on the combination of oral terbinafine with topical terbinafine and 10% urea ointment for hyperkeratotic tinea pedis also demonstrated the effectiveness of a combination strategy.[11]

Furthermore, a randomized controlled trial comparing terbinafine and itraconazole monotherapies with a combination of both for fungal skin diseases found that the combination therapy resulted in a significantly faster and higher cure rate.[12] After 28 days, 37 patients in the combination group had eradicated fungal infections, compared to 26 in the terbinafine group and 19 in the itraconazole group.[12]

The data strongly suggest that combining a squalene epoxidase inhibitor like this compound with an azole antifungal could be a highly effective strategy. Further in vitro and in vivo studies are warranted to confirm these synergistic effects specifically for this compound and to establish optimal combination ratios and dosing regimens for various fungal pathogens.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This protocol outlines a standard method for assessing the in vitro synergistic activity of this compound in combination with another antifungal agent.[5][7][13]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound combined with another antifungal agent against a target fungal isolate.

Materials:

  • This compound and partner antifungal agent stock solutions

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal inoculum suspension (standardized to 0.5 McFarland)

  • Incubator (35°C)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.

    • Create a two-dimensional serial dilution of the antifungal agents. Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).

    • Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Designate a growth control well (no drug) and a sterility control well (no inoculum).[5]

  • Inoculation:

    • Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 Colony Forming Units (CFU)/mL in the wells.

    • Add 100 µL of the final inoculum to each well, except for the sterility control.[5]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[5]

  • Reading and Interpretation:

    • Visually or spectrophotometrically determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes complete inhibition of visible growth.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[7]

Visualizing Mechanisms and Workflows

Ergosterol_Biosynthesis_Pathway cluster_this compound This compound Inhibition cluster_azoles Azole Inhibition Squalene Squalene Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide Squalene Epoxidase (Target of this compound) Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (Target of Azoles) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol ... Squalene Epoxidase \n (Target of this compound) Squalene Epoxidase (Target of this compound) Lanosterol 14-alpha-demethylase \n (Target of Azoles) Lanosterol 14-alpha-demethylase (Target of Azoles)

Caption: Dual inhibition points in the ergosterol biosynthesis pathway.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions (this compound & Partner Drug) D Create 2D Serial Dilution Matrix of Both Antifungals A->D B Standardize Fungal Inoculum (0.5 McFarland) E Inoculate Plate B->E C Dispense RPMI 1640 into 96-well plate C->D D->E F Incubate at 35°C for 24-48 hours E->F G Determine MICs (Visually or Spectrophotometrically) F->G H Calculate FICI G->H I Interpret Results (Synergy, Indifference, Antagonism) H->I

Caption: Workflow for the checkerboard microdilution assay.

References

Liranaftate in Dermatophytosis: A Comparative Review of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic overview and meta-analysis of clinical trial data for Liranaftate, a topical thiocarbamate antifungal agent. It offers a comparative analysis of its efficacy and safety against other antifungal treatments, supported by detailed experimental data and methodologies.

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase.[1][2] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for converting squalene to 2,3-oxidosqualene. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA farnesyl_pp Farnesyl Pyrophosphate acetyl_coa->farnesyl_pp Multiple Steps squalene Squalene farnesyl_pp->squalene squalene_epoxidase Squalene Epoxidase (Target Enzyme) squalene->squalene_epoxidase oxidosqualene 2,3-Oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps This compound This compound This compound->squalene_epoxidase Inhibits squalene_epoxidase->oxidosqualene

Figure 1: this compound's Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Comparative Efficacy of this compound

Clinical trials have demonstrated the efficacy of this compound in treating various superficial fungal infections, primarily tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).

This compound 2% Ointment vs. Bifonazole 1% Cream

A large-scale, multicenter, randomized, double-blind controlled trial provides robust comparative data for 2% this compound ointment against 1% Bifonazole cream.[1][3][4]

Table 1: Efficacy of 2% this compound Ointment vs. 1% Bifonazole Cream [1][3]

OutcomeThis compound 2% OintmentBifonazole 1% CreamP-value
Tinea Corporis/Cruris (2 weeks treatment)
Clinical Cure Rate (at end of treatment)59.2%--
Clinical Response Rate (at end of treatment)94.4%--
Clinical Cure Rate (2 weeks post-treatment)67.6%--
Clinical Response Rate (2 weeks post-treatment)94.4%--
Mycological Clearance Rate (2 weeks post-treatment)97.18%->0.05
Tinea Pedis (4 weeks treatment)
Clinical Cure Rate (at end of treatment)41.7%--
Clinical Response Rate (at end of treatment)81.9%--
Clinical Cure Rate (2 weeks post-treatment)54.2%--
Clinical Response Rate (2 weeks post-treatment)81.9%--
Mycological Clearance Rate (2 weeks post-treatment)90.28%->0.05
Combined Tinea Pedis & Corporis/Cruris
Effective Treatment Rate (at end of treatment)87.65% (482/550)84.91% (467/550)>0.05
Fungal Clearance Rate97.82% (538/550)96.91% (533/550)>0.05
Curative Effectiveness Rate (at follow-up)96.55% (531/550)91.45% (503/550)>0.05

Note: Some data points for Bifonazole were not available in the provided search results. Follow-up was conducted at an average of 15.5 days post-treatment.

This compound for Different Types of Tinea Pedis

A study on this compound (Zefnart®) cream evaluated its efficacy on vesicular, interdigital, and hyperkeratotic tinea pedis.

Table 2: Efficacy of this compound Cream in Various Tinea Pedis Types (4 weeks treatment) [5][6]

Tinea Pedis TypeEfficacy Rate (Effective or Better)
Vesicular (n=6)60.0%
Interdigital (n=19)64.7%
Hyperkeratotic (n=3)33.3%

Long-term use showed higher efficacy rates of 100% for vesicular and hyperkeratotic types and 88.9% for the interdigital type.[5][6]

This compound in Combination Therapy for Hyperkeratotic Tinea Pedis

For the often intractable hyperkeratotic tinea pedis, a combination therapy has been explored.

Table 3: Efficacy of this compound Cream with 5% Salicylic Acid Ointment for Hyperkeratotic Tinea Pedis (8 weeks treatment, n=16) [7]

OutcomeResult
Prominent Improvement31.3%
Moderate Improvement31.3%
Slight Improvement37.4%
Mycological Improvement86.7%
Overall Efficacy (Useful or Highly Effective)81.3%

Safety and Tolerability

This compound is generally well-tolerated with a low incidence of adverse reactions.[1][2][8]

Table 4: Adverse Reactions of 2% this compound Ointment vs. 1% Bifonazole Cream [1]

Adverse ReactionThis compound 2% Ointment (n=550)Bifonazole 1% Cream (n=550)
Incidence Rate 1.27% (7 cases) 1.45% (8 cases)
Pruritus22
Pain and Harshness3-
Erythema21
Burning Sensation-5

No statistically significant difference was observed in the incidence of adverse reactions between the two groups (P>0.05).[1] Common side effects reported are mild and transient, including skin irritation, redness, and itching at the application site.[2][8] Severe allergic reactions are rare.[2]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.

Randomized Controlled Trial (this compound vs. Bifonazole)
  • Study Design: A multicenter, randomized, double-blind, parallel-group controlled trial.[3]

  • Inclusion Criteria: Patients diagnosed with tinea pedis (excluding hyperkeratotic type), tinea corporis, or tinea cruris confirmed by clinical and fungus microscope examination, and further confirmed by fungal culture.[1]

  • Exclusion Criteria: Complicating skin diseases, known allergies to the study medications, severe systemic diseases, immunodeficiency, recent use of antifungal or immunosuppressive treatments, and pregnancy/lactation.[1]

  • Treatment Regimen:

    • This compound Group: 2% this compound ointment applied once daily.[1]

    • Bifonazole Group: 1% Bifonazole cream applied once daily.[1]

    • Duration: 2 weeks for tinea corporis/cruris and 4 weeks for tinea pedis.[1][4]

  • Efficacy Evaluation:

    • Clinical Efficacy: Assessed based on the improvement of clinical signs and symptoms (pruritus, erythema, papules, blisters, erosion, oozing, and desquamation).[1]

    • Mycological Efficacy: Determined by fungal microscopic examination.[1]

  • Follow-up: Conducted approximately 2 weeks after the end of treatment.[3]

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_evaluation Evaluation screening Screening of Patients (Inclusion/Exclusion Criteria) diagnosis Clinical & Mycological Diagnosis (Microscopy & Culture) screening->diagnosis consent Informed Consent diagnosis->consent randomization Randomization consent->randomization group_a Group A: 2% this compound Ointment (Once Daily) randomization->group_a Test Group group_b Group B: 1% Bifonazole Cream (Once Daily) randomization->group_b Control Group duration Treatment Duration: 2 weeks (T. corporis/cruris) 4 weeks (T. pedis) group_a->duration group_b->duration end_of_treatment End of Treatment Assessment (Clinical & Mycological) duration->end_of_treatment follow_up Follow-up Assessment (~2 weeks post-treatment) end_of_treatment->follow_up

Figure 2: Workflow of the Randomized Controlled Trial Comparing this compound and Bifonazole.

References

Liranaftate's Fungicidal Efficacy: A Comparative Analysis Against Other Topical Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal activity of Liranaftate, a thiocarbamate antifungal, with other prominent topical antifungal agents. The analysis is based on in vitro susceptibility data and detailed experimental protocols to offer an objective performance assessment for research and development professionals in the field of dermatology.

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its antifungal effect by targeting and inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking squalene epoxidase, this compound disrupts the synthesis of ergosterol, leading to an accumulation of toxic squalene within the cell. This dual action of ergosterol depletion and squalene accumulation compromises the integrity and function of the fungal cell membrane, ultimately resulting in cell death.[1][2][3] This targeted mechanism is shared by other antifungal classes, such as allylamines (e.g., Terbinafine) and benzylamines (e.g., Butenafine).

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Intervention AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide SqualeneEpoxidase Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol LanosterolDemethylase 14-alpha-demethylase This compound This compound (Thiocarbamate) This compound->SqualeneEpoxidase Inhibits Allylamines Terbinafine, Butenafine (Allylamines/Benzylamines) Allylamines->SqualeneEpoxidase Inhibits Azoles Azoles (e.g., Ketoconazole) Azoles->LanosterolDemethylase Inhibits

Fig. 1: Mechanism of Action of Squalene Epoxidase Inhibitors

In Vitro Fungicidal Activity: A Quantitative Comparison

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum. A low MFC/MIC ratio (typically ≤ 4) is indicative of fungicidal activity, whereas a high ratio suggests fungistatic activity.

The following tables summarize the comparative in vitro activities of this compound and other topical antifungals against common dermatophytes.

Table 1: In Vitro Activity against Trichophyton rubrum

Antifungal AgentClassMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
This compound Thiocarbamate 0.009 [5]0.039 [5]4.3
LuliconazoleImidazole0.001 - 0.009[1]> MIC[1]>1
TerbinafineAllylamine0.004 - 0.25--
ButenafineBenzylamine---
AmorolfineMorpholine-> MIC[5]>1
KetoconazoleImidazole-> MIC[1]>1
BifonazoleImidazole-> MIC[5]>1

Table 2: In Vitro Activity against Trichophyton mentagrophytes

Antifungal AgentClassMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
This compound Thiocarbamate - Fungicidal [1]-
LuliconazoleImidazole-Fungicidal[1]-
TerbinafineAllylamine---
ButenafineBenzylamine---
AmorolfineMorpholine-Fungicidal[1]-
KetoconazoleImidazole-Fungistatic[1]-

Table 3: In Vitro Activity against Microsporum gypseum

Antifungal AgentClassMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
This compound Thiocarbamate - Fungicidal [1]-
LuliconazoleImidazole-Fungicidal[1]-
AmorolfineMorpholine-Fungicidal[1]-
KetoconazoleImidazole-Fungistatic[1]-

Note: A hyphen (-) indicates that specific data was not available in the reviewed literature.

The data indicates that this compound demonstrates potent fungicidal activity against various dermatophytes.[1][5] Notably, its MFC values against T. rubrum are among the lowest, and the MFC/MIC ratio suggests a strong fungicidal effect.[1][5]

Experimental Protocols

The in vitro data presented is primarily based on methodologies aligned with the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

Antifungal Susceptibility Testing (CLSI M38-A2)

The general workflow for determining MIC and MFC values according to the CLSI M38-A2 protocol is as follows:

cluster_workflow Antifungal Susceptibility Testing Workflow (CLSI M38-A2) start Start: Prepare Fungal Inoculum (e.g., conidial suspension) prepare_dilutions Prepare Serial Dilutions of Antifungal Agents start->prepare_dilutions inoculate_plates Inoculate Microdilution Plates with Fungal Suspension and Antifungal Dilutions prepare_dilutions->inoculate_plates incubate Incubate Plates (e.g., 28-35°C for 4-7 days) inoculate_plates->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic determine_mfc Determine MFC: Subculture from clear wells onto agar plates read_mic->determine_mfc incubate_mfc Incubate Agar Plates determine_mfc->incubate_mfc read_mfc Read MFC: Lowest concentration with ≥99.9% killing incubate_mfc->read_mfc end End: Report MIC and MFC Values read_mfc->end

Fig. 2: CLSI M38-A2 Experimental Workflow

Key Parameters:

  • Fungal Isolates: Clinically relevant strains of dermatophytes (Trichophyton, Microsporum, Epidermophyton species).

  • Inoculum Preparation: Conidial suspensions are prepared from fresh cultures grown on suitable agar, such as potato dextrose agar, and adjusted to a standardized concentration.

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard broth.

  • Incubation: Microdilution plates are typically incubated at 28-35°C for 4 to 7 days.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that shows complete or prominent inhibition of growth compared to the drug-free control. For MFC determination, aliquots from wells showing no growth are subcultured onto agar plates, and the MFC is the lowest concentration that results in no more than a specified number of colonies.

Time-Kill Assays

Time-kill assays provide a dynamic picture of antifungal activity over time. These studies are crucial for understanding the rate and extent of fungal killing.

cluster_workflow Time-Kill Assay Workflow start Start: Prepare Standardized Fungal Inoculum expose_to_drug Expose Fungal Inoculum to Antifungal at Various Concentrations (e.g., multiples of MIC) start->expose_to_drug incubate_and_sample Incubate and Collect Aliquots at Predetermined Time Points (e.g., 0, 2, 4, 8, 24, 48 hours) expose_to_drug->incubate_and_sample serial_dilution Perform Serial Dilutions of Aliquots incubate_and_sample->serial_dilution plate_and_incubate Plate Dilutions onto Agar and Incubate serial_dilution->plate_and_incubate count_cfu Count Colony Forming Units (CFU) plate_and_incubate->count_cfu plot_data Plot log10 CFU/mL vs. Time to Generate Time-Kill Curves count_cfu->plot_data end End: Analyze Killing Kinetics plot_data->end

References

Liranaftate and Cross-Resistance: A Comparative Analysis Against Other Antifungal Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates a thorough understanding of the cross-resistance profiles of existing and novel therapeutic agents. This guide provides a comparative analysis of Liranaftate, a topical thiocarbamate antifungal, and its potential for cross-resistance with other major antifungal classes, including allylamines, azoles, and echinocandins. This analysis is based on available experimental data for this compound and related compounds, offering insights into its potential efficacy against resistant fungal strains.

Executive Summary

This compound exhibits a fungicidal mechanism of action by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This mechanism is shared with the allylamine class of antifungals, such as terbinafine. Due to this shared target, there is a high probability of cross-resistance between this compound and terbinafine in dermatophytes harboring mutations in the squalene epoxidase gene. In contrast, this compound's mechanism of action is distinct from that of azoles, which inhibit lanosterol 14α-demethylase, and echinocandins, which target β-1,3-D-glucan synthase. Consequently, this compound is expected to retain activity against fungal strains that have developed resistance to azoles or echinocandins through target-specific modifications. However, direct experimental evidence of this compound's activity against clinically-resistant strains is currently limited.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound and other antifungal agents against susceptible strains of common dermatophytes. Data for terbinafine-resistant strains and other squalene epoxidase inhibitors are included to infer the likely susceptibility of these strains to this compound.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of this compound and Other Antifungals against Susceptible Dermatophytes

Antifungal AgentMechanism of ActionTrichophyton rubrum (MIC Range)Trichophyton mentagrophytes (MIC Range)Microsporum gypseum (MIC Range)
This compound Squalene Epoxidase Inhibitor0.009 - 0.039[2]Fungicidal[2]Fungicidal[2]
TerbinafineSqualene Epoxidase Inhibitor≤0.0002Data Not AvailableData Not Available
ItraconazoleLanosterol 14α-demethylase InhibitorNormal SusceptibilityData Not AvailableData Not Available
FluconazoleLanosterol 14α-demethylase InhibitorNormal SusceptibilityData Not AvailableData Not Available
KetoconazoleLanosterol 14α-demethylase InhibitorFungistatic[2]Fungicidal[2]Fungicidal[2]
LuliconazoleLanosterol 14α-demethylase Inhibitor≤0.00012–0.002Data Not AvailableData Not Available
AmorolfineΔ14-reductase and Δ7-Δ8 isomerase inhibitorFungicidal[2]Fungicidal[2]Fungicidal[2]

Note: MIC values can vary depending on the specific isolates and testing methodology.

Table 2: In Vitro Activity (MIC, µg/mL) of Squalene Epoxidase Inhibitors against Terbinafine-Susceptible and -Resistant Trichophyton rubrum

Antifungal AgentT. rubrum (Terbinafine-Susceptible) MICT. rubrum (Terbinafine-Resistant) MICFold Increase in MIC
Terbinafine<0.0002>4>20,000
NaftifineNormal SusceptibilityHigh ResistanceSignificant
ButenafineNormal SusceptibilityHigh ResistanceSignificant
TolnaftateNormal SusceptibilityHigh ResistanceSignificant
This compound (Inferred) Low High (Expected) Significant (Expected)
ItraconazoleNormal SusceptibilityNormal SusceptibilityNo significant change
FluconazoleNormal SusceptibilityNormal SusceptibilityNo significant change

Data for naftifine, butenafine, and tolnaftate are based on observed cross-resistance patterns in terbinafine-resistant isolates. The data for this compound is inferred based on its shared mechanism of action.

Experimental Protocols

The in vitro antifungal susceptibility data presented is typically generated using standardized methodologies to ensure reproducibility. The most common protocol for testing filamentous fungi, including dermatophytes, is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.

CLSI M38-A2 Broth Microdilution Method for Dermatophytes (Summary)
  • Isolate Preparation: Dermatophyte isolates are cultured on a suitable agar medium, such as potato dextrose agar, to promote conidiation. Conidia are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

  • Inoculum Standardization: The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10´ to 5 x 10´ CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: The plates are incubated at a specified temperature (e.g., 28-30°C) for a defined period (e.g., 4-7 days), or until sufficient growth is observed in the drug-free control wells.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the control well. The Minimum Fungicidal Concentration (MFC) can also be determined by subculturing from wells with no visible growth onto drug-free agar plates. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL compared with the starting inoculum.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Antifungal_Mechanisms cluster_Ergosterol Ergosterol Biosynthesis Pathway cluster_CellWall Fungal Cell Wall Synthesis cluster_Drugs Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α- demethylase Glucan_Synthesis β-1,3-D-Glucan Synthesis Cell_Wall Fungal Cell Wall Glucan_Synthesis->Cell_Wall This compound This compound (Thiocarbamate) This compound->Squalene_Epoxide Inhibits Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_Epoxide Inhibits Azoles Azoles (e.g., Itraconazole) Azoles->Ergosterol Inhibits Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthesis Inhibits

Caption: Mechanisms of action for different antifungal classes.

Experimental Workflow for Antifungal Susceptibility Testing

Susceptibility_Workflow start Start: Dermatophyte Isolate culture 1. Culture on Agar Medium (e.g., Potato Dextrose Agar) start->culture harvest 2. Harvest Conidia culture->harvest suspend 3. Create Conidial Suspension harvest->suspend standardize 4. Standardize Inoculum Concentration suspend->standardize inoculate 6. Inoculate Microtiter Plates standardize->inoculate prepare_plates 5. Prepare Microtiter Plates with Serial Dilutions of Antifungal Agents prepare_plates->inoculate incubate 7. Incubate at 28-30°C for 4-7 days inoculate->incubate read_mic 8. Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic subculture_mfc 9. (Optional) Subculture for Minimum Fungicidal Concentration (MFC) read_mic->subculture_mfc end End: Susceptibility Profile read_mic->end subculture_mfc->end

Caption: Workflow for antifungal susceptibility testing.

Logical Relationships in Cross-Resistance

Cross_Resistance_Logic cluster_resistance Resistance Mechanisms cluster_drugs Antifungal Classes sqle_mutation Squalene Epoxidase Gene Mutation This compound This compound sqle_mutation->this compound Confers Resistance To (High Probability) allylamines Allylamines sqle_mutation->allylamines Confers Resistance To azoles Azoles sqle_mutation->azoles No Cross-Resistance echinocandins Echinocandins sqle_mutation->echinocandins No Cross-Resistance erg11_mutation Lanosterol 14α-demethylase Gene Mutation/Overexpression erg11_mutation->this compound No Cross-Resistance (Expected) erg11_mutation->azoles Confers Resistance To fks_mutation β-1,3-D-Glucan Synthase Gene Mutation fks_mutation->this compound No Cross-Resistance (Expected) fks_mutation->echinocandins Confers Resistance To

Caption: Predicted cross-resistance patterns.

References

Bridging the Gap: Validating Liranaftate's Preclinical Promise in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a drug from laboratory bench to patient bedside is a long and arduous one, built on the foundational principle of translating preclinical findings into tangible clinical benefits. This guide provides a comprehensive comparison of the preclinical animal model results and human clinical data for Liranaftate, a topical antifungal agent. By examining the correlations and divergences between animal and human studies, we can better understand the translational validity of the preclinical models and the clinical efficacy of this compound in treating superficial fungal infections.

Mechanism of Action: A Shared Target

This compound, a thiocarbamate antifungal, exerts its effect by inhibiting the fungal enzyme squalene epoxidase.[1] This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane. By blocking squalene epoxidase, this compound disrupts ergosterol production, leading to increased cell membrane permeability and ultimately, fungal cell death.[1] This targeted mechanism is a key factor in its efficacy against dermatophytes such as Trichophyton rubrum.[1]

Quantitative Data Comparison: From Animal Models to Clinical Efficacy

To objectively assess the translation of preclinical findings to clinical outcomes, this section presents a side-by-side comparison of quantitative data from animal and human studies. Due to the limited availability of published in vivo antifungal efficacy studies specifically for this compound in animal models, data from a study on the closely related thiocarbamate, tolnaftate, in a guinea pig model of tinea pedis is included as a relevant proxy.

ParameterAnimal Model (Tolnaftate - Guinea Pig Tinea Pedis)Human Clinical Trials (this compound)
Drug Concentration 2% ointment[2]2% ointment/cream[3][4]
Treatment Duration 4 weeks[2]Tinea Pedis: 4 weeks[3][5]Tinea Corporis/Cruris: 2 weeks[3][4]
Primary Efficacy Endpoint Reduction in fungal culture yield[2]Clinical and mycological cure rates[3][4]
Antifungal Efficacy Significantly lower infection intensity compared to untreated controls (P < 0.005)[2]Tinea Pedis: - Clinical Cure Rate (4 weeks): 41.7%[4]- Mycological Clearance Rate (2 weeks post-treatment): 90.28%[4]Tinea Corporis/Cruris: - Clinical Cure Rate (2 weeks): 59.2%[4]- Mycological Clearance Rate (2 weeks post-treatment): 97.18%[4]- Curative Effectiveness Rate (post-treatment): 87.65%[3]
Anti-inflammatory Effect This compound (1-4%) dose-dependently suppressed PMA-induced ear edema and neutrophil accumulation in mice.[1]Not explicitly quantified in the reviewed clinical trials, but symptom improvement (e.g., reduced inflammation) is a component of clinical cure.

Experimental Protocols

A detailed understanding of the methodologies employed in both preclinical and clinical studies is crucial for a nuanced interpretation of the comparative data.

Preclinical Animal Model Protocols

1. Guinea Pig Model of Tinea Pedis (Tolnaftate Study) [2]

  • Animal Model: Hartley strain guinea pigs.

  • Induction of Infection: The plantar surface of the hind paws was abraded and inoculated with a suspension of Trichophyton mentagrophytes.

  • Treatment: A 2% tolnaftate ointment was applied topically to the infected area twice daily for four consecutive weeks.

  • Efficacy Evaluation: At the end of the treatment period, skin samples were collected from the infected area and cultured to determine the fungal load. The therapeutic efficacy was evaluated based on the reduction in the yield of fungal cultures compared to an untreated control group.

2. Mouse Model of Inflammation (this compound Study) [1]

  • Animal Model: ICR mice.

  • Induction of Inflammation: Inflammation was induced by the topical application of phorbol 12-myristate 13-acetate (PMA) to the ears of the mice.

  • Treatment: this compound (1-4% solution) was topically administered to the inflamed ears.

  • Efficacy Evaluation: The anti-inflammatory effect was assessed by measuring the reduction in ear thickness (edema) at 6 hours post-PMA application and the decrease in myeloperoxidase (MPO) activity, a marker of neutrophil accumulation, at 24 hours.

Human Clinical Trial Protocol (this compound)[3][4]
  • Study Design: Multicenter, randomized, double-blind, controlled trials.

  • Patient Population: Patients diagnosed with tinea pedis, tinea corporis, or tinea cruris, confirmed by mycological examination (potassium hydroxide microscopy and fungal culture).

  • Treatment Arms:

    • Test Group: 2% this compound cream/ointment applied once daily.

    • Control Group: 1% bifonazole cream (or other comparator) applied once daily.

  • Treatment Duration:

    • Tinea Pedis: 4 weeks.

    • Tinea Corporis/Cruris: 2 weeks.

  • Efficacy Evaluation:

    • Clinical Assessment: Evaluation of clinical signs and symptoms (e.g., erythema, scaling, pruritus) at baseline, during treatment, and at follow-up visits. Clinical cure was defined as the complete resolution of all signs and symptoms.

    • Mycological Assessment: Fungal cultures and microscopy were performed at the end of treatment and at a follow-up visit (typically 2 weeks post-treatment). Mycological cure was defined as negative results for both microscopy and culture.

    • Overall Efficacy: A combination of clinical and mycological assessments to determine the overall treatment success.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway of this compound and the typical experimental workflow from preclinical to clinical validation.

G cluster_pathway This compound's Mechanism of Action Squalene Squalene Squalene_Epoxidase Squalene Epoxidase (Fungal Enzyme) Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol This compound This compound This compound->Squalene_Epoxidase Inhibits Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: this compound inhibits squalene epoxidase, disrupting ergosterol synthesis and fungal cell membrane integrity.

G cluster_workflow Drug Development Workflow: Preclinical to Clinical A In Vitro Studies (Antifungal Activity) B Animal Model Development (e.g., Guinea Pig Dermatophytosis) A->B C Preclinical Efficacy & Safety Testing (in Animal Models) B->C D Phase I Clinical Trials (Safety & Tolerability in Humans) C->D E Phase II/III Clinical Trials (Efficacy in Patients) D->E F Regulatory Approval & Post-Marketing Surveillance E->F

Caption: A simplified workflow from initial in vitro testing to final regulatory approval for a new drug.

Conclusion: A Consistent Narrative of Efficacy

The comparison of preclinical and clinical data for this compound, supplemented with data from a related compound, reveals a consistent and positive narrative. The potent in vitro fungicidal activity and the anti-inflammatory effects observed in animal models translate well to the high mycological and clinical cure rates seen in human patients with tinea infections. The treatment durations established in clinical trials (2-4 weeks) are also in line with the treatment period used in the animal efficacy model.[2][3][4] This alignment underscores the value of the preclinical models in predicting the clinical utility of this compound. For researchers and drug development professionals, this validation provides confidence in the continued exploration of thiocarbamates and the use of similar preclinical models for evaluating novel antifungal therapies.

References

Liranaftate vs. Bifonazole: A Comparative Analysis for the Treatment of Tinea Pedis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent topical antifungal agents, Liranaftate and Bifonazole, for the treatment of tinea pedis (athlete's foot). The information presented herein is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their efficacy, safety, mechanisms of action, and the experimental frameworks used to evaluate their performance.

Executive Summary

Tinea pedis is a common superficial fungal infection of the feet caused predominantly by dermatophytes. Both this compound, a thiocarbamate antifungal, and Bifonazole, an imidazole derivative, are effective topical treatments for this condition. This guide synthesizes data from multiple clinical trials to compare their clinical and mycological efficacy, safety profiles, and underlying mechanisms of action.

Efficacy Data

Clinical trials have demonstrated that both this compound and Bifonazole are effective in treating tinea pedis, with comparable efficacy rates observed in several studies. The following tables summarize the quantitative data from key comparative clinical trials.

Table 1: Comparative Efficacy of this compound (2%) vs. Bifonazole (1%) in Tinea Pedis (4-week treatment)

Outcome MeasureThis compound (2%)Bifonazole (1%)Statistical Significance
Clinical Cure Rate 41.7%Not Reported-
Clinical Response Rate 81.9%Not Reported-
Mycological Clearance Rate 90.28%Not ReportedNo significant difference
Overall Effective Rate (at 2 weeks post-treatment) 81.9%Not ReportedNo significant difference

Table 2: Comparative Efficacy of this compound Ointment (2%) vs. Bifonazole Cream (1%) in Tinea Pedis and Tinea Corporis/Cruris

Outcome MeasureThis compound Ointment (2%)Bifonazole Cream (1%)Statistical Significance
Effective Rate (after medication) 87.65%84.91%P > 0.05
Effective Rate (at 1-month follow-up) 96.55%91.45%P > 0.05

Safety and Tolerability

Both this compound and Bifonazole are generally well-tolerated. Adverse events are typically mild and localized to the application site.

Table 3: Comparative Safety Profile

Adverse EventsThis compoundBifonazole
Common Side Effects Application site flare and painApplication site pain, peripheral edema, rash, pruritus, erythema, urticaria, dry skin, skin irritation, maceration, burning sensation, eczema, blister, skin exfoliation, contact and allergic dermatitis.
Incidence of Adverse Reactions (Tinea Corporis/Cruris) 2.78%Not specified

Mechanism of Action

This compound and Bifonazole both target the fungal ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. However, they inhibit different enzymes within this pathway.

This compound: A thiocarbamate antifungal, this compound inhibits the enzyme squalene epoxidase .[1] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene. Inhibition of squalene epoxidase leads to an accumulation of squalene within the fungal cell, which is toxic, and a depletion of ergosterol, ultimately resulting in fungal cell death.[1]

Bifonazole: As an imidazole antifungal, Bifonazole inhibits lanosterol 14α-demethylase , a cytochrome P450 enzyme.[2] This enzyme catalyzes the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. By blocking this step, Bifonazole disrupts the synthesis of ergosterol, leading to the accumulation of lanosterol and other methylated sterols in the fungal cell membrane. This alters membrane fluidity and permeability, ultimately inhibiting fungal growth.[2]

Signaling Pathway Diagrams

Ergosterol_Biosynthesis_Pathway cluster_this compound This compound Inhibition cluster_Bifonazole Bifonazole Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol This compound This compound Squalene\nEpoxidase Squalene Epoxidase This compound->Squalene\nEpoxidase Inhibits 4,4-dimethyl-cholesta-\n8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-\n8,14,24-trienol Lanosterol 14α- demethylase ... ... 4,4-dimethyl-cholesta-\n8,14,24-trienol->... Bifonazole Bifonazole Lanosterol 14α-\ndemethylase Lanosterol 14α- demethylase Bifonazole->Lanosterol 14α-\ndemethylase Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->... ...->Squalene Ergosterol Ergosterol ...->Ergosterol

Caption: Ergosterol biosynthesis pathway showing the points of inhibition for this compound and Bifonazole.

Experimental Protocols

The clinical trials cited in this guide generally followed a randomized, double-blind, controlled methodology. Below are the key components of a typical experimental protocol for evaluating the efficacy and safety of topical antifungals for tinea pedis.

Study Design

A typical study is a multicenter, randomized, double-blind, parallel-group, vehicle-controlled or active-controlled trial.

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Mycological) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Bifonazole) Randomization->Group_B Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 4, 6) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (Clinical & Mycological) Follow_Up_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up_Visits->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: A typical experimental workflow for a clinical trial of tinea pedis treatments.

Patient Population
  • Inclusion Criteria:

    • Male or female subjects, typically 12 years of age or older.

    • Clinical diagnosis of tinea pedis, characterized by signs such as erythema, scaling, and pruritus.

    • Positive potassium hydroxide (KOH) microscopy and/or fungal culture for dermatophytes at baseline.

    • Willingness to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • Known hypersensitivity to the study medication or its components.

    • Use of other topical or systemic antifungal agents within a specified period before the study.

    • Concomitant skin conditions that could interfere with the assessment of tinea pedis.

    • Pregnancy or lactation.

    • Significant systemic diseases that could compromise the subject's participation or safety.

Randomization and Blinding

Subjects are randomly assigned to treatment groups to minimize bias. In a double-blind study, neither the subjects nor the investigators are aware of the treatment allocation. This is typically achieved by using identical packaging for the active drug and the vehicle/control.

Treatment Regimen
  • This compound: Typically administered as a 2% cream or ointment, applied once daily for 4 weeks.

  • Bifonazole: Typically administered as a 1% cream, applied once daily for 4 weeks.

Efficacy and Safety Assessments
  • Mycological Assessment:

    • KOH Microscopy: Skin scrapings are collected from the target lesion and examined under a microscope after treatment with a potassium hydroxide solution to identify fungal hyphae.[3]

    • Fungal Culture: Skin scrapings are cultured on a suitable medium (e.g., Sabouraud's dextrose agar) to isolate and identify the causative dermatophyte.[3]

  • Clinical Assessment:

    • The severity of clinical signs and symptoms (e.g., erythema, scaling, pruritus) is graded using a standardized scoring system, such as the Athlete's Foot Severity Score (AFSS).[4] This often involves a 4-point scale (0=absent, 1=mild, 2=moderate, 3=severe) for each sign/symptom.

    • Clinical Cure: Complete resolution of all signs and symptoms.

    • Clinical Response/Effective Treatment: Significant improvement in signs and symptoms.

    • Mycological Cure: Negative KOH microscopy and negative fungal culture.

    • Overall Efficacy/Complete Cure: Both clinical and mycological cure.

  • Safety Assessment:

    • All adverse events are recorded at each study visit, including their severity, duration, and relationship to the study medication.

Conclusion

Both this compound and Bifonazole are effective and well-tolerated topical treatments for tinea pedis. Their primary difference lies in their specific molecular targets within the ergosterol biosynthesis pathway. The choice between these agents may depend on factors such as prescriber familiarity, cost, and specific patient characteristics. The robust methodologies employed in clinical trials provide a solid foundation for comparing their performance and informing future research and development in the field of antifungal therapies.

References

Liranaftate: A Comparative Guide to In Vitro and In Vivo Efficacy in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Liranaftate with other alternatives, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the efficacy and mechanism of action of this thiocarbamate antifungal.

Executive Summary

This compound, a thiocarbamate antifungal agent, demonstrates potent fungicidal activity against a range of dermatophytes, the primary causative agents of superficial fungal infections. Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to altered cell membrane permeability and ultimately, fungal cell death. Comparative studies, both in the laboratory (in vitro) and in living organisms (in vivo), have shown this compound's efficacy to be comparable or superior to other commonly used antifungal agents.

In Vitro Efficacy

The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) or Minimum Cidal Concentration (MCC). The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while the MFC/MCC is the lowest concentration that results in fungal death.

Comparative MIC and MCC Data

The following tables summarize the in vitro activity of this compound and other antifungal agents against common dermatophytes.

FungusThis compoundLuliconazoleAmorolfineKetoconazoleBifonazole
Trichophyton rubrum
MIC (µg/mL)0.0090.001-0.009---
MCC (µg/mL)0.009-0.039> MIC---
Trichophyton mentagrophytes FungicidalFungicidalFungicidalFungistatic-
Microsporum gypseum FungicidalFungicidalFungicidalFungistatic-

Data compiled from multiple sources.

Key Findings from In Vitro Studies:

  • This compound exhibits potent activity against various species of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum gypseum.

  • Notably, the MCC values of this compound against T. rubrum are low and comparable to its MIC values, indicating a strong fungicidal action.[1] In contrast, luliconazole, despite having a very low MIC, demonstrates a significantly higher MCC, suggesting a more fungistatic effect.[1]

  • Time-kill studies have further substantiated the fungicidal nature of this compound, showing a rapid reduction in the viability of T. rubrum cultures.[1]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in both animal models of dermatophytosis and clinical trials in human subjects with tinea infections.

Animal Model Studies

Guinea pig models of tinea pedis and tinea corporis are commonly used to assess the in vivo efficacy of topical antifungal agents. These models allow for the evaluation of the drug's ability to clear the fungal infection and resolve the associated clinical signs. While specific data from a this compound animal model was not available in the immediate search, the guinea pig model is a standard for comparing the efficacy of topical antifungals.[2][3][4]

Clinical Trials

Multicenter, randomized, double-blind, controlled trials have been conducted to evaluate the efficacy and safety of 2% this compound cream in patients with tinea corporis, tinea cruris, and tinea pedis.[5][6]

Comparative Clinical Trial Data (2% this compound Cream vs. 1% Bifonazole Cream)

IndicationTreatment DurationEfficacy Endpoint2% this compound Cream1% Bifonazole Cream
Tinea Corporis/Cruris 2 weeksClinical Cure Rate (at end of treatment)59.2%Not significantly different
Mycological Cure Rate (2 weeks post-treatment)97.18%Not significantly different
Tinea Pedis 4 weeksClinical Cure Rate (at end of treatment)41.7%Not significantly different
Mycological Cure Rate (2 weeks post-treatment)90.28%Not significantly different

Data from a multicenter, randomized, double-blind, controlled study.[5][6]

Key Findings from In Vivo Studies:

  • Clinical trials have demonstrated that 2% this compound cream is a safe and effective treatment for tinea corporis, tinea cruris, and tinea pedis.[5][6]

  • The efficacy of 2% this compound cream applied once daily is comparable to that of 1% bifonazole cream.[5][6]

  • High mycological clearance rates were observed for both tinea corporis/cruris and tinea pedis, indicating effective eradication of the fungal pathogen.[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)

This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.

  • Inoculum Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar, to promote conidiation. Conidia are then harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 4-7 days).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.

In Vivo Efficacy Testing: Guinea Pig Model of Tinea Pedis

This model is used to evaluate the therapeutic efficacy of topical antifungal agents.

  • Infection: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to the plantar surface of the guinea pig's hind paw. The site may be occluded for a period to facilitate infection.

  • Treatment: After a defined period to allow for the establishment of infection (e.g., 7-10 days), the infected area is treated topically with the test antifungal agent (e.g., this compound cream) and a vehicle or comparator drug, typically once daily for a specified duration.

  • Efficacy Assessment: Efficacy is assessed based on clinical scoring of erythema, scaling, and other signs of inflammation, as well as by mycological examination (KOH mount and culture) of skin scrapings taken from the infected site at the end of the treatment period and at follow-up.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_consequences Downstream Consequences AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Squalene_epoxide Squalene-2,3-epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Squalene_epoxide Altered_Membrane Altered Membrane Permeability & Fluidity Ergosterol_Depletion->Altered_Membrane Enzyme_Dysfunction Membrane-Bound Enzyme Dysfunction Ergosterol_Depletion->Enzyme_Dysfunction Cell_Death Fungal Cell Death Altered_Membrane->Cell_Death Enzyme_Dysfunction->Cell_Death

Caption: this compound inhibits squalene epoxidase, leading to ergosterol depletion and fungal cell death.

The inhibition of squalene epoxidase by this compound leads to a depletion of ergosterol and an accumulation of squalene within the fungal cell. The lack of ergosterol disrupts the structural integrity and function of the fungal cell membrane, leading to increased permeability and the dysfunction of membrane-bound enzymes. The accumulation of squalene is also thought to be toxic to the fungal cell. These combined effects ultimately result in fungal cell death.

Experimental Workflow Diagrams

G cluster_invitro In Vitro Efficacy Workflow Isolate Fungal Isolate (e.g., T. rubrum) Inoculum Standardized Inoculum Preparation Isolate->Inoculum Microdilution Broth Microdilution Assay (CLSI M38-A2) Inoculum->Microdilution Incubation Incubation Microdilution->Incubation MIC_MCC MIC/MCC Determination Incubation->MIC_MCC

Caption: Workflow for determining in vitro antifungal efficacy.

G cluster_invivo In Vivo Efficacy Workflow (Guinea Pig Model) Infection Induction of Dermatophytosis (e.g., T. mentagrophytes) Treatment Topical Treatment (this compound vs. Control) Infection->Treatment Assessment Efficacy Assessment Treatment->Assessment Clinical Clinical Scoring Assessment->Clinical Mycological Mycological Examination Assessment->Mycological

Caption: Workflow for assessing in vivo antifungal efficacy.

Conclusion

This compound is a potent fungicidal agent with a well-defined mechanism of action targeting a key enzyme in the fungal ergosterol biosynthesis pathway. Both in vitro and in vivo studies have demonstrated its efficacy against a broad range of dermatophytes, with a performance comparable or superior to other established antifungal agents. The data presented in this guide provides a solid foundation for researchers and drug development professionals to consider this compound as a valuable therapeutic option for the treatment of superficial fungal infections. Further head-to-head comparative studies with a wider range of antifungal agents would be beneficial to further delineate its position in the therapeutic armamentarium.

References

Safety Operating Guide

Proper Disposal of Liranaftate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Liranaftate, ensuring the protection of personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a thiocarbamate antifungal agent. The information is tailored for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with pharmaceutical waste regulations.

Immediate Safety and Handling Precautions

This compound is known to cause skin and eye irritation and may elicit an allergic skin reaction.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. In case of contact, wash the affected area with soap and water. If eye irritation persists, seek medical advice.[1]

This compound Waste Classification

Based on available data, this compound does not meet the criteria for a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) for ignitability. However, a definitive classification for corrosivity, reactivity, or toxicity cannot be conclusively made without specific testing data. Therefore, it is recommended to manage this compound waste as a non-hazardous pharmaceutical waste, unless otherwise specified by your institution's Environmental Health and Safety (EHS) department or local regulations.

RCRA Characteristic Threshold This compound Data Hazardous Waste Classification
Ignitability (D001) Flash Point < 60°C (140°F)233.5°C[2][3]No
Corrosivity (D002) pH ≤ 2 or ≥ 12.5Very low water solubility (0.10 mg/L) prevents meaningful pH measurement of an aqueous solution.[4]Inconclusive, but unlikely
Reactivity (D003) Unstable, reacts violently with water, etc.No data available to suggest reactivity.Inconclusive, but unlikely
Toxicity (D004-D043) Exceeds specific concentration limits in a TCLP test.No TCLP data available.Inconclusive

Step-by-Step Disposal Procedures

The following procedures are recommended for the disposal of this compound from a laboratory setting.

1. Unused or Expired this compound (Pure Compound):

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect the solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Waste" and the date.

  • Store the waste container in a designated satellite accumulation area for chemical waste.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed pharmaceutical waste contractor. The recommended final disposal method is incineration at an approved waste disposal plant.

2. Contaminated Labware (e.g., gloves, weighing paper, pipette tips):

  • Collect all solid labware that has come into direct contact with this compound in a designated, sealed waste bag or container.

  • Label the container as "this compound Contaminated Debris."

  • Dispose of the container through your institution's chemical or pharmaceutical waste stream.

3. This compound Solutions (in organic solvents):

  • Collect the this compound solution in a compatible, sealed, and properly labeled waste container.

  • The label must clearly identify the solvent(s) and indicate the presence of this compound.

  • Segregate halogenated and non-halogenated solvent waste if required by your institution.

  • Dispose of the container through your institution's hazardous waste program.

4. Empty this compound Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste, as described for this compound solutions.

  • Deface or remove the original label from the rinsed container.

  • The rinsed container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the in-lab degradation or inactivation of this compound waste. Therefore, on-site treatment is not recommended. The most appropriate and compliant method of disposal is through a certified pharmaceutical waste management vendor who will utilize high-temperature incineration.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Liranaftate_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure or Expired this compound (Solid) waste_type->pure_solid Solid contaminated_labware Contaminated Labware (Gloves, etc.) waste_type->contaminated_labware Solid Labware solution This compound in Organic Solvent waste_type->solution Liquid empty_container Empty this compound Container waste_type->empty_container Empty Packaging collect_solid Collect in a labeled, sealed container for non-hazardous pharmaceutical waste. pure_solid->collect_solid collect_debris Collect in a labeled, sealed container for chemical waste. contaminated_labware->collect_debris collect_solution Collect in a labeled, sealed hazardous waste container (segregate solvents if needed). solution->collect_solution rinse_container Triple-rinse with a suitable solvent. empty_container->rinse_container contact_ehs Arrange for disposal via Institutional EHS / Licensed Waste Contractor (Incineration). collect_solid->contact_ehs collect_debris->contact_ehs collect_solution->contact_ehs collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of defaced, rinsed container as non-hazardous lab waste. rinse_container->dispose_container collect_rinsate->contact_ehs

Caption: this compound Waste Disposal Workflow

Disclaimer: The information provided is based on currently available data. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on pharmaceutical waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Liranaftate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Liranaftate, a potent antifungal agent. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals.

This compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

Due to these potential hazards, stringent safety measures must be observed during all stages of handling, from receipt of the compound to the disposal of waste.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper donning and doffing of PPE to prevent contamination.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated gloves (ASTM D6978 certified)Protects against skin irritation and potential allergic reactions. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye/Face Protection Safety goggles and a face shield, or a full-face respiratorProvides comprehensive protection against splashes and aerosols, safeguarding the eyes and face from serious irritation.[1]
Lab Coat/Gown Disposable, impermeable gown with long sleeves and tight-fitting cuffsPrevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling this compound powder outside of a containment device (e.g., fume hood, biological safety cabinet) to prevent inhalation of airborne particles.
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants out of the laboratory.

Note: No specific occupational exposure limits (OELs) for this compound have been established. In the absence of such data, a conservative approach to exposure control is warranted.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step workflow should be adopted:

  • Preparation and Planning:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure that a spill kit and all necessary PPE are readily available before commencing work.

    • Review the Safety Data Sheet (SDS) for this compound and be familiar with emergency procedures.

  • Donning PPE:

    • Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye/face protection.

  • Handling this compound:

    • Perform all manipulations of this compound powder, such as weighing and preparing solutions, within a certified chemical fume hood or biological safety cabinet to control airborne particles.[2]

    • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

    • Avoid skin contact with this compound at all times.[3]

  • Doffing PPE:

    • Remove PPE in a manner that prevents self-contamination. The general order is: outer gloves, gown, shoe covers, eye/face protection, face mask/respirator, and finally, inner gloves.

    • Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including gloves, gowns, shoe covers, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4] These containers are often black for hazardous pharmaceutical waste.[5]

    • Sharps, such as needles and scalpels, contaminated with this compound should be disposed of in a puncture-resistant sharps container specifically marked for hazardous chemical waste.[3]

    • Liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Waste Container Management:

    • Keep hazardous waste containers closed except when adding waste.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[4]

    • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5][6]

Below is a diagram illustrating the safe handling workflow for this compound.

Liranaftate_Handling_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble PPE & Spill Kit review_sds Review Safety Data Sheet don_ppe Don PPE review_sds->don_ppe handle_in_hood Handle this compound in Fume Hood use_dedicated_equipment Use Dedicated Equipment doff_ppe Doff PPE into Waste use_dedicated_equipment->doff_ppe segregate_waste Segregate Waste dispose_waste Dispose via Licensed Contractor

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liranaftate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Liranaftate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。